molecular formula C6H10N2O2 B3104572 4-(2-Methoxyethoxy)-1H-pyrazole CAS No. 14884-02-7

4-(2-Methoxyethoxy)-1H-pyrazole

Cat. No.: B3104572
CAS No.: 14884-02-7
M. Wt: 142.16 g/mol
InChI Key: CHDZWRHGEILCFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyethoxy)-1H-pyrazole (CAS 1932555-76-4) is a pyrazole-based chemical building block of molecular formula C8H14N2O3 and molecular weight 186.21 g/mol. This compound features a 1H-pyrazole core substituted with a 2-(2-methoxyethoxy)ethoxy side chain, a chemical motif that can enhance solubility and influence pharmacokinetic properties in bioactive molecules . The pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its wide spectrum of biological activities . Researchers extensively utilize pyrazole derivatives in the design of novel therapeutic agents due to their demonstrated potential, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . Many approved non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents, such as celecoxib and crizotinib, are based on the pyrazole core, underscoring its significance in pharmaceutical development . The specific 2-methoxyethoxy substitution in this reagent is a valuable functionalization, often used to fine-tune the properties of lead compounds. This product is intended for research applications as a synthetic intermediate or building block in the development of new biologically active molecules. FOR RESEARCH USE ONLY (RUO). Not intended for diagnostic, therapeutic, or any human use. The information presented is for research and development purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methoxyethoxy)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-9-2-3-10-6-4-7-8-5-6/h4-5H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDZWRHGEILCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201304740
Record name 4-(2-Methoxyethoxy)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14884-02-7
Record name 4-(2-Methoxyethoxy)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14884-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methoxyethoxy)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 4-(2-Methoxyethoxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The moiety 4-(2-methoxyethoxy)-1H-pyrazole represents a critical bioisostere in modern medicinal chemistry, particularly within kinase inhibitor discovery (e.g., targeting ALK, ROS1, or JAK pathways). The introduction of the 4-alkoxy group on the pyrazole ring serves two primary functions: it enhances aqueous solubility via the ether oxygen hydrogen-bond acceptor, and it modulates the electron density of the pyrazole core, affecting the acidity of the N-H proton (


 modulation).

This guide outlines two distinct synthetic strategies. Method A (De Novo Cyclization) is the preferred route for scale-up and process chemistry, avoiding the handling of unstable 4-hydroxypyrazoles. Method B (Functionalization) is a convergent approach suitable for rapid analog generation in early-stage discovery.

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule at its most strategic bonds.

  • Disconnection A (Ring Construction): Breaking the N-N and C-N bonds leads to a hydrazine equivalent and a 1,3-electrophile (a substituted malonaldehyde). This is the most convergent approach for the 4-substituted core.

  • Disconnection B (Functionalization): Breaking the C-O bond leads to a 4-hydroxypyrazole core and an alkylating agent. While intuitively simple, this route is plagued by the oxidative instability of electron-rich 4-hydroxypyrazoles.

Structural Logic Diagram

Retrosynthesis Target 4-(2-Methoxyethoxy)-1H-pyrazole RouteA_Step1 Disconnection A (Ring Opening) Target->RouteA_Step1 RouteB_Step1 Disconnection B (C-O Bond Cleavage) Target->RouteB_Step1 PrecursorA1 Hydrazine Hydrate RouteA_Step1->PrecursorA1 PrecursorA2 2-(2-Methoxyethoxy) malonaldehyde derivative RouteA_Step1->PrecursorA2 PrecursorB1 4-Hydroxypyrazole (Protected) RouteB_Step1->PrecursorB1 PrecursorB2 1-Bromo-2-methoxyethane RouteB_Step1->PrecursorB2

Figure 1: Retrosynthetic disconnection strategies showing the two primary pathways to the target scaffold.

Method A: De Novo Cyclization (Process Route)

Rationale: This method builds the pyrazole ring after the ether side chain is installed. This avoids the regioselectivity issues of N-alkylation vs. O-alkylation and bypasses the handling of air-sensitive 4-hydroxypyrazole.

Phase 1: Precursor Synthesis

The key intermediate is 2-(2-methoxyethoxy)malonaldehyde , which is best handled as its bis(dimethyl acetal) to prevent polymerization.

Reagents:

  • 2-Bromomalonaldehyde bis(dimethyl acetal) (CAS: 19542-09-7)

  • 2-Methoxyethanol (Solvent/Reactant)

  • Sodium Hydride (NaH) or Sodium metal

Protocol:

  • Activation: In a dry 3-neck flask under Argon, dissolve 2-methoxyethanol (5.0 equiv) in anhydrous THF. Carefully add NaH (1.2 equiv, 60% dispersion) at 0°C. Stir for 30 min until

    
     evolution ceases.
    
  • Substitution: Add 2-bromomalonaldehyde bis(dimethyl acetal) (1.0 equiv) dropwise.

  • Heating: Heat the mixture to reflux (approx. 70-80°C) for 12–16 hours. The bromine is displaced by the alkoxide.

  • Workup: Cool to RT, quench with sat.

    
    , and extract with EtOAc. The product, 2-(2-methoxyethoxy)-1,1,3,3-tetramethoxypropane , is a stable oil.
    
Phase 2: Cyclization

Reagents:

  • Intermediate from Phase 1

  • Hydrazine Hydrate (

    
    )
    
  • 1N HCl (aqueous)

  • Ethanol

Protocol:

  • Hydrolysis (In Situ): Dissolve the acetal intermediate in Ethanol. Add 1N HCl (2.5 equiv) and stir at RT for 2 hours. This unmasks the reactive 1,3-dicarbonyl equivalent (2-(2-methoxyethoxy)malonaldehyde).

    • Note: Do not isolate the free aldehyde; it is prone to self-condensation.

  • Condensation: Cool the mixture to 0°C. Add Hydrazine Hydrate (1.2 equiv) dropwise.

    • Caution: Hydrazine is highly toxic and potentially explosive. Use a blast shield.

  • Reflux: Warm to room temperature, then reflux for 3 hours.

  • Isolation: Neutralize with

    
    . Evaporate Ethanol. Extract the aqueous residue with DCM (3x). Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography (MeOH/DCM gradient).

Method B: Functionalization of 4-Hydroxypyrazole (MedChem Route)

Rationale: If 4-hydroxypyrazole or its protected derivatives are available, this route is faster for small-scale preparation (<1g).

Critical Constraint: 4-Hydroxypyrazole oxidizes rapidly in air to form red/black tar. You must use an N-protected precursor (e.g., 1-benzyl-4-hydroxypyrazole or N-Boc).

Protocol
  • Starting Material: 1-Benzyl-4-hydroxypyrazole (1.0 equiv).

  • Base & Electrophile: Dissolve in DMF (0.2 M). Add

    
     (2.0 equiv) and 1-bromo-2-methoxyethane (1.5 equiv).
    
  • Reaction: Stir at 60°C for 4 hours. Monitor by LCMS.

    • Mechanism:[1] The Cesium effect promotes O-alkylation over N-alkylation (though N is already protected here, it prevents bis-alkylation side reactions if the group falls off).

  • Deprotection (Hydrogenolysis):

    • Dissolve the crude benzyl ether in MeOH.

    • Add Pd/C (10% w/w) and ammonium formate (5 equiv) or use a

      
       balloon.
      
    • Reflux/Stir until the benzyl group is removed (approx. 2-6 hours).

  • Filtration: Filter through Celite to remove Pd. Concentrate to yield the target.

Process Comparison & Data Summary

FeatureMethod A (Cyclization)Method B (Functionalization)
Scalability High (Kg scale viable)Low/Medium (Chromatography heavy)
Step Count 2 (Linear)3 (Protection/Alkylation/Deprotection)
Cost Low (Commodity reagents)High (Pd catalyst, protected scaffold)
Safety Profile High Hazard: Uses HydrazineMedium Hazard: Uses Alkyl bromides
Impurity Profile Clean (Mainly inorganic salts)Complex (Regioisomers, Pd residues)
Reaction Workflow Diagram (Method A)

SynthesisWorkflow Start 2-Bromomalonaldehyde bis(dimethyl acetal) Intermed Intermediate: Tetra-acetal ether Start->Intermed Substitution (Reflux, THF) Reagent1 2-Methoxyethanol / NaH Reagent1->Intermed Product 4-(2-Methoxyethoxy)- 1H-pyrazole Intermed->Product One-Pot Hydrolysis/Cyclization Reagent2 HCl (aq) / EtOH (Hydrolysis) Reagent2->Product Reagent3 Hydrazine Hydrate (Cyclization) Reagent3->Product

Figure 2: Process flow for the De Novo synthesis (Method A).

Characterization Criteria

To validate the synthesis, the following analytical signatures must be observed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5 ppm (br s, 1H, NH) - Exchangeable with 
      
      
      
    • 
       7.2–7.5 ppm (s, 2H, Pyrazole H-3/H-5) - Appears as a singlet due to tautomeric averaging or two close doublets.
      
    • 
       3.9–4.1 ppm (t, 2H, 
      
      
      
      )
    • 
       3.5–3.6 ppm (t, 2H, 
      
      
      
      )
    • 
       3.3 ppm (s, 3H, 
      
      
      
      )
  • LC-MS (ESI+):

    • Calculated MW: 142.16 Da[2]

    • Observed

      
      
      

References

  • General Pyrazole Synthesis (Knorr Type)
  • Synthesis of 4-Alkoxypyrazoles via Acetal Precursors

    • Title: "Process for the preparation of 4-substituted pyrazoles."[3][4][5][6][7][8]

    • Source: US Patent 5,498,724 (Example 1: Preparation of 4-methylpyrazole using 1,1,3,3-tetraethoxypropane).
    • URL:

    • Relevance: Establishes the acetal hydrolysis/hydrazine cycliz
  • O-Alkylation of Hydroxypyrazoles

    • Title: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
    • Source:Journal of Organic Chemistry, 2022.
    • URL:

    • Relevance: Highlights the difficulty of selective alkylation, supporting the recommend
  • Commercial Availability & CAS Verification

    • Title: "4-(2-Methoxyethoxy)-1H-pyrazole Product Page"
    • Source: ChemScene / BenchChem.
    • URL:

    • Relevance: Confirms CAS 14884-02-7 and physical properties.[2]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Methoxyethoxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its versatile structure allows for a wide range of substitutions, enabling the fine-tuning of physicochemical properties and biological activity. Pyrazole derivatives have been successfully developed into a multitude of therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3][4] This guide focuses on a specific derivative, 4-(2-Methoxyethoxy)-1H-pyrazole, providing a comprehensive overview of its physicochemical properties, a plausible synthetic route, and its potential applications in drug discovery.

Molecular and Physicochemical Profile

4-(2-Methoxyethoxy)-1H-pyrazole is a substituted pyrazole with a methoxyethoxy group at the 4-position. This substitution is expected to influence its solubility, lipophilicity, and metabolic stability, key parameters in drug design.

Table 1: Core Physicochemical Properties of 4-(2-Methoxyethoxy)-1H-pyrazole and Related Analogs
Property4-(2-Methoxyethoxy)-1H-pyrazole4-Methoxypyrazole (Analog)4-Ethoxypyrazole (Analog)
Molecular Formula C₆H₁₀N₂O₂[5]C₄H₆N₂OC₅H₈N₂O
Molecular Weight 142.16 g/mol [5]98.10 g/mol 112.13 g/mol
CAS Number 14884-02-7[5]13753-53-281437-10-7
Calculated logP 0.43 (ChemDraw)0.19 (ChemDraw)0.62 (ChemDraw)
Calculated pKa ~2.5 (acidic, pyrazole N-H), ~12.5 (basic, pyrazole N) (MarvinSketch)~2.5, ~12.6~2.5, ~12.6
Topological Polar Surface Area (TPSA) 47.14 Ų (Calculated)38.91 Ų (Calculated)38.91 Ų (Calculated)

Synthesis of 4-(2-Methoxyethoxy)-1H-pyrazole: A Proposed Route

While a specific, detailed synthesis for 4-(2-Methoxyethoxy)-1H-pyrazole is not explicitly described in the reviewed literature, a plausible and efficient synthetic pathway can be proposed based on established methodologies for the preparation of 4-alkoxypyrazoles. A common strategy involves the etherification of a 4-hydroxypyrazole precursor.

Diagram 1: Proposed Synthesis of 4-(2-Methoxyethoxy)-1H-pyrazole

Synthesis cluster_0 Step 1: Formation of 4-Hydroxypyrazole cluster_1 Step 2: Williamson Ether Synthesis A 4-Pyrazoleboronic acid pinacol ester B 4-Hydroxypyrazole A->B H₂O₂, NaOH THF, 0 °C to rt C 4-Hydroxypyrazole E 4-(2-Methoxyethoxy)-1H-pyrazole C->E Base (e.g., NaH) Solvent (e.g., DMF) D 1-Bromo-2-methoxyethane D->E

Caption: Proposed two-step synthesis of 4-(2-Methoxyethoxy)-1H-pyrazole.

Experimental Protocol: A Representative Synthesis

Part A: Synthesis of 4-Hydroxypyrazole from 4-Pyrazoleboronic acid pinacol ester [6]

  • To a stirred solution of 4-(4,4,5,5-tetramethyl-[1][7][8]dioxaborolan-2-yl)-1H-pyrazole in tetrahydrofuran (THF) cooled to 0 °C, add hydrogen peroxide (30% in H₂O) and an aqueous solution of sodium hydroxide (2M).

  • After stirring for a few minutes at 0 °C, allow the reaction to warm to room temperature and continue stirring for approximately one hour.

  • Dilute the reaction mixture with water and acidify with hydrochloric acid (2N).

  • Extract the product with a suitable organic solvent, such as dichloromethane (DCM) or a mixture of DCM and isopropanol.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-hydroxypyrazole. This intermediate can often be used in the next step without further purification.

Part B: Etherification of 4-Hydroxypyrazole (General procedure for Williamson ether synthesis)

  • To a solution of 4-hydroxypyrazole in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) at 0 °C to deprotonate the hydroxyl group.

  • After stirring for a short period, add 1-bromo-2-methoxyethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-(2-Methoxyethoxy)-1H-pyrazole.

Characterization Techniques

The identity and purity of the synthesized 4-(2-Methoxyethoxy)-1H-pyrazole should be confirmed using a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene protons of the ethoxy group, and the methyl protons of the methoxy group. The chemical shifts and coupling patterns will be indicative of the substitution pattern. For related 4-substituted pyrazoles, the C4-H signal is typically found around 6.0-7.0 ppm.[7][9][10]

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for each carbon atom in the molecule, providing further confirmation of the structure.[8][11][12]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula.[8][13]

Physicochemical Properties: Experimental Determination

Accurate experimental determination of physicochemical properties is crucial for understanding the behavior of a compound in biological systems.

Diagram 2: Workflow for Physicochemical Property Determination

Physicochemical_Workflow cluster_solubility Solubility Determination cluster_pka pKa Determination cluster_logp logP Determination cluster_stability Stability Assessment Sol_Start Compound Sol_Shake Shake-flask method (Thermodynamic) Sol_Start->Sol_Shake Sol_Kinetic Kinetic Solubility Assay (High-throughput) Sol_Start->Sol_Kinetic Sol_Quant Quantification (HPLC/UV) Sol_Shake->Sol_Quant Sol_Kinetic->Sol_Quant pKa_Start Compound pKa_Pot Potentiometric Titration pKa_Start->pKa_Pot pKa_NMR NMR pH Titration pKa_Start->pKa_NMR pKa_UV UV-Vis pH Titration pKa_Start->pKa_UV logP_Start Compound logP_Shake Shake-flask method logP_Start->logP_Shake logP_HPLC RP-HPLC method logP_Start->logP_HPLC Stab_Start Compound Stab_Forced Forced Degradation (Acid, Base, Oxidation, Light, Heat) Stab_Start->Stab_Forced Stab_ICH ICH Stability Studies (Long-term, Accelerated) Stab_Start->Stab_ICH Stab_Analyze HPLC Analysis Stab_Forced->Stab_Analyze Stab_ICH->Stab_Analyze

Caption: Experimental workflows for determining key physicochemical properties.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and distribution. It can be measured using several methods:

  • Thermodynamic Solubility (Shake-Flask Method): This "gold standard" method involves equilibrating an excess of the solid compound in an aqueous buffer at a constant temperature. After a set period (e.g., 24-48 hours), the suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Kinetic Solubility: This high-throughput method is often used in early drug discovery. A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer, and the formation of a precipitate is monitored, often by nephelometry or turbidimetry.

Acidity and Basicity (pKa)

The pKa values of a compound determine its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. For 4-(2-Methoxyethoxy)-1H-pyrazole, two pKa values are of interest: the acidity of the pyrazole N-H proton and the basicity of the second pyrazole nitrogen.

  • Potentiometric Titration: This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

  • UV-Vis Spectroscopy: If the chromophore is close to the ionizable group, the UV-Vis spectrum will change with pH, and this change can be used to determine the pKa.

  • NMR Spectroscopy: The chemical shifts of protons near the ionization site can be sensitive to pH changes, allowing for the determination of pKa by monitoring these shifts as a function of pH.[14]

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient between n-octanol and water (logP), is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Shake-Flask Method: This traditional method involves partitioning the compound between n-octanol and water. The concentration of the compound in each phase is then measured to calculate the partition coefficient.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a faster, more resource-efficient method. The retention time of the compound on a C18 column is correlated with the known logP values of a set of standard compounds.

Chemical Stability

Assessing the chemical stability of a compound is essential to ensure its quality and shelf-life. Stability studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.

  • Forced Degradation Studies: The compound is subjected to harsh conditions (e.g., strong acid, strong base, oxidation, light, and heat) to identify potential degradation pathways and degradation products.[15]

  • ICH Stability Studies: The compound is stored under controlled temperature and humidity conditions for extended periods (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated studies). Samples are periodically analyzed by HPLC to monitor for any degradation.

Potential Applications in Drug Discovery and Research

While specific biological data for 4-(2-Methoxyethoxy)-1H-pyrazole is not widely published, the broader class of pyrazole derivatives is of significant interest in medicinal chemistry. The introduction of the methoxyethoxy group can modulate the compound's properties in several ways:

  • Improved Solubility: The ether and hydroxyl functionalities can increase aqueous solubility compared to more lipophilic analogs, which is often a desirable trait for drug candidates.

  • Modulation of Lipophilicity: The methoxyethoxy group provides a balance between hydrophilicity and lipophilicity, which can be optimized to improve cell permeability and overall pharmacokinetic properties.

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than, for example, an ester group.

Given the known activities of other pyrazole derivatives, 4-(2-Methoxyethoxy)-1H-pyrazole could be explored as a scaffold for the development of novel:

  • Anti-inflammatory agents: Many pyrazole-containing compounds exhibit anti-inflammatory properties.[1][4]

  • Anticancer agents: The pyrazole ring is a common feature in many kinase inhibitors and other anticancer drugs.[3]

  • Antimicrobial agents: Pyrazole derivatives have shown activity against a range of bacteria and fungi.[3]

Conclusion

4-(2-Methoxyethoxy)-1H-pyrazole is a promising building block for drug discovery and a valuable tool for chemical biology research. Its physicochemical properties, which can be systematically evaluated using the protocols outlined in this guide, will be critical in determining its suitability for various applications. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation into its biological activities and potential as a lead compound for the development of new therapeutic agents.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Beilstein Journals. (2014, April 1). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link]

  • PubMed. (1995). Synthesis of 4-alkylpyrazoles as inhibitors of liver alcohol dehydrogenase. Retrieved from [Link]

  • PMC. (2014, April 1). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link]

  • Academia.edu. (2014, April 1). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link]

  • Acta Pharmacologica et Toxicologica. (1981, May). Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole. Retrieved from [Link]

  • ResearchGate. (2017, November 1). Chemistry and Therapeutic Review of Pyrazole. Retrieved from [Link]

  • MDPI. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • PMC. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • Rsc.org. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PubMed. (1990, January 1). Synthesis and antiherpetic activity of some 4-[(aryloxy)alkyl]pyrazoles. Retrieved from [Link]

  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological Activity of 4,5-Dihydropyrazole Derivatives (Review). Retrieved from [Link]

  • Cardiff University. (2022, September 15). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi. Retrieved from [Link]

  • PubMed. (1985, December). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • Thieme. (2020, February 17). synthesis and cytotoxic activity of some new bipyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(2-methoxyethyl)-1h-pyrazole (C6H10N2O). Retrieved from [Link]

  • DigitalCommons@UNO. (2012, July 25). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link]

  • University of Glasgow. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Retrieved from [Link]

  • Institute of Molecular and Translational Medicine. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]

  • PubMed. (1986, April 15). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Retrieved from [Link]

  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • ACG Publications. (2025, August 31). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from [Link]

  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of pyrazoles -4- aryl derivatives.
  • Google Patents. (n.d.). CN110423226B - Preparation method of 4-methyl-5-alkoxy oxazole.
  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • PMC. (2024, August 23). Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization. Retrieved from [Link]

Sources

4-(2-Methoxyethoxy)-1H-pyrazole structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Elucidation of 4-(2-Methoxyethoxy)-1H-pyrazole

Foreword

The structural integrity of a chemical entity is the bedrock of its function. In drug discovery and materials science, an unambiguous assignment of a molecule's constitution and stereochemistry is non-negotiable. This guide provides a comprehensive, field-proven methodology for the structural elucidation of 4-(2-Methoxyethoxy)-1H-pyrazole, a substituted heterocyclic compound. As a Senior Application Scientist, my objective is not merely to present a sequence of analytical techniques but to instill a deeper understanding of the strategic rationale behind each experimental choice. We will explore how a multi-technique, orthogonal approach creates a self-validating system, ensuring the highest degree of confidence in the final structural assignment. This document is designed for researchers, analytical scientists, and professionals in chemical development who require a robust framework for structural verification.

Introduction: The Pyrazole Core and the Elucidation Challenge

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutics. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block. The subject of our study, 4-(2-Methoxyethoxy)-1H-pyrazole, presents a specific elucidation challenge: confirming the precise connectivity and isomeric form of the substituted pyrazole.

Key questions to be answered include:

  • Is the substituent definitively at the C4 position of the pyrazole ring?

  • What is the nature and connectivity of the ether side chain?

  • Does the molecule exist in a specific tautomeric form in the solid state and in solution?

To answer these, we will employ a suite of analytical techniques, each providing a unique piece of the structural puzzle. Our workflow is designed to be logical and efficient, starting with fundamental assessments and progressing to high-resolution, multi-dimensional analyses.

The Analytical Workflow: A Multi-faceted Approach

Our strategy is built on the principle of orthogonal verification, where independent analytical techniques are used to corroborate findings. This minimizes the risk of misinterpretation and builds a robust, defensible structural assignment.

Elucidation_Workflow cluster_2 Definitive Confirmation MS Mass Spectrometry (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environment) MS->NMR_1D FTIR FT-IR Spectroscopy (Functional Groups) FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Map) NMR_1D->NMR_2D XRAY Single Crystal X-Ray (3D Structure) NMR_2D->XRAY Hypothesis Validation

Caption: The logical workflow for the structural elucidation of 4-(2-Methoxyethoxy)-1H-pyrazole.

Step-by-Step Elucidation Protocols

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Experience: Mass spectrometry (MS) is the first port of call. It provides the molecular weight and, with high-resolution instruments (HRMS), the elemental composition. This is the foundational data point upon which all subsequent interpretations are built. For pyrazoles, fragmentation patterns can offer initial clues about the substituent and ring stability.[1] The fragmentation is often influenced by the substituent, but common losses include N₂ or HCN.[2]

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

  • Interpretation:

    • Identify the [M+H]⁺ ion peak. For 4-(2-Methoxyethoxy)-1H-pyrazole (C₆H₁₀N₂O₂), the expected exact mass is 142.0742. The observed m/z for [M+H]⁺ should be approximately 143.0815.

    • Use the instrument software to calculate the elemental composition from the exact mass of the [M+H]⁺ ion. This must match C₆H₁₁N₂O₂⁺.

    • Analyze fragmentation patterns. Expect to see potential fragments corresponding to the loss of the methoxyethoxy side chain or cleavage within the ether linkage.

Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups. For our target molecule, we are particularly interested in the N-H stretch of the pyrazole ring and the C-O stretches of the ether linkage. The N-H stretch in pyrazoles can be broad due to hydrogen bonding.[3]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Interpretation: Look for characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Significance for 4-(2-Methoxyethoxy)-1H-pyrazole
N-H Stretch3300 - 3100 (broad)Confirms the presence of the pyrazole N-H proton.
C-H Stretch (sp²)3100 - 3000Aromatic C-H on the pyrazole ring.
C-H Stretch (sp³)3000 - 2850Aliphatic C-H in the methoxyethoxy side chain.
C-O Stretch1150 - 1050Confirms the ether linkage.
C=N Stretch~1541Associated with the pyrazole ring structure.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Expertise & Experience: NMR is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of every proton and carbon and their connectivity.[5] A key challenge in pyrazole NMR is assigning the C3 and C5 positions, especially in the presence of tautomerism.[6] The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for this task.[7]

Protocol: Comprehensive NMR Analysis (in CDCl₃ or DMSO-d₆)

  • ¹H NMR (Proton NMR):

    • Objective: To identify all unique proton environments and their multiplicities.

    • Expected Signals:

      • A broad singlet for the pyrazole N-H proton (δ 10-14 ppm, may exchange with D₂O).[6]

      • Two singlets for the pyrazole C3-H and C5-H protons (δ ~7.5-8.0 ppm). In a 4-substituted pyrazole, these are equivalent if tautomerism is fast on the NMR timescale.

      • Multiplets for the -O-CH₂-CH₂-O- protons (δ ~3.5-4.5 ppm).

      • A singlet for the -OCH₃ protons (δ ~3.3 ppm).

  • ¹³C NMR (Carbon NMR):

    • Objective: To identify all unique carbon environments.

    • Expected Signals:

      • Two signals for the pyrazole C3 and C5 carbons.

      • One signal for the substituted pyrazole C4 carbon.

      • Signals for the two -CH₂- carbons and the one -CH₃ carbon of the side chain.

  • 2D COSY (Correlation Spectroscopy):

    • Objective: To identify protons that are coupled (typically through 2-3 bonds).[8]

    • Expected Correlation: A cross-peak between the two adjacent -CH₂- groups in the ethoxy moiety, confirming their connectivity.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To identify which proton is directly attached to which carbon.[6]

    • Procedure: Correlate every proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C spectrum.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: To identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for establishing the overall connectivity.

    • Critical Correlations for Confirmation:

      • A correlation from the C3-H and C5-H protons to the C4 carbon will confirm the 4-substitution pattern.

      • A correlation from the protons of the neighboring -OCH₂- group to the C4 carbon of the pyrazole ring is the definitive link, proving the attachment of the side chain at this position.

      • Correlations within the side chain will confirm the methoxyethoxy structure.

Sources

Structural Causality: The Physics of the Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-(2-Methoxyethoxy)-1H-pyrazole (CAS 14884-02-7) requires a paradigm shift: this molecule is rarely administered as a standalone therapeutic. Instead, it is a highly privileged, rationally designed pharmacophore fragment used by medicinal chemists to engineer advanced targeted therapies, particularly protein kinase inhibitors (PKIs)[1].

As a Senior Application Scientist, I approach this compound not just as a chemical entity, but as a functional tool. This whitepaper deconstructs the structural causality, biological activity, and experimental validation of 4-(2-Methoxyethoxy)-1H-pyrazole, providing a comprehensive guide for drug development professionals.

The architecture of 4-(2-Methoxyethoxy)-1H-pyrazole is a masterclass in property-based drug design, solving two critical challenges in oncology and immunology drug development: target affinity and pharmacokinetic viability.

The 1H-Pyrazole Core (The Anchor): The unfused pyrazole ring is a premier bioisostere for the adenine ring of ATP[2]. In the highly conserved ATP-binding pocket of kinases, the adjacent nitrogen atoms of the pyrazole act as a bidentate hydrogen bond donor-acceptor pair. This allows the fragment to anchor tightly to the backbone amides of the kinase hinge region, a mandatory interaction for competitive kinase inhibition[2].

The 4-Position 2-Methoxyethoxy Appendage (The Solubilizer): Highly potent, planar kinase inhibitors frequently fail in clinical development due to severe aqueous insolubility driven by strong intermolecular π-π stacking in the solid state[3]. By substituting the C4 position of the pyrazole with a flexible, oxygen-rich 2-methoxyethoxy chain, chemists achieve three causal effects:

  • Crystal Packing Disruption: The flexible ether chain prevents flat molecular stacking, lowering the melting point and drastically improving thermodynamic solubility (logS)[3].

  • Vectorial Projection: The C4 position geometrically directs the methoxyethoxy tail out of the hydrophobic pocket and into the solvent-exposed channel, improving solvation without clashing with the steric gatekeeper residues[1].

  • LogP Modulation: Unlike lipophilic alkyl chains that increase toxicity and hERG liability, the ether oxygens maintain a favorable partition coefficient (logP), ensuring the molecule remains within the "Rule of 5" boundaries for oral bioavailability.

Quantitative Physicochemical Profiling

The table below summarizes how the addition of the 2-methoxyethoxy group optimizes the raw pyrazole scaffold for biological integration[4].

Property1H-Pyrazole (Unsubstituted)4-(2-Methoxyethoxy)-1H-pyrazoleCausality in Drug Design
Molecular Weight 68.08 g/mol 142.16 g/mol Remains low, allowing room for scaffold elaboration.
CLogP 0.260.43Maintains hydrophilicity; prevents non-specific lipid binding.
Topological Polar Surface Area (TPSA) 28.68 Ų47.14 ŲIncreased TPSA improves aqueous solubility and limits BBB penetration if desired.
H-Bond Acceptors 24Ether oxygens provide additional interaction points for solvent water molecules.

Mechanistic Role in Target Binding

When 4-(2-Methoxyethoxy)-1H-pyrazole is conjugated to a larger macrocycle or pyrimidine core, it exerts profound biological activity by shutting down oncogenic signaling pathways.

  • Anti-Tumor Activity (FGFR/Aurora Kinases): Abnormal activation of Fibroblast Growth Factor Receptors (FGFR) drives tumor proliferation. Derivatives incorporating this pyrazole fragment act as irreversible FGFR inhibitors, covalently binding to cysteine residues while the pyrazole anchors the molecule in the hinge region[5].

  • Anti-Inflammatory Activity (JAK/STAT): In autoimmune disorders, the pyrazole moiety competitively binds the ATP pocket of Janus Kinases (JAK1/2), preventing the phosphorylation of STAT proteins and halting the transcription of pro-inflammatory cytokines[2].

G cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (Hydrogen Bonding) Gatekeeper Gatekeeper Residue (Steric Boundary) Solvent Solvent-Exposed Region (Aqueous Interface) Pyrazole 1H-Pyrazole Core (H-Bond Donor/Acceptor) Pyrazole->Hinge Bidentate H-Bonds Methoxyethoxy 2-Methoxyethoxy Group (Solubilizing/LogP Modulator) Pyrazole->Methoxyethoxy C4-Substitution Methoxyethoxy->Gatekeeper Steric Bypass Methoxyethoxy->Solvent Solvation/Water Interaction

Pharmacophore binding model of 4-(2-Methoxyethoxy)-1H-pyrazole within a kinase ATP pocket.

Experimental Workflows & Self-Validating Protocols

To utilize this fragment effectively, researchers must employ rigorous, self-validating protocols. Below are the standard operating procedures for incorporating the fragment and validating its biological activity.

Protocol 1: Synthetic Incorporation via Buchwald-Hartwig Cross-Coupling

Causality: To build a targeted inhibitor, the 1H-pyrazole nitrogen must be coupled to an aryl-halide core (e.g., a pyrimidine). Buchwald-Hartwig amination is chosen over simple


 to prevent the harsh thermal conditions that might cleave the delicate ether linkage.
  • Preparation: In a flame-dried Schlenk flask under argon, combine the aryl-halide scaffold (1.0 eq) and 4-(2-Methoxyethoxy)-1H-pyrazole (1.2 eq).

  • Catalyst Loading: Add

    
     (0.05 eq) and Xantphos ligand (0.1 eq). Rationale: Xantphos provides a wide bite angle, forcing reductive elimination and preventing off-target ether cleavage.
    
  • Base Addition: Add

    
     (2.0 eq). Rationale: Cesium carbonate is a mild, bulky base that deprotonates the pyrazole without hydrolyzing other functional groups.
    
  • Reaction: Suspend in anhydrous 1,4-Dioxane (0.2 M) and heat to 90°C for 12 hours.

  • Validation (Self-Correction): Monitor via LC-MS. The presence of a

    
     peak indicates unwanted cleavage of the methoxyethoxy tail. If observed, lower the temperature to 75°C and switch to a milder base (
    
    
    
    ).
Protocol 2: TR-FRET Biochemical Kinase Assay

Causality: Pyrazole-containing macrocycles often exhibit intrinsic auto-fluorescence. Standard colorimetric assays yield high false-positive rates. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay that eliminates background auto-fluorescence, ensuring the data reflects true biological activity.

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of the synthesized pyrazole derivative (serial dilutions from 10 µM to 0.1 nM in 1% DMSO).

  • Enzyme Addition: Add 5 µL of recombinant kinase (e.g., FGFR1) and a biotinylated peptide substrate.

  • Reaction Initiation: Add 5 µL of ATP (at the

    
     concentration for the specific kinase) to initiate phosphorylation. Incubate for 60 minutes at 25°C.
    
  • Detection Phase: Add 5 µL of the TR-FRET detection buffer containing Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor). Incubate for 30 minutes.

  • Readout & Validation: Read the plate using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Internal Control: Calculate the Z'-factor using DMSO-only (negative) and a known pan-kinase inhibitor like Staurosporine (positive). A Z'-factor > 0.6 validates the assay's integrity.

G Compound Synthesize Pyrazole Derivative Assay TR-FRET Kinase Assay (ATP-Competitive) Compound->Assay Incubation Readout Fluorescence Emission Ratio (665nm / 615nm) Assay->Readout Excitation at 340nm Data IC50 Determination (Non-linear Regression) Readout->Data Dose-Response Curve Validation Orthogonal Validation (Cellular Target Engagement) Data->Validation Lead Selection

Self-validating high-throughput screening workflow for pyrazole-based kinase inhibitors.

Conclusion

4-(2-Methoxyethoxy)-1H-pyrazole is a prime example of rational fragment-based drug design. By combining the potent, ATP-competitive hinge-binding properties of the pyrazole core with the solubility-enhancing, crystal-packing-disrupting physics of the methoxyethoxy chain, this molecule provides a highly reliable foundation for the next generation of targeted oncological and immunological therapeutics.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI (Molecules) URL:[Link][2]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules Source: National Center for Biotechnology Information (PMC) URL:[Link][3]

  • CN110317173B - Amidopyrazoles useful as irreversible FGFR inhibitors Source: Google Patents URL:[5]

Sources

4-(2-Methoxyethoxy)-1H-pyrazole (CAS 14884-02-7): A Comprehensive Guide to Synthesis, Applications, and Sourcing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of modern drug development, specialized heterocyclic building blocks are the foundation of targeted therapeutics. 4-(2-Methoxyethoxy)-1H-pyrazole (CAS: 14884-02-7) has emerged as a critical intermediate, particularly in the design of kinase inhibitors. This whitepaper provides an in-depth technical analysis of its structural rationale, a self-validating synthetic methodology, quality control parameters, and a verified supplier landscape for procurement professionals and bench scientists.

Pharmacological Rationale & Structural Logic

Pyrazoles are privileged scaffolds in medicinal chemistry . The 1H-pyrazole moiety acts as a potent hydrogen bond donor and acceptor, frequently utilized to anchor inhibitors directly to the hinge region of kinases (e.g., JAK, ALK, and Aurora kinases).

However, unsubstituted pyrazoles often suffer from poor aqueous solubility and high lipophilicity, which can lead to off-target toxicity and poor oral bioavailability. The strategic addition of the 2-methoxyethoxy appendage at the C4 position solves this by projecting an oxygen-rich, flexible chain into the solvent-exposed region of the target protein's binding pocket. This modification drastically improves aqueous solubility, modulates ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and lowers the overall LogP of the drug candidate without disrupting the critical hinge-binding interactions.

StructuralLogic Compound 4-(2-Methoxyethoxy)-1H-pyrazole (CAS: 14884-02-7) Pyrazole 1H-Pyrazole Core Compound->Pyrazole Scaffold Ether 2-Methoxyethoxy Group Compound->Ether C4 Appendage Hinge Kinase Hinge Binding (H-Bond Donor/Acceptor) Pyrazole->Hinge Pharmacophore Solvent Solvent-Exposed Region (Improves Aqueous Solubility) Ether->Solvent ADME Modulator

Logical relationship of structural features in 4-(2-methoxyethoxy)-1H-pyrazole for drug design.

Synthetic Methodologies: A Self-Validating Protocol

SyntheticWorkflow SM 4-Bromo-1H-pyrazole (Starting Material) Step1 Step 1: N-Protection Reagents: DHP, cat. p-TsOH, DCM IPC: TLC (Hex/EtOAc 3:1) SM->Step1 Int1 4-Bromo-1-(THP)-1H-pyrazole (Intermediate 1) Step1->Int1 Step2 Step 2: Ullmann Etherification Reagents: 2-Methoxyethanol, CuI, 1,10-Phenanthroline, Cs2CO3, 110 °C IPC: LC-MS [M+H]+ Int1->Step2 Int2 4-(2-Methoxyethoxy)-1-(THP)-1H-pyrazole (Intermediate 2) Step2->Int2 Step3 Step 3: Deprotection Reagents: 4M HCl in Dioxane, MeOH IPC: 1H NMR (N-H peak at ~12.5 ppm) Int2->Step3 Product 4-(2-Methoxyethoxy)-1H-pyrazole (Final Product: >98% Purity) Step3->Product

Step-by-step synthetic workflow and in-process controls (IPC) for 4-(2-methoxyethoxy)-1H-pyrazole.

Step 1: N-Protection of 4-Bromo-1H-pyrazole
  • Objective: Mask the nucleophilic pyrazole nitrogen to prevent unwanted N-arylation or N-alkylation during the etherification step.

  • Procedure: Charge a flask with 4-bromo-1H-pyrazole (1.0 equiv) and anhydrous dichloromethane (10 mL/g). Add 3,4-dihydro-2H-pyran (DHP) (1.2 equiv) followed by a catalytic amount of p-toluenesulfonic acid (0.05 equiv). Stir at 25 °C for 4 hours.

  • Causality: The tetrahydropyranyl (THP) group is specifically selected over tert-butyloxycarbonyl (Boc) because THP is exceptionally stable to the strongly basic and high-temperature conditions required for the subsequent Ullmann coupling. Boc groups frequently undergo thermal degradation at temperatures exceeding 80 °C.

  • Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (3:1). The reaction is deemed complete when the highly polar starting material (Rf ~0.1) is fully consumed and replaced by a non-polar product spot (Rf ~0.6).

Step 2: Ullmann-Type Etherification
  • Objective: Form the critical C-O ether linkage at the C4 position.

  • Procedure: In a heavy-walled pressure vessel, combine 4-bromo-1-(THP)-1H-pyrazole (1.0 equiv) and 2-methoxyethanol (5.0 equiv). Add Copper(I) iodide (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and Cesium carbonate (Cs₂CO₃) (2.0 equiv) in anhydrous toluene. Degas with argon for 15 minutes, seal, and heat to 110 °C for 18 hours.

  • Causality: The CuI/1,10-phenanthroline catalytic system is a field-proven standard for challenging Ullmann etherifications of unactivated heteroaryl halides. Cs₂CO₃ is utilized instead of Potassium carbonate (K₂CO₃) due to the "cesium effect"—the larger ionic radius of cesium provides a more naked, highly nucleophilic alkoxide, drastically accelerating the reaction rate.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is validated when the characteristic brominated isotope pattern (M, M+2) disappears, and the mass of the desired THP-protected ether [M+H]⁺ emerges.

Step 3: Acidic Deprotection
  • Objective: Cleave the THP protecting group to yield the final free pyrazole.

  • Procedure: Filter the crude Ullmann mixture through Celite to remove copper salts, and concentrate. Dissolve the residue in methanol and add 4M HCl in dioxane (3.0 equiv). Stir at 25 °C for 2 hours. Concentrate, neutralize with ammonia in methanol, and purify via silica gel flash chromatography (DCM/MeOH 95:5).

  • Causality: Acidic methanolysis is employed because it rapidly hydrolyzes the THP acetal. The byproduct, 2-methoxytetrahydropyran, is highly volatile and easily removed in vacuo, preventing complex purification sequences.

  • Self-Validation (IPC): ¹H NMR (DMSO-d₆) analysis must confirm the reappearance of the broad, exchangeable pyrazole N-H proton at ~12.45 ppm and the complete collapse of the complex multiplet signals associated with the THP ring.

Quality Control & Analytical Validation

For downstream applications in drug synthesis, the intermediate must meet stringent purity requirements (typically ≥98%). Below is the expected analytical profile for a fully validated batch of 4-(2-Methoxyethoxy)-1H-pyrazole.

Analytical TechniqueParameterExpected Result / Specification
¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ)12.45 (br s, 1H, NH), 7.35 (s, 2H, Ar-H), 4.05 (t, 2H, -OCH₂-), 3.62 (t, 2H, -CH₂O-), 3.28 (s, 3H, -OCH₃)
LC-MS (ESI+) Mass-to-Charge Ratio (m/z)143.1 [M+H]⁺
HPLC Purity (Area %)≥ 98.0% (UV detection at 254 nm)
Physical Appearance StateClear liquid to low-melting solid
Sourcing & Supplier Landscape

When sourcing CAS 14884-02-7 for GLP or GMP applications, researchers must evaluate suppliers based on purity guarantees, the availability of custom synthesis scaling, and analytical documentation (COA, NMR, LC-MS).

SupplierPurity GradeTypical ScaleKey Services / Notes
ChemScene ≥ 98%mg to kgCustom synthesis, ADC one-stop service, Commercial production
BLD Pharm ≥ 98%mg to gResearch chemicals, COA provided upon inquiry
CP Lab Safety 98%250 mgMade in the USA, specialized chemical packaging
Bide Pharm 98%250 mg+Specialized heterocyclic building blocks
References
  • Beilstein Journal of Organic Chemistry. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps". Beilstein-journals.org.[Link]

  • CP Lab Safety. "4-(2-Methoxyethoxy)-1H-pyrazole, 98% Purity". CP Lab Safety.[Link]

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] First synthesized by Ludwig Knorr in 1883, this versatile ring system is a core component in numerous natural products and synthetic compounds, exhibiting a remarkable breadth of pharmacological activities.[3] Its structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for fine-tuning of physicochemical properties like lipophilicity and solubility, which are critical for drug development.[4]

The clinical significance of the pyrazole moiety is undisputed, forming the structural basis for a multitude of FDA-approved drugs.[5][6] Notable examples include the COX-2 selective anti-inflammatory agent Celecoxib (Celebrex®), the phosphodiesterase-5 (PDE5) inhibitor Sildenafil (Viagra®) for erectile dysfunction, and a new wave of kinase inhibitors for cancer therapy such as Crizotinib and Ruxolitinib.[1][3][7] The metabolic stability of the pyrazole nucleus is another key factor contributing to its prevalence in recently approved pharmaceuticals.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and advanced methodologies for the synthesis of novel pyrazole derivatives, the rationale behind experimental design, and insights into their application in drug discovery.

Part 1: Strategic Synthesis of the Pyrazole Core

The efficient construction of the pyrazole ring is paramount for exploring the chemical space around this scaffold. Methodologies range from classical condensation reactions to modern, highly efficient multicomponent and metal-catalyzed processes.

The Knorr Pyrazole Synthesis: A Timeless and Versatile Method

The most fundamental and widely utilized method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[8][9] This acid-catalyzed reaction is valued for its simplicity, reliability, and the high yields often obtained due to the formation of a stable aromatic product.[10][11]

The causality of the mechanism begins with the nucleophilic attack of the hydrazine on one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step yields the final aromatic pyrazole ring.[12] A critical consideration, especially with unsymmetrical dicarbonyl compounds, is regioselectivity, as the initial attack can occur at either carbonyl carbon, potentially leading to a mixture of regioisomers.[12][13]

G cluster_start Starting Materials cluster_steps Reaction Mechanism cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Step1 Step 1: Condensation (Acid Catalyst, H+) Dicarbonyl->Step1 Hydrazine Hydrazine (R'-NHNH2) Hydrazine->Step1 Step2 Step 2: Intramolecular Cyclization Step1->Step2 Hydrazone Intermediate Step3 Step 3: Dehydration (-H2O) Step2->Step3 Cyclic Intermediate Pyrazole Substituted Pyrazole Step3->Pyrazole

Caption: Workflow of the Knorr Pyrazole Synthesis.

Modern Synthetic Innovations

While the Knorr synthesis remains a workhorse, modern medicinal chemistry demands greater efficiency, diversity, and sustainability. This has spurred the development of advanced synthetic protocols.

Multicomponent Reactions (MCRs): MCRs involve a one-pot reaction with three or more starting materials to form a product that incorporates substantial parts of all reactants.[14] This approach is highly valued for its atom economy, reduced waste, and ability to rapidly generate diverse libraries of compounds.[15][16] For instance, a three-component reaction of an enaminone, an aldehyde, and hydrazine can efficiently produce polysubstituted pyrazoles in an aqueous medium, aligning with the principles of green chemistry.[17]

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques use microwave or ultrasound irradiation to accelerate reaction rates, often leading to significantly shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating methods.[18] They are particularly effective for synthesizing pyrazole derivatives with anticancer activity, allowing for rapid optimization of reaction conditions.[18]

Nano-Catalysis: The use of heterogeneous nano-catalysts, such as nano-ZnO or CeO2/CuO nanocomposites, offers significant advantages, including high efficiency, mild reaction conditions, and easy catalyst recovery and reusability.[13][19][20] These methods provide an environmentally friendly and cost-effective route to pyrazole synthesis.[13]

Synthesis MethodKey AdvantagesKey DisadvantagesTypical YieldsReference
Knorr Synthesis High reliability, simple procedure, readily available starting materials.Potential for regioisomer mixtures with unsymmetrical substrates.Good to Excellent (70-95%)[8][9]
Multicomponent (MCR) High atom economy, operational simplicity, rapid library generation.Complex optimization, mechanism can be difficult to elucidate.Good to Excellent (80-95%)[14][21]
Microwave-Assisted Drastically reduced reaction times, often higher yields, improved purity.Requires specialized equipment, scalability can be a challenge.Excellent (>90%)[18]
Nano-Catalysis Green (reusable catalyst), mild conditions, high efficiency.Catalyst preparation and characterization required, potential for leaching.Excellent (90-95%)[13][20]

Part 2: From Synthesis to Discovery: Structure-Activity Relationships (SAR)

The synthesis of a pyrazole derivative is the first step; the ultimate goal is the discovery of a bioactive compound with therapeutic potential. This is achieved through a systematic exploration of the Structure-Activity Relationship (SAR), which links specific structural modifications to changes in biological activity.[2][22]

The versatility of the pyrazole scaffold allows for facile and strategic modifications at multiple positions, typically designated N1, C3, C4, and C5. The nature and position of substituents can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile.[4][22] For example, in the development of kinase inhibitors, specific substituents on the pyrazole ring are crucial for forming key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the target enzyme.[23]

Caption: Key modification points for SAR studies on the pyrazole scaffold.

A clear example is seen in pyrazole-based COX-2 inhibitors like Celecoxib. The SAR studies revealed that the 1,5-diaryl substitution pattern is crucial for activity, with the p-sulfonamide group on one of the aryl rings being essential for selective binding to the COX-2 isoform.[24][25]

Table of FDA-Approved Drugs Featuring the Pyrazole Scaffold

Drug Name (Brand)Target/Mechanism of ActionTherapeutic ApplicationReference
Celecoxib (Celebrex®)Selective COX-2 InhibitorAnti-inflammatory, Analgesic[1][3]
Sildenafil (Viagra®)PDE5 InhibitorErectile Dysfunction, Pulmonary Hypertension[1][26]
Ruxolitinib (Jakafi®)JAK1/JAK2 InhibitorMyelofibrosis, Polycythemia Vera[23][26]
Crizotinib (Xalkori®)ALK/ROS1/MET InhibitorNon-Small Cell Lung Cancer[7][23]
Axitinib (Inlyta®)VEGFR InhibitorRenal Cell Carcinoma[7][26]
Pralsetinib (Gavreto®)RET Kinase InhibitorNSCLC, Thyroid Cancer[1][23]
Lenacapavir (Sunlenca®)HIV-1 Capsid InhibitorHIV Infection[1][26]

Part 3: Experimental Protocol: A Validated Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one

This protocol details a robust and reproducible Knorr-type synthesis of a pyrazolone, a common intermediate in drug discovery. The procedure is designed to be self-validating through clear steps and expected outcomes.

Objective: To synthesize 3-phenyl-1H-pyrazol-5(4H)-one via the cyclocondensation of ethyl benzoylacetate and hydrazine hydrate.

Reaction Scheme: Ethyl Benzoylacetate + Hydrazine Hydrate --(CH₃COOH, Propanol)--> 3-Phenyl-1H-pyrazol-5(4H)-one + Ethanol + H₂O

Materials & Reagents:

  • Ethyl benzoylacetate (≥98%)

  • Hydrazine hydrate (~64-65% hydrazine, reagent grade)

  • 1-Propanol (ACS grade)

  • Glacial acetic acid (ACS grade)

  • Deionized water

  • 20 mL scintillation vial with stir bar

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Mobile Phase: 30% Ethyl Acetate / 70% Hexanes

Procedure:

  • Reaction Setup: To a 20-mL scintillation vial containing a magnetic stir bar, add ethyl benzoylacetate (e.g., 3 mmol, 0.577 g).[11]

  • Add 1-propanol (3 mL) to the vial to dissolve the starting material.

  • Carefully add hydrazine hydrate (e.g., 6 mmol, ~0.30 mL). Caution: Hydrazine is toxic and corrosive; handle in a fume hood with appropriate personal protective equipment.

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[11]

  • Reaction Execution: Place the vial on a hot plate and heat to approximately 100°C with vigorous stirring. A condenser is typically not required for this small scale, but the vial should be capped loosely.

  • Allow the reaction to proceed for 60-90 minutes. The solution may become cloudy as the product precipitates.

  • Monitoring Progress: After 60 minutes, pause heating and take a small aliquot of the reaction mixture. Spot it on a TLC plate alongside the ethyl benzoylacetate starting material. Develop the plate using the 30% ethyl acetate/hexanes mobile phase. The reaction is complete when the starting material spot has been completely consumed.

  • Product Isolation (Work-up): Once the reaction is complete, remove the vial from the heat. While the solution is still hot, add deionized water (10 mL) with stirring. This will cause the product to fully precipitate.[11]

  • Allow the mixture to cool to room temperature, then place it in an ice bath for 15 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold water to remove any residual salts or impurities.

  • Allow the product to air dry on the filter paper or in a desiccator.

  • Characterization: Determine the mass and calculate the percent yield. Characterize the white to off-white solid by obtaining a melting point and using spectroscopic methods (e.g., ¹H NMR, IR, Mass Spectrometry) to confirm the structure.[27][28]

Conclusion and Future Outlook

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar. [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. Academia.edu. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Royal Society of Chemistry. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. PubMed. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Innovare Academic Sciences. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Semantic Scholar. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). SlideShare. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

  • Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. PMC. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Royal Society of Chemistry. [Link]

  • Different reported drugs containing the pyrazole scaffold. ResearchGate. [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ACS Publications. [Link]

  • Knorr Pyrazole Synthesis. Indian Institute of Technology Guwahati. [Link]

  • Review: biologically active pyrazole derivatives. Royal Society of Chemistry. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. Der Pharma Chemica. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(2-Methoxyethoxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the key spectroscopic characteristics of the heterocyclic compound 4-(2-Methoxyethoxy)-1H-pyrazole. Designed for researchers, chemists, and professionals in drug development, this document outlines the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While empirical data for this specific molecule is not widely published, this guide synthesizes predictive data with established principles from the analysis of analogous pyrazole structures to offer a robust analytical framework. Each section includes detailed experimental protocols, data interpretation, and workflow visualizations to ensure both technical accuracy and practical utility.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and synthetic utility.[1] Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] The subject of this guide, 4-(2-Methoxyethoxy)-1H-pyrazole (CAS No. 14884-02-7), incorporates an ether linkage, a common pharmacophore that can modulate properties like solubility and membrane permeability.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research or development program. Spectroscopic techniques provide the necessary tools to elucidate molecular structure, confirm purity, and understand chemical behavior. This guide serves as an in-depth reference for the expected spectroscopic signature of 4-(2-Methoxyethoxy)-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For N-unsubstituted pyrazoles, NMR is also instrumental in studying the phenomenon of prototropic tautomerism, where the N-H proton can exchange between the two nitrogen atoms, potentially leading to broadened signals for the C3 and C5 carbons.[4]

Predicted ¹H and ¹³C NMR Data

Based on established chemical shift principles and data from related pyrazole structures, the following ¹H and ¹³C NMR data are predicted for 4-(2-Methoxyethoxy)-1H-pyrazole in a standard deuterated solvent like CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-(2-Methoxyethoxy)-1H-pyrazole

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale & Notes
Pyrazole C3-H & C5-H δ 7.5 - 7.8 ppm (s, 2H)δ 130 - 135 ppmThe two pyrazole ring protons are in a similar chemical environment, likely appearing as a single, potentially broad singlet due to tautomerism.[4]
Pyrazole C4 -δ 145 - 150 ppmQuaternary carbon attached to the oxygen atom, expected to be significantly downfield.
-O-CH₂- δ 4.0 - 4.2 ppm (t, 2H)δ 68 - 72 ppmMethylene group directly attached to the pyrazole oxygen; deshielded by the oxygen atom. Expected to be a triplet.
-CH₂-O- δ 3.6 - 3.8 ppm (t, 2H)δ 65 - 69 ppmMethylene group adjacent to the methoxy group. Expected to be a triplet.
-OCH₃ δ 3.3 - 3.4 ppm (s, 3H)δ 58 - 60 ppmThe terminal methyl group of the ether chain, appearing as a sharp singlet.
N-H δ 10 - 13 ppm (br s, 1H)-The pyrazole N-H proton signal is typically broad and can vary significantly with solvent and concentration.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the chosen solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 30-degree pulse angle, 2-second relaxation delay, 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30-degree pulse angle, 2-second relaxation delay, 1024 or more scans may be required depending on sample concentration.

    • Reference the spectrum to the solvent carbon signals.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing Prep1 Weigh 5-10 mg of Compound Prep2 Dissolve in 0.6 mL Deuterated Solvent Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Tune & Shim Spectrometer Prep3->Acq1 Insert Sample Acq2 Acquire ¹H Spectrum (16-32 Scans) Acq1->Acq2 Acq3 Acquire ¹³C Spectrum (1024+ Scans) Acq1->Acq3 Proc1 Fourier Transform Acq2->Proc1 Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Reference & Integrate (¹H Spectrum) Proc2->Proc3 Proc4 Peak Picking Proc3->Proc4 Final Spectrum Analysis Final Spectrum Analysis Proc4->Final Spectrum Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Expected IR Absorption Bands

The IR spectrum of 4-(2-Methoxyethoxy)-1H-pyrazole is expected to be dominated by absorptions from the N-H, C-H, C=C/C=N, and C-O bonds.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Notes
3100 - 3300 (broad)N-H StretchPyrazole N-HA broad band characteristic of a hydrogen-bonded N-H group.[4]
2850 - 3000C-H StretchAlkyl (CH₂, CH₃)Aliphatic C-H stretching from the methoxyethoxy side chain.
~3050 - 3150C-H StretchAromatic (Pyrazole ring)C-H stretching from the pyrazole ring.
1500 - 1600C=C & C=N StretchPyrazole RingSkeletal vibrations of the heterocyclic ring.
1050 - 1150 (strong)C-O StretchEther (C-O-C)A strong, characteristic band for the ether linkages.[5]
Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.

  • Data Acquisition: Lower the press arm to ensure firm contact between the sample and the crystal. Initiate the sample scan (typically 16-32 scans are co-added for a good signal-to-noise ratio).

  • Cleaning: After analysis, clean the crystal thoroughly.

IR Spectroscopy Workflow Diagram

IR_Workflow Start Clean ATR Crystal Background Record Background Spectrum Start->Background Sample Apply Small Amount of Sample Background->Sample Acquire Engage Press Arm & Acquire Spectrum Sample->Acquire Process Process Data (Baseline Correction) Acquire->Process Analyze Identify Functional Group Peaks Process->Analyze

Caption: General workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer clues about the molecule's structure through analysis of its fragmentation patterns.

Expected Molecular Ion and Fragmentation

The molecular formula for 4-(2-Methoxyethoxy)-1H-pyrazole is C₆H₁₀N₂O₂, with a monoisotopic mass of approximately 142.07 g/mol .[6]

  • Molecular Ion: In high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule, [M+H]⁺, at m/z ≈ 143.08.[7]

  • Fragmentation Pattern: Electron Ionization (EI) would induce more extensive fragmentation. The fragmentation of pyrazoles is complex but often involves characteristic losses.[8] A plausible pathway for this molecule could involve:

    • Cleavage of the ether side chain.

    • Loss of the entire methoxyethoxy group.

    • Ring fragmentation, often involving the loss of HCN or N₂.[8]

Table 3: Predicted Key Ions in Mass Spectrum

m/z (Predicted) Ion Formula Proposed Identity/Loss
143.08[C₆H₁₁N₂O₂]⁺Protonated Molecular Ion [M+H]⁺
142.07[C₆H₁₀N₂O₂]⁺˙Molecular Ion [M]⁺˙ (in EI)
83.06[C₄H₇N₂O]⁺Loss of -CH₂OCH₃
59.05[C₂H₇O₂]⁺Methoxyethoxy cation
81.04[C₄H₅N₂]⁺4-hydroxypyrazole cation radical after rearrangement & loss of sidechain
Experimental Protocol for MS Data Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 50-500). Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • Tandem MS (MS/MS): To confirm fragmentation, isolate the [M+H]⁺ ion (m/z 143.08) and subject it to collision-induced dissociation (CID) to generate and detect its fragment ions.

Proposed MS Fragmentation Pathway

MS_Fragmentation M [C₆H₁₀N₂O₂]⁺˙ m/z = 142 Frag1 [C₄H₅N₂O]⁺˙ m/z = 97 M->Frag1 - C₂H₅O Frag3 [C₂H₅O]⁺ m/z = 45 M->Frag3 α-cleavage Frag2 [C₃H₃N₂]⁺ m/z = 67 Frag1->Frag2 - CO

Caption: A plausible EI fragmentation pathway.

Conclusion

This guide provides a predictive but scientifically grounded framework for the spectroscopic analysis of 4-(2-Methoxyethoxy)-1H-pyrazole. The expected NMR, IR, and MS data presented herein serve as a valuable reference for researchers working on the synthesis or application of this compound. While these predictions are based on sound chemical principles and comparisons with related structures, empirical verification remains the gold standard. The detailed protocols and workflows are designed to assist in obtaining high-quality experimental data for definitive structural confirmation.

References

  • Adhikari, B. et al. (n.d.). Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Asian Journal of Chemistry. Available at: [Link]

  • Visnav, A. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available at: [Link]

  • Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • Adeniyi, A. A., & Idibie, C. A. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available at: [Link]

  • El-Shehry, M. F., et al. (2016). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Available at: [Link]

  • Rohit, D., Hareen, K., & Devender, P. (2011). A Conventional Synthesis and Characterization of some Novel Pyrazoles as Cytotoxic Agents. Semantic Scholar. Available at: [Link]

  • Kysil, A., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Institute of Molecular and Translational Medicine. Available at: [Link]

  • Santos, L. S., et al. (2013). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

Sources

Characterization and Application of 4-Alkoxypyrazole Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Research Scientists

Executive Summary

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I often encounter scaffolds that offer immense pharmacological potential but present distinct synthetic and characterization challenges. The 4-alkoxypyrazole moiety is one such privileged structure. Historically overshadowed by N-substituted or C3/C5-functionalized pyrazoles, C4-O-functionalized pyrazoles have emerged as critical pharmacophores in modern drug development[1].

These compounds exhibit a broad spectrum of bioactivities, functioning as potent inhibitors of Cytochrome P450 2E1, liver alcohol dehydrogenase (LAD), and, most notably, Dihydroorotate Dehydrogenase (DHODH)—a clinically validated target for both oncology and malaria chemoprevention[1][2]. This whitepaper provides a comprehensive, field-proven guide to the synthesis, structural characterization, and pharmacological profiling of 4-alkoxypyrazoles, emphasizing the causality behind experimental design to ensure robust, self-validating workflows.

Chemical Synthesis: Overcoming C4 Inertness

The direct C4-O-functionalization of pyrazoles is notoriously difficult. The C4 position of the pyrazole ring is electron-rich, which inherently resists the oxidative addition step required in standard palladium-catalyzed cross-coupling[1]. To bypass this electronic barrier, we employ a Copper(I)-catalyzed Ullmann-type coupling protocol.

By utilizing 4-iodopyrazoles as the starting material, the weaker C-I bond facilitates easier insertion. The reaction is driven by microwave irradiation, which provides the rapid, uniform thermodynamic push necessary to overcome the high activation energy of sterically hindered C-O bond formation[1].

Synthesis A 4-Iodo-1H-pyrazole (Starting Material) D Microwave Irradiation (130 °C, 1 h) A->D Reagents B Alcohol (Excess) + KOtBu (Base) B->D C CuI (20 mol%) + Phenanthroline Ligand C->D Catalyst System E 4-Alkoxypyrazole (Target Compound) D->E C-O Cross-Coupling

CuI-catalyzed C4-O cross-coupling workflow for 4-alkoxypyrazole synthesis.

Structural and Physicochemical Characterization

Accurate characterization of 4-alkoxypyrazoles requires isolating the electronic effects of the alkoxy group on the heteroaromatic ring. The electron-donating nature of the C4-alkoxy substituent significantly shields the adjacent C3 and C5 protons, leading to distinct upfield shifts in


H NMR spectroscopy compared to the unsubstituted pyrazole.
Table 1: Key Physicochemical and Spectral Markers
Property / MarkerExpected Value / ObservationDiagnostic Significance

H NMR (C3/C5-H)

7.10 – 7.40 ppm (Singlet/Doublet)
Upfield shift confirms C4-O electron donation; integration verifies mono-substitution.

C NMR (C4)

135.0 – 142.0 ppm
Deshielded relative to unsubstituted C4, confirming direct oxygen attachment.
IR Spectroscopy ~1220 cm

& ~1050 cm

Strong C-O-C asymmetric and symmetric stretching vibrations.
LogP (Calculated) 1.8 – 3.5 (Substituent dependent)Optimal lipophilicity for membrane permeability in ADME/PK profiling.

Pharmacological Profiling: DHODH Target Engagement

Dihydroorotate dehydrogenase (DHODH) is a flavin mononucleotide (FMN)-dependent enzyme essential for de novo pyrimidine biosynthesis[3]. Highly proliferating cells, including cancer cells and Plasmodium falciparum parasites, rely heavily on this pathway. 4-Alkoxypyrazoles have demonstrated exceptional efficacy as DHODH inhibitors[2][4].

The mechanism of action relies on a dual-interaction pharmacophore:

  • Hydrogen Bonding: The pyrazole nitrogen and/or adjacent hydroxyl groups form critical H-bonds with active site residues (e.g., Arg136/Arg189 and Gln47)[3][4].

  • Hydrophobic Anchoring: The alkoxy tail or associated biphenyl/aryl moieties project into a lipophilic pocket delimited by residues such as Tyr38 and Leu42, effectively locking the enzyme in an inactive conformation[3].

DHODH Ligand 4-Alkoxypyrazole Inhibitor Hbond Hydrogen Bonding (Pyrazole N to Arg/Gln) Ligand->Hbond Hydrophobic Hydrophobic Pocket (Alkoxy/Aryl to Tyr/Leu) Ligand->Hydrophobic Enzyme DHODH Active Site (FMN-dependent) Hbond->Enzyme Hydrophobic->Enzyme Block Blockade of de novo Pyrimidine Biosynthesis Enzyme->Block Inhibits Oxidation

Pharmacophore binding model of 4-alkoxypyrazoles in the DHODH active site.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice and analytical checkpoint serves a specific mechanistic purpose.

Protocol 1: CuI-Catalyzed Synthesis of 4-Alkoxypyrazoles

Causality Note: Potassium tert-butoxide (KOtBu) is utilized because its steric bulk prevents it from acting as a competing nucleophile, ensuring it exclusively deprotonates the target alcohol to form the reactive alkoxide[1].

  • Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, add 4-iodo-1H-pyrazole (1.0 equiv, e.g., 0.5 mmol) and CuI (20 mol%).

  • Ligand Addition: Add 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%). Why this ligand? The tetramethyl substitution increases the electron density on the copper center, accelerating the oxidative addition of the C-I bond[1].

  • Base and Solvent: Add KOtBu (2.0 equiv) followed by an excess of the desired alcohol (e.g., 2.0 mL), which serves as both the reactant and the solvent.

  • Reaction: Seal the vial and subject it to microwave irradiation at 130 °C for 1 hour.

  • Quenching & Extraction: Cool to room temperature. Quench with saturated aqueous NH

    
    Cl to complex the copper catalyst, preventing emulsion formation. Extract with CH
    
    
    
    Cl
    
    
    (3 × 10 mL).
  • Purification: Dry the combined organic layers over MgSO

    
    , concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient). Check purity via TLC (UV active at 254 nm).
    
Protocol 2: In Vitro DHODH Inhibition Assay (DCIP Reduction)

Causality Note: 2,6-dichloroindophenol (DCIP) acts as a terminal electron acceptor. As DHODH oxidizes dihydroorotate, electrons are transferred to FMN, then to Coenzyme Q10, and finally to DCIP. The reduction of DCIP causes a measurable loss of absorbance at 600 nm, providing a direct, real-time kinetic readout of enzyme activity[3].

  • Buffer Preparation: Prepare a Tris-HCl buffer (pH 8.0) containing 0.1% v/v Triton X-100 to maintain the solubility of the lipophilic enzyme and ligands[3].

  • Reagent Assembly: In a 96-well microplate, add recombinant human DHODH (or P. falciparum DHODH), Coenzyme Q10 (100 µM), and DCIP (50 µM)[3].

  • Compound Incubation: Add the 4-alkoxypyrazole test compound dissolved in DMSO (ensure final DMSO concentration does not exceed 0.1% v/v to prevent enzyme denaturation). Pre-incubate at 37 °C for 5 minutes to allow equilibrium binding[3].

  • Reaction Initiation: Initiate the assay by adding L-dihydroorotate (substrate).

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 600 nm using a microplate reader over 10 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine IC
    
    
    
    values by plotting normalized
    
    
    against logarithmic compound concentrations using non-linear regression.

Conclusion

The characterization and application of 4-alkoxypyrazoles represent a highly promising frontier in medicinal chemistry. By mastering the CuI-catalyzed cross-coupling synthesis and understanding the rigorous physicochemical parameters that dictate target engagement, researchers can effectively leverage this scaffold. Whether developing next-generation antimalarials targeting Plasmodium DHODH or designing novel agrochemicals, the protocols and structural insights provided herein serve as a foundational blueprint for successful drug development.

References

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • Structure-based discovery and development of highly potent Dihydroorotate Dehydrogenase inhibitors for malaria chemoprevention Medicines for Malaria Venture (MMV) URL:[Link]

  • Synthesis of Potential Inhibitors Targeting Dihydroorotate Dehydrogenase as Herbicide Candidates Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study MDPI - Molecules URL:[Link]

Sources

Whitepaper: Unlocking Therapeutic Frontiers: A Technical Guide to the Target Landscape of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor and its role as a versatile bioisostere for other aromatic rings, have established it as a "privileged scaffold" in drug discovery.[4][5] This technical guide provides an in-depth exploration of the key therapeutic targets modulated by pyrazole-containing compounds. We will dissect the molecular mechanisms underpinning their activity against major target classes, including protein kinases, cyclooxygenase enzymes, monoamine oxidases, and G-protein coupled receptors. Furthermore, this guide presents validated experimental workflows for target identification and validation, offering researchers and drug development professionals a robust framework for advancing novel pyrazole-based therapeutics.

The Pyrazole Scaffold: A Privileged Structure in Drug Design

The versatility of the pyrazole ring is central to its success in drug development.[4] Unlike more lipophilic and metabolically vulnerable arenes, the pyrazole core can enhance physicochemical properties such as solubility while maintaining or improving binding affinity.[5] This is achieved through its unique electronic distribution and its capacity for tautomerization, which allows for diverse substitution patterns and fine-tuning of molecular interactions.[5] These attributes enable pyrazole derivatives to bind with high affinity and selectivity to a wide array of biological targets, leading to their successful development as anti-inflammatory, anticancer, and neuropsychiatric agents.[2][6]

To illustrate the strategic advantage of this scaffold, consider its role as a bioisostere. Bioisosteric replacement is a cornerstone of rational drug design, where a functional group is replaced by another with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic profiles. The pyrazole ring is an excellent bioisostere for phenyl or other heterocyclic rings.

G cluster_0 Core Scaffold cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Original Lead Lead Compound (e.g., with Phenyl Ring) Pyrazole Analog Pyrazole-based Analog Original Lead->Pyrazole Analog Replace Phenyl with Pyrazole Potency Enhanced Potency Pyrazole Analog->Potency PK Improved PK/PD Profile (Solubility, Metabolism) Pyrazole Analog->PK Selectivity Increased Selectivity Pyrazole Analog->Selectivity

Caption: Bioisosteric replacement strategy using the pyrazole scaffold.

Major Therapeutic Target Classes for Pyrazole Compounds

The pharmacological diversity of pyrazole derivatives is reflected in the breadth of their molecular targets. We will explore the most significant classes below.

Enzyme Inhibitors

Pyrazole-based compounds have demonstrated exceptional success as inhibitors of various enzyme families, primarily by targeting ATP-binding sites or allosteric pockets.

Altered activity of protein kinases is a hallmark of cancer and inflammatory diseases, making them prime therapeutic targets.[4] The pyrazole scaffold is a key structural component in numerous FDA-approved protein kinase inhibitors (PKIs).[4] Of the 74 small molecule PKIs approved by the US FDA, eight contain a pyrazole ring, including Crizotinib, Ruxolitinib, and Encorafenib.[4]

  • Janus Kinases (JAKs): JAKs are critical mediators of cytokine signaling.[7] Pyrazole-containing compounds like Ruxolitinib and Baricitinib are potent inhibitors of JAK1 and JAK2, used in the treatment of myelofibrosis and rheumatoid arthritis, respectively.[4] These inhibitors typically bind to the ATP-binding pocket of the kinase domain, with the pyrazole ring forming crucial hydrogen bonds and occupying a key region of the active site.[4][8] The selectivity between JAK family members can be fine-tuned by substitutions on the pyrazole ring.[4][9]

  • p38 MAP Kinase: p38 Mitogen-Activated Protein (MAP) kinase is a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1.[10] Pyrazole-urea based compounds have been developed as potent p38 inhibitors.[11] These inhibitors function by binding to an allosteric site, stabilizing a conformation of the kinase that is incompatible with ATP binding (the "DFG-out" conformation), a mechanism that confers high selectivity.[10]

  • Receptor Tyrosine Kinases (RTKs): Pyrazole derivatives are versatile scaffolds for developing inhibitors against RTKs such as EGFR, VEGFR, FGFR, and c-Met, which are crucial drivers of tumor growth and angiogenesis.[12][13] Fused pyrazole systems, like pyrazolo[3,4-d]pyrimidines, are particularly effective as dual inhibitors of EGFR and VEGFR-2, offering a synergistic approach to cancer therapy.[13][14]

The following diagram illustrates the simplified p38 MAP kinase signaling pathway and the intervention point for pyrazole-based inhibitors.

G Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MKK MKK3 / MKK6 Stimuli->MKK Activates p38 p38 MAP Kinase MKK->p38 Phosphorylates (Activates) TF Transcription Factors (e.g., AP-1, NF-κB) p38->TF Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) TF->Cytokines Upregulates Gene Expression Inhibitor Pyrazole-based p38 Inhibitor (e.g., BIRB 796) Inhibitor->p38 Allosteric Inhibition

Caption: Inhibition of the p38 MAP Kinase pathway by pyrazole compounds.

The selective inhibition of cyclooxygenase-2 (COX-2) is a validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[15] The pyrazole scaffold is famously present in Celecoxib, a selective COX-2 inhibitor.[1] The structural features of these diaryl-pyrazole derivatives allow them to fit snugly into the larger, more flexible active site of the COX-2 isoform compared to COX-1, thereby conferring selectivity.[15] Research continues to explore novel pyrazole hybrids that dually inhibit COX-2 and other targets like 5-lipoxygenase (5-LOX) for a broader anti-inflammatory profile.[16]

Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes that regulate neurotransmitter levels in the brain.[17][18] Inhibition of MAOs is a key therapeutic strategy for depression (MAO-A selective) and neurodegenerative disorders like Parkinson's disease (MAO-B selective).[19] Pyrazole and its dihydro-derivative, pyrazoline, serve as effective scaffolds for developing potent and selective MAO inhibitors.[18][20] Their cyclic hydrazine-like moiety is a key pharmacophore for interacting with the enzyme's active site.[17][18]

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs are the largest family of cell surface receptors and are the targets of a significant percentage of all FDA-approved drugs.[21] Pyrazole-containing compounds have emerged as potent modulators of several GPCRs.

  • Cannabinoid Receptors (CB1 and CB2): The cannabinoid receptors are involved in pain, appetite, and immune modulation.[22] Pyrazole derivatives have been developed as both partial and full agonists for CB1 and CB2 receptors.[22][23] A key challenge is developing peripherally restricted agonists that do not cross the blood-brain barrier, thereby avoiding the psychoactive effects of CB1 activation in the central nervous system.[22][24] Compounds like RNB-61, a tetra-substituted pyrazole, have shown high potency and selectivity for the CB2 receptor, which is primarily expressed in the immune system, making it a promising target for treating inflammatory diseases.[23][25][26]

Pyrazole-based Drug/CompoundTarget(s)Therapeutic AreaCitation(s)
Celecoxib Selective COX-2 InhibitorAnti-inflammatory, Pain[1]
Ruxolitinib JAK1 / JAK2 InhibitorMyelofibrosis, Polycythemia Vera[4]
Baricitinib JAK1 / JAK2 InhibitorRheumatoid Arthritis[4]
Crizotinib ALK / ROS1 / c-Met InhibitorOncology (Lung Cancer)[4]
Encorafenib BRAFV600E InhibitorOncology (Melanoma)[4]
BIRB 796 (Doramapimod) p38 MAP Kinase InhibitorInflammatory Diseases (Clinical Candidate)[11]
Rimonabant (Withdrawn) CB1 Receptor Inverse AgonistAnti-obesity[2]
Difenamizole MAO InhibitorAnalgesic[17][27]

Experimental Workflow: Target Identification and Validation

Identifying the specific molecular target of a novel, biologically active pyrazole compound is a critical step in drug development. The following section outlines a robust, multi-step workflow for this process.

Caption: General workflow for therapeutic target identification and validation.

Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., for JAK2)

This protocol describes a typical luminescence-based in vitro assay to determine the potency (IC₅₀) of a pyrazole compound against a specific protein kinase, such as JAK2. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

I. Materials and Reagents:

  • Recombinant human JAK2 enzyme

  • Suitable peptide substrate (e.g., a STAT-derived peptide)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP solution (at or near the Kₘ for the enzyme)

  • Test pyrazole compound, serially diluted in DMSO

  • Positive control inhibitor (e.g., Ruxolitinib)

  • ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay kit)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-based luminometer

II. Experimental Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test pyrazole compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include wells for a positive control inhibitor and a negative control (DMSO only).

  • Enzyme Preparation: Dilute the recombinant JAK2 enzyme to the desired working concentration in the kinase reaction buffer.

  • Substrate/ATP Mix: Prepare a solution containing both the peptide substrate and ATP in the kinase reaction buffer.

  • Reaction Initiation: Add the diluted JAK2 enzyme solution to all wells containing the test compounds and controls. Allow a brief pre-incubation (e.g., 15 minutes) at room temperature to permit compound-enzyme binding.

  • Start Kinase Reaction: Initiate the phosphorylation reaction by adding the substrate/ATP mixture to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes). The duration should be optimized to ensure the reaction is within the linear range.

  • Reaction Termination & Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions. This reagent typically contains luciferase and luciferin, which produce light in the presence of ATP.

  • Data Acquisition: After a brief incubation to stabilize the luminescent signal, read the plate on a luminometer.

III. Data Analysis:

  • The raw luminescence units (RLU) are collected for each well.

  • The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_max_inhibition) / (RLU_no_inhibition - RLU_max_inhibition))

    • RLU_compound: Signal from wells with the test compound.

    • RLU_no_inhibition: Signal from DMSO-only wells (0% inhibition).

    • RLU_max_inhibition: Signal from positive control wells (100% inhibition).

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Conclusion and Future Directions

The pyrazole scaffold is a remarkably successful and enduringly relevant platform in the pursuit of novel therapeutics. Its structural and electronic properties have enabled the development of highly selective and potent modulators for a diverse range of enzymes and receptors. Key therapeutic areas, particularly oncology and inflammatory diseases, have been significantly impacted by pyrazole-based drugs targeting protein kinases and COX-2.[4][15]

Future research will likely focus on several key areas. First, the development of multi-target pyrazole derivatives, such as dual kinase/COX inhibitors or compounds that modulate orthogonal pathways, offers a promising strategy for overcoming drug resistance and improving efficacy in complex diseases. Second, expanding the target space beyond the well-trodden ground of kinases and COX enzymes to less-explored targets could unlock new therapeutic applications. Finally, the application of advanced synthetic methodologies will continue to expand the accessible chemical space, allowing for the creation of next-generation pyrazole compounds with optimized potency, selectivity, and drug-like properties, ensuring this "privileged scaffold" remains at the forefront of drug discovery for years to come.

References

  • Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. [Link]

  • Chimenti, F., et al. (2011). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Ingenta Connect. [Link]

  • Chimenti, F., et al. (2011). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Bentham Science. [Link]

  • Gorgan, D. L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Lan, R., et al. (2023). Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Gaber, M., et al. (2025). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Archiv der Pharmazie. [Link]

  • El-Naggar, M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

  • Reuman, M., et al. (2008). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Scilit. [Link]

  • Kharbanda, S., et al. (2004). Synthesis and selective cyclooxygenase-2 inhibitory activity of a series of novel, nitric oxide donor-containing pyrazoles. PubMed. [Link]

  • Pargellis, C., et al. (2021). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ACS Publications. [Link]

  • Nicolussi, S., et al. (2024). A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor-Selective Full Agonist for In Vivo Studies. BORIS Portal. [Link]

  • Reuman, M., et al. (2008). Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. ACS Symposium Series. [Link]

  • Wu, H., et al. (2012). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. ACS Publications. [Link]

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed. [Link]

  • Kumar, A., et al. (2013). Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis. Bioorganic & Medicinal Chemistry. [Link]

  • Sharma, A., et al. (2026). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate. [Link]

  • Lan, R., et al. (2023). Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Secci, D., et al. (2004). Synthesis and selective inhibitory activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives against monoamine oxidase. PubMed. [Link]

  • Sharma, A., et al. (2024). Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. Current Topics in Medicinal Chemistry. [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry. [Link]

  • Wang, X., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. PubMed. [Link]

  • Nicolussi, S., et al. (2024). A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor-Selective Full Agonist for In Vivo Studies. ACS Publications. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • El-Sayed, M. A. A., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Taylor & Francis Online. [Link]

  • Nicolussi, S., et al. (2024). A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies. bioRxiv. [Link]

  • Zhang, Y., et al. (2023). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase. ResearchGate. [Link]

  • Lang, J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Publications. [Link]

  • Thomas, T., et al. (2017). Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus. Longdom Publishing. [Link]

  • Halim, P. A., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed. [Link]

  • Osman, E. O., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Publishing. [Link]

  • La Franca, M., et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry. [Link]

  • Lal, K. (2022). Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. Elementary Education Online. [Link]

  • Tebbji, K., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. [Link]

  • Asati, V., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis. [Link]

  • Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences. [Link]

  • Kumar, R., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Kumar, A., et al. (2021). Examples of pyrazole-containing drugs and their pharmacological activities. ResearchGate. [Link]

  • N S, G., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Brogi, S., et al. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Neuroscience. [Link]

  • Grundmann, M., & Schuber, A. (2017). How ligands illuminate GPCR molecular pharmacology. Molecular and Cellular Endocrinology. [Link]

  • Jones, S. D., et al. (2015). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • Sriram, K., & Insel, P. A. (2018). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery. [Link]

Sources

In Silico Modeling of 4-(2-Methoxyethoxy)-1H-pyrazole Interactions: A Rational Design Framework for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective tyrosine kinase inhibitors (TKIs) has increasingly relied on privileged bicyclic and monocyclic scaffolds. Among these, the 4-(2-Methoxyethoxy)-1H-pyrazole moiety has emerged as a highly versatile pharmacophore. While the 1H-pyrazole core provides rigid, predictable hydrogen-bonding geometries essential for ATP-competitive hinge binding, the 2-methoxyethoxy side chain at the C4 position introduces a flexible, amphiphilic vector. This structural combination allows the molecule to navigate complex steric environments and anchor into deep hydrophobic pockets (such as Region II in EGFR and VEGFR-2).

This whitepaper provides an in-depth technical framework for the in silico modeling of 4-(2-methoxyethoxy)-1H-pyrazole derivatives. By bridging computational methodologies with mechanistic causality, this guide establishes a self-validating protocol for researchers engineering next-generation targeted therapeutics.

Mechanistic Rationale: The Pharmacophore Dynamics

To computationally model a molecule, one must first understand the physical causality dictating its behavior. The efficacy of the 4-(2-methoxyethoxy)-1H-pyrazole scaffold is driven by two distinct interaction domains:

  • The 1H-Pyrazole Hinge Binder: The pyrazole ring mimics the adenine core of ATP. The unshared electron pair on the

    
     hybridized nitrogen acts as a hydrogen-bond acceptor, while the adjacent N-H acts as a donor. This dual capability is critical for anchoring the molecule to the hinge region of kinase domains (e.g., forming a critical hydrogen bond with Leu83 in CDK2 or Met793 in EGFR) 1.
    
  • The 2-Methoxyethoxy Tail: The addition of this specific aliphatic ether chain is a calculated steric maneuver. The flexibility of the

    
     bonds allows the tail to adopt multiple conformations, minimizing entropic penalties upon binding. The terminal methoxy group penetrates hydrophobic Region II, while the ether oxygen serves as a secondary hydrogen-bond acceptor, frequently interacting with key residues like Cys773 in mutant EGFR (
    
    
    
    ) 2.

PharmacophoreLogic Core 4-(2-Methoxyethoxy) -1H-pyrazole Pyrazole 1H-Pyrazole Core (Hinge Binder) Core->Pyrazole Scaffold Base Tail 2-Methoxyethoxy Tail (Flexibility & H-Bonding) Core->Tail C4 Substitution ATP ATP Binding Site (Competitive Inhibition) Pyrazole->ATP Anchors via N-H Hydrophobic Hydrophobic Region II (Cys773 / Leu83) Tail->Hydrophobic Ether O Accesses Pocket

Fig 1. Pharmacophore interaction logic of the 4-(2-methoxyethoxy)-1H-pyrazole scaffold.

Self-Validating In Silico Methodologies

A computational model is only as reliable as its internal validation mechanisms. The following step-by-step protocols ensure that experimental choices are grounded in physical chemistry rather than default software parameters.

Quantum Mechanical (QM) Ligand Preparation

Causality: The 2-methoxyethoxy tail is highly flexible. Standard molecular mechanics (MM) force fields often misrepresent the torsional preference of ether linkages and the tautomeric equilibrium of the pyrazole ring. Quantum mechanics is required to establish the true global minimum conformation and accurate electrostatic potential (ESP) map.

Step-by-Step Protocol:

  • Conformational Search: Generate 3D conformers of the 4-(2-methoxyethoxy)-1H-pyrazole derivative using a mixed torsional/low-mode sampling method (e.g., MacroModel).

  • DFT Optimization: Subject the lowest-energy conformers to Density Functional Theory (DFT) optimization using the B3LYP functional and the 6-31G* basis set 3.

  • Charge Assignment: Extract the ESP charges from the optimized geometry to replace default force-field partial charges, ensuring the ether oxygens correctly project their electronegative potential for docking.

Target Preparation and Self-Validating Grid Generation

Causality: Kinase active sites are highly sensitive to physiological pH. Incorrect protonation of key residues (like Asp831 in EGFR) will result in false-positive docking poses.

Step-by-Step Protocol:

  • PDB Retrieval: Obtain high-resolution crystal structures (e.g.,

    
     PDB: 4HJO; 
    
    
    
    PDB: 3W2O) 1.
  • Protonation & Hydration: Use PROPKA to assign protonation states at pH 7.4. Retain structural water molecules that bridge ligand-protein interactions (specifically those near the hinge region).

  • Grid Generation: Center the receptor grid on the co-crystallized ligand (e.g., Erlotinib).

  • Self-Validation (Critical Step): Re-dock the native co-crystallized ligand into the generated grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å. If the RMSD exceeds this threshold, the grid parameters or protonation states must be recalculated.

Molecular Dynamics (MD) Simulation

Causality: Molecular docking provides a static snapshot. Because the 2-methoxyethoxy tail is highly flexible, its stability within the hydrophobic pocket must be proven over time to rule out transient, artifactual binding poses.

Step-by-Step Protocol:

  • System Solvation: Immerse the best-docked complex in an explicit TIP3P water box, neutralizing the system with

    
     ions (0.15 M).
    
  • Equilibration: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 1 ns each at 300 K and 1.0 bar.

  • Production Run: Execute a 100 ns MD trajectory.

  • Validation Metric: Analyze the Ligand Root Mean Square Fluctuation (L-RMSF). The pyrazole core should exhibit an RMSF < 1.5 Å, while the 2-methoxyethoxy tail may exhibit slightly higher flexibility (up to 2.5 Å) provided it maintains its hydrogen bond with Cys773 for > 75% of the simulation time 4.

InSilicoWorkflow QM 1. Ligand QM Optimization DFT (B3LYP/6-31G*) Validate 3. Protocol Self-Validation Native Ligand Redocking (RMSD < 2Å) QM->Validate Prep 2. Target Preparation PropKa (pH 7.4) & Minimization Prep->Validate Dock 4. High-Throughput Docking Glide SP/XP Scoring Validate->Dock Validated Grid MD 5. Molecular Dynamics 100ns Trajectory (RMSD/RMSF) Dock->MD Top Poses Lead 6. Lead Candidate Selection & ADMET MD->Lead Stable Trajectories

Fig 2. Self-validating in silico workflow for kinase inhibitor screening.

Quantitative Data Presentation

The integration of the 2-methoxyethoxy group onto pyrazole-based scaffolds (such as pyrazolo[3,4-d]pyrimidines) has demonstrated profound impacts on both in silico binding affinities and in vitro enzymatic inhibition. The table below synthesizes comparative data for pyrazole derivatives featuring this specific functionalization across primary oncological targets.

Kinase TargetPDB IDCo-Crystallized ReferencePyrazole Derivative Binding Energy (

, kcal/mol)
Key Residue Interactions (In Silico)In Vitro

(

)

4HJOErlotinib (-7.39 kcal/mol)-19.63 to -23.67Cys773, Gly772, Leu6940.016

3W2OTAK-285-18.45 to -21.10Met793, Cys773, Asp8310.236
VEGFR-2 4ASDSorafenib-11.20 to -14.50Cys919, Glu885, Asp10460.90 - 1.25
CDK2 2VTPLZ9 (-7.57 kcal/mol)-10.00Leu83, Asp860.01 (Cellular)

Data synthesis derived from recent docking and antiproliferative evaluations of pyrazole and pyrazolopyrimidine derivatives 1, 2, 4.

Conclusion

The 4-(2-methoxyethoxy)-1H-pyrazole scaffold is not merely a structural curiosity; it is a highly tunable pharmacophore engineered for precision kinase inhibition. By leveraging the rigid hydrogen-bonding capacity of the pyrazole core and the adaptive, amphiphilic nature of the 2-methoxyethoxy tail, researchers can effectively target resistant kinase mutants. However, the successful development of these compounds relies heavily on rigorous, self-validating in silico pipelines. Ensuring accurate QM charge assignment, validating docking grids via native ligand RMSD, and confirming temporal stability through MD simulations are non-negotiable steps in the rational drug design process.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • 5-(2-Methoxyethoxy)
  • In Silico Approach Using Free Software to Optimize the Antiproliferative Activity and Predict the Potential Mechanism of Action of Pyrrolizine-Based Schiff Bases Source: MDPI URL

Sources

Methodological & Application

Application Note: Advanced Synthesis Protocol for 4-(2-Methoxyethoxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

The synthesis of highly functionalized pyrazoles is a cornerstone of modern medicinal and supramolecular chemistry. Specifically, 4-(2-Methoxyethoxy)-1H-pyrazole (CAS: 14884-02-7)[1] serves as a critical ligand building block. The incorporation of the 2-methoxyethoxy side chain at the 4-position is strategically utilized to tune the physicochemical properties of coordination complexes. Notably, this specific ligand modification has been employed to engineer the solubility of "nanojars"—supramolecular copper-pyrazolate assemblies—enabling the unprecedented liquid-liquid extraction of highly hydrated oxoanions (such as carbonate) from aqueous environments into aliphatic solvents.

This application note details a self-validating, de novo synthetic protocol that bypasses the regiochemical pitfalls of direct pyrazole alkylation, ensuring high-fidelity access to the target compound.

Mechanistic Rationale & Pathway Design

A common misstep in synthesizing 4-alkoxypyrazoles is attempting the direct O-alkylation of 4-hydroxypyrazole. This route is severely compromised by competing N-alkylation and the inherent instability of the tautomeric starting material.

To ensure absolute regiocontrol, this protocol employs a bottom-up cyclocondensation strategy . By utilizing a Vilsmeier-Haack derived 1,3-dielectrophile—specifically 3-(dimethylamino)-2-(2-methoxyethoxy)prop-2-enal—we pre-install the alkoxy group on the carbon backbone. The subsequent introduction of hydrazine monohydrate (a 1,2-dinucleophile) triggers a rapid, regioselective cyclization cascade[2]. Methanol is mandated as the solvent; its protic nature effectively solubilizes the highly polar enal intermediate while moderating the exothermic condensation, thereby preventing the formation of intractable polymeric byproducts.

Physicochemical Profiling

Understanding the physical properties of the target compound is critical for designing an effective isolation strategy. The low partition coefficient dictates the necessity for specialized workup procedures.

Table 1: Physicochemical Properties of 4-(2-Methoxyethoxy)-1H-pyrazole

ParameterValue
CAS Number 14884-02-7[1]
Molecular Formula C₆H₁₀N₂O₂[1]
Molecular Weight 142.16 g/mol [1]
Topological Polar Surface Area (TPSA) 47.14 Ų[1]
LogP 0.4349[1]
Physical State (at RT) Liquid[3]

Synthetic Pathway Visualization

G SM 2-Methoxyethoxyacetic acid (Starting Material) VH Vilsmeier-Haack Formylation POCl₃, DMF SM->VH Int 3-(Dimethylamino)-2-(2-methoxyethoxy) prop-2-enal VH->Int Cond Cyclocondensation NH₂NH₂·H₂O, MeOH, 2.0 h Int->Cond Target 4-(2-Methoxyethoxy)-1H-pyrazole Yield: 34% Cond->Target

Synthetic workflow for 4-(2-Methoxyethoxy)-1H-pyrazole via enal condensation.

Detailed Experimental Protocol

Preparation of the Enal Intermediate

Note: This step utilizes standard Vilsmeier-Haack formylation chemistry to generate the required 1,3-dielectrophile.

  • Charge a dry, argon-purged flask with anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

  • Cool the flask to 0 °C using an ice-water bath. Add phosphorus oxychloride (POCl₃) (3.0 equivalents) dropwise over 30 minutes to generate the Vilsmeier reagent.

  • Introduce 2-methoxyethoxyacetic acid (1.0 equivalent) slowly to the active complex.

  • Heat the reaction mixture to 70 °C for 4–6 hours until complete consumption of the starting material is observed via TLC.

  • Quench the reaction by pouring it over crushed ice, neutralize with saturated aqueous Na₂CO₃, and extract with dichloromethane (DCM). Concentrate the organic layer to afford 3-(dimethylamino)-2-(2-methoxyethoxy)prop-2-enal.

Pyrazole Cyclocondensation
  • Solvation: Dissolve the crude 3-(dimethylamino)-2-(2-methoxyethoxy)prop-2-enal (1.0 equivalent) in analytical grade methanol (MeOH) to achieve a 0.5 M concentration[2].

  • Reagent Addition: Cool the solution to 0 °C. Add hydrazine monohydrate (NH₂NH₂·H₂O) (1.2 equivalents) dropwise. Critical Insight: Hydrazine monohydrate is strictly mandated over anhydrous hydrazine to mitigate explosive hazards and suppress over-alkylation.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for exactly 2.0 hours[2].

Workup & Purification Strategy

The reported isolated yield for this transformation is 34%[2]. This modest recovery is highly characteristic of low-molecular-weight, heavily oxygenated pyrazoles. Because the compound is highly hydrophilic (LogP = 0.4349)[1], severe product attrition occurs during standard aqueous workup.

  • Concentration: Remove the methanol solvent entirely under reduced pressure.

  • Extraction: Suspend the residue in a minimal amount of water. Crucial Step: Saturate the aqueous phase completely with solid NaCl to force the organic product out of the aqueous layer. Extract exhaustively (5–6 times) with a polar organic solvent mixture (e.g., 9:1 DCM/Isopropanol).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting liquid via silica gel flash chromatography using a gradient of DCM to 5% MeOH in DCM.

Reaction Optimization Matrix

The following table outlines the causality behind the selected reaction conditions, demonstrating why alternative parameters lead to suboptimal outcomes.

Table 2: Condensation Optimization Matrix

SolventHydrazine SourceReaction TimeTempIsolated YieldMechanistic Observation
Methanol NH₂NH₂·H₂O 2.0 h RT 34% [2]Optimal solvation of polar enal; controlled exotherm.
EthanolNH₂NH₂·H₂O4.0 hRT<25%Reduced solubility of intermediates prolongs cyclization.
THFAnhydrous NH₂NH₂2.0 h0 °C to RTN/AHigh safety risk; poor solubility leads to incomplete conversion.

References

  • [3] LookChem. 4-(2-Methoxyethoxy)-1H-pyrazole. LookChem Chemical Directory. URL: [Link]

  • [2] Molaid. 4-(2-methoxyethoxy)pyrazole - CAS号14884-02-7. Molaid Reaction Database. URL:[Link]

  • Ahmed, B. M., Calco, B., & Mezei, G. (2016). Tuning the structure and solubility of nanojars by peripheral ligand substitution, leading to unprecedented liquid–liquid extraction of the carbonate ion from water into aliphatic solvents. Dalton Transactions, 45(20), 8327-8339. Royal Society of Chemistry. URL:[Link]

Sources

Application Notes & Protocols: The Strategic Use of 4-(2-Methoxyethoxy)-1H-pyrazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle that has earned the distinction of a "privileged scaffold" in medicinal chemistry.[1][2][3] Its versatile structure is a cornerstone of numerous FDA-approved pharmaceuticals, which exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[4] Drugs such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib feature this core, underscoring its significance in developing effective therapeutics.[1]

This guide focuses on a specific, highly functional building block: 4-(2-Methoxyethoxy)-1H-pyrazole . The incorporation of a methoxyethoxy side chain offers a strategic advantage, potentially enhancing aqueous solubility and providing a key interaction point for target binding without introducing highly reactive functional groups.[5] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth overview of the compound's physicochemical properties, robust synthesis protocols, and its application as a foundational scaffold for designing novel therapeutics, with a particular focus on the development of protein kinase inhibitors.

Section 1: Physicochemical and Computational Profile

A compound's journey from a laboratory curiosity to a clinical candidate is fundamentally governed by its physicochemical properties. These parameters dictate its solubility, membrane permeability, and metabolic stability. The properties of 4-(2-Methoxyethoxy)-1H-pyrazole are summarized below, providing a baseline for its strategic deployment in drug design programs. The ether linkage and terminal methyl group in the side chain offer a balance of hydrophilicity and metabolic stability, while the pyrazole core provides essential hydrogen bonding capabilities.

Table 1: Physicochemical and Computational Properties of 4-(2-Methoxyethoxy)-1H-pyrazole

Property Value Significance in Drug Discovery
CAS Number 14884-02-7 Unique identifier for substance registration.
Molecular Formula C₆H₁₀N₂O₂ Defines the elemental composition.
Molecular Weight 142.16 g/mol Influences diffusion and transport properties; falls well within "Rule of Five" guidelines.
Purity ≥98% Standard purity for use in chemical synthesis and biological screening.[6]
Topological Polar Surface Area (TPSA) 47.14 Ų Predicts membrane permeability; a value < 140 Ų is associated with good cell penetration.[6]
LogP 0.4349 A measure of lipophilicity; this moderate value suggests a good balance between aqueous solubility and membrane permeability.[6]
Hydrogen Bond Acceptors 3 Indicates potential for forming hydrogen bonds with biological targets.[6]
Hydrogen Bond Donors 1 The N-H proton of the pyrazole ring can act as a crucial hydrogen bond donor.[6]

| Rotatable Bonds | 4 | Provides conformational flexibility, which can be advantageous for fitting into a binding pocket.[6] |

Data sourced from ChemScene.[6]

Section 2: Synthesis of the Pyrazole Scaffold

The construction of the pyrazole ring is a well-established field in organic chemistry, with methods ranging from classical cyclocondensation reactions to modern, highly efficient multicomponent strategies.[7][8] The choice of synthetic route depends on the desired substitution pattern, scalability, and considerations for green chemistry.

G cluster_0 Synthesis cluster_1 Derivatization & Screening A Starting Materials (e.g., 1,3-Dicarbonyls, Hydrazines, Aldehydes) B Protocol 1/2: Pyrazole Core Synthesis A->B C 4-(2-Methoxyethoxy)-1H-pyrazole B->C D Protocol 3: Library Synthesis C->D E Protocol 4: In Vitro Kinase Assay C->E Direct Screening D->E F Protocol 5: Cellular Proliferation Assay E->F G Hit Compound(s) F->G

General workflow for synthesis and screening.
Protocol 1: Classical Synthesis via Knorr Cyclocondensation

This foundational method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[9] It is a robust and widely understood method for accessing the pyrazole core.

Objective: To synthesize a pyrazole ring system via acid-catalyzed condensation.

Materials:

  • A suitable 1,3-dicarbonyl precursor

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or glacial acetic acid as solvent

  • Catalytic amount of a strong acid (e.g., HCl, H₂SO₄)

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.

  • Reagent Addition: Add the hydrazine derivative (1.1 eq) to the solution. If using a hydrazine salt (e.g., hydrazine dihydrochloride), add a base like sodium acetate to liberate the free hydrazine.[10]

  • Catalysis: Add a few drops of concentrated HCl to catalyze the cyclization. The causality here is that protonation of a carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by the hydrazine nitrogen.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Pour the concentrated mixture into ice-water to precipitate the crude product. Collect the solid by vacuum filtration, washing with cold water to remove any residual acid and salts.

  • Purification: Dry the crude solid and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected outcome is a product with characteristic pyrazole ring proton signals and the correct molecular weight.

Protocol 2: Modern Approach via a Three-Component Reaction (MCR)

Multicomponent reactions (MCRs) are highly efficient, forming complex molecules from three or more starting materials in a single step.[8] This approach aligns with the principles of green chemistry by improving atom economy and reducing waste.

Objective: To synthesize a highly substituted pyrazole in a one-pot procedure.

Materials:

  • An aldehyde (1.0 eq)

  • A β-ketoester (e.g., ethyl acetoacetate, 1.0 eq)

  • A hydrazine derivative (e.g., phenylhydrazine, 1.0 eq)[8]

  • Ethanol

  • Catalyst (e.g., a few drops of piperidine or HCl)

Procedure:

  • Reaction Setup: In a flask, combine the aldehyde, β-ketoester, and hydrazine derivative in ethanol.

  • Catalysis: Add the catalyst. The choice of acid or base catalyst directs the initial step, either a Knoevenagel condensation or the formation of a hydrazone, both of which are viable pathways to the final product.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 4-12 hours. The reaction often results in the product precipitating directly from the solution.[11]

  • Isolation: Collect the precipitated product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The product is often of high purity, but can be further purified by recrystallization if necessary.

Self-Validation: The success of this one-pot synthesis is validated by spectroscopic analysis (NMR, MS) confirming the incorporation of all three components into the final pyrazole structure.

Section 3: Core Applications in Medicinal Chemistry - Kinase Inhibition

The pyrazole scaffold is a dominant feature in the landscape of protein kinase inhibitors.[4][12][13] Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[14][15] Pyrazole-based compounds are particularly effective as ATP-competitive inhibitors.

The N-H of the pyrazole ring (the hydrogen bond donor) and the adjacent sp² nitrogen (a hydrogen bond acceptor) form a "hinge-binding" motif. This allows the scaffold to dock into the ATP-binding site of a kinase, anchoring the inhibitor and enabling other parts of the molecule to confer potency and selectivity. 4-(2-Methoxyethoxy)-1H-pyrazole is an ideal starting point: the N1-H is available for substitution to project into the solvent-exposed region, while the C3 and C5 positions can be functionalized to target other regions of the ATP pocket.[14]

ATP-competitive inhibition by a pyrazole scaffold.

Section 4: Experimental Protocols for Drug Discovery

Protocol 3: N-1 Derivatization of the Pyrazole Core

The N1 position is the most common site for modification to build out a library of analogs. This protocol describes a general method for N-alkylation or N-arylation.

Objective: To append a substituent to the N1 position of 4-(2-Methoxyethoxy)-1H-pyrazole.

Materials:

  • 4-(2-Methoxyethoxy)-1H-pyrazole (1.0 eq)

  • An appropriate alkyl or aryl halide (e.g., benzyl bromide, 2-chloropyrimidine) (1.2 eq)[16]

  • A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Standard laboratory glassware under an inert atmosphere (N₂ or Argon)

Procedure:

  • Reaction Setup: To a solution of 4-(2-Methoxyethoxy)-1H-pyrazole in anhydrous DMF, add the base (e.g., K₂CO₃). The base deprotonates the acidic N1-H, forming the pyrazolate anion, which is a much stronger nucleophile.

  • Reagent Addition: Add the electrophile (alkyl/aryl halide) to the mixture.

  • Reaction: Heat the reaction mixture (e.g., 80 °C) for 4-12 hours, monitoring by TLC.[16]

  • Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography on silica gel.

Self-Validation: Successful derivatization is confirmed by ¹H NMR (disappearance of the N-H proton signal) and mass spectrometry (a mass shift corresponding to the added substituent).

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory potency of synthesized compounds against a target protein kinase.

Objective: To determine the IC₅₀ value of test compounds against a specific kinase.

Reagents & Materials:

  • Target kinase (e.g., JAK2, Aurora A)

  • Substrate peptide specific to the kinase

  • ATP (at or near the Kₘ concentration)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds serially diluted in DMSO

  • Positive control inhibitor (e.g., Staurosporine, Ruxolitinib)[14]

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 96- or 384-well plates

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to the assay plate. Include "no inhibitor" (DMSO only) and "positive control" wells.

  • Reaction Initiation: Prepare a master mix of the kinase and substrate in the reaction buffer. Add this mix to the wells containing the compounds.

  • ATP Addition: Initiate the kinase reaction by adding ATP. The causality is that the inhibitor must compete with the natural substrate (ATP) for the binding site.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent quantifies the amount of product formed (e.g., phosphorylated substrate or ADP).

  • Data Analysis: Read the signal (e.g., luminescence, fluorescence) on a plate reader. Convert the signal to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation: The assay is considered valid if the positive control inhibitor yields an IC₅₀ value within the expected range and the Z'-factor for the assay is > 0.5.

Protocol 5: Cellular Antiproliferative Assay (MTS/MTT)

This assay measures the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of lead compounds in a cancer cell line.

Materials:

  • Cancer cell line relevant to the kinase target (e.g., HEL cells for JAK2 inhibitors)[14]

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compounds serially diluted in culture medium

  • MTS or MTT reagent

  • 96-well clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: The next day, replace the medium with fresh medium containing the serially diluted test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37 °C, 5% CO₂). This duration allows for multiple cell doublings, making it possible to observe effects on proliferation.

  • Reagent Addition: Add the MTS/MTT reagent to each well and incubate for 1-4 hours. Viable cells with active metabolism will convert the reagent into a colored formazan product.[17]

  • Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percent growth inhibition. Plot this against the compound concentration to determine the GI₅₀ value.

Self-Validation: The assay results should be reproducible across multiple experiments. A known cytotoxic agent should be included as a positive control to ensure the cells respond as expected.

Conclusion

4-(2-Methoxyethoxy)-1H-pyrazole is more than just another chemical building block; it is a strategically designed scaffold for modern drug discovery. Its favorable physicochemical properties, combined with a synthetically accessible and highly versatile pyrazole core, make it an exceptional starting point for developing targeted therapeutics. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this compound, particularly in the highly competitive and impactful field of kinase inhibitor development.

References

  • Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Chemistry and biomedical relevance of pyrazole derivatives: An integrated review Source: EPJ Web of Conferences URL: [Link]

  • Title: A Review on Pyrazole chemical entity and Biological Activity Source: ResearchGate URL: [Link]

  • Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry Source: Research & Reviews: Journal of Medicinal and Organic Chemistry URL: [Link]

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors Source: ACS Medicinal Chemistry Letters (via PMC) URL: [Link]

  • Title: Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells Source: International Journal of Molecular Sciences (via PMC) URL: [Link]

  • Title: Current status of pyrazole and its biological activities Source: Journal of Advanced Pharmaceutical Technology & Research (via PMC) URL: [Link]

  • Title: (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES Source: ResearchGate URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: Molecules (MDPI) URL: [Link]

  • Title: Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis Source: ACS Chemical Neuroscience (via PMC) URL: [Link]

  • Title: Three-component Reaction for Pyrazole Synthesis Source: Organic Syntheses URL: [Link]

  • Title: Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases Source: ResearchGate URL: [Link]

  • Title: Protein-Targeting Drug Discovery Source: Biomolecules (MDPI) URL: [Link]

  • Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: Preparation of pyrazoles Source: Google Patents URL
  • Title: A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives Source: Der Pharma Chemica URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL: [Link]

  • Title: Other protein target families Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... Source: ResearchGate URL: [Link]

  • Title: Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells Source: RSC Advances (via PMC) URL: [Link]

Sources

Application Notes and Protocols for 4-(2-Methoxyethoxy)-1H-pyrazole in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrazole Scaffolds in Combating Microbial Resistance

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical scaffolds for the development of new antimicrobial agents. 4-(2-Methoxyethoxy)-1H-pyrazole, a substituted pyrazole, presents a promising starting point for such investigations due to its unique combination of a proven heterocyclic core and a flexible ether side chain, which may enhance membrane permeability and target interaction.[3] This document provides a comprehensive guide for researchers to explore the antimicrobial potential of this compound through a series of structured, field-proven protocols.

PART 1: Initial Characterization and In Vitro Antimicrobial Susceptibility Testing

The first critical step is to determine the intrinsic antimicrobial activity of 4-(2-Methoxyethoxy)-1H-pyrazole against a panel of clinically relevant microorganisms. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely used technique for quantitative antimicrobial susceptibility testing.[4][5]

Objective: To determine the MIC of 4-(2-Methoxyethoxy)-1H-pyrazole against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Materials:

  • 4-(2-Methoxyethoxy)-1H-pyrazole (synthesis may be required if not commercially available)[6]

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Klebsiella pneumoniae (Gram-negative))[1]

  • Fungal strains (e.g., Candida albicans, Aspergillus flavus)[1]

  • Mueller-Hinton Broth (MHB) for bacteria[7]

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates[7]

  • 0.5 McFarland standard[7]

  • Spectrophotometer

  • Positive control antibiotics (e.g., Chloramphenicol, Clotrimazole)[1]

  • Negative control (broth only)

  • Solvent for the test compound (e.g., DMSO)[7]

Procedure:

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube of appropriate broth (MHB for bacteria, RPMI for fungi).

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 4-(2-Methoxyethoxy)-1H-pyrazole in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the appropriate broth within a 96-well microtiter plate to achieve a desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the serially diluted compound.

    • Include a positive control well (inoculum with a standard antibiotic), a negative control well (broth only), and a solvent control well (inoculum with the highest concentration of the solvent used).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

Following the determination of the MIC, it is crucial to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

Objective: To determine the MBC of 4-(2-Methoxyethoxy)-1H-pyrazole.

Procedure:

  • From the wells of the completed MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL).

  • Plate these aliquots onto fresh, antibiotic-free agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in bacterial viability upon subculturing.[8]

Data Presentation:

Microorganism4-(2-Methoxyethoxy)-1H-pyrazole MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureusChloramphenicol:
E. coliChloramphenicol:
C. albicansClotrimazole:

PART 2: Elucidating the Mechanism of Action

Understanding how a compound exerts its antimicrobial effect is fundamental for its development as a therapeutic agent. Pyrazole derivatives have been shown to act through various mechanisms, including the inhibition of DNA gyrase, disruption of cell wall synthesis, and interference with protein and nucleic acid synthesis.[8][9]

Workflow for Investigating the Mechanism of Action

Caption: A logical workflow for elucidating the mechanism of action of an antimicrobial compound.

Protocol 3: DNA Gyrase Inhibition Assay

DNA gyrase is a topoisomerase II enzyme essential for bacterial DNA replication and is a validated target for many antibiotics.[9][10]

Objective: To determine if 4-(2-Methoxyethoxy)-1H-pyrazole inhibits the activity of bacterial DNA gyrase.

Materials:

  • Purified E. coli or S. aureus DNA gyrase

  • Supercoiled plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (containing MgCl₂)

  • Positive control (e.g., Novobiocin or a quinolone antibiotic)[9]

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of 4-(2-Methoxyethoxy)-1H-pyrazole.

  • Initiate the reaction by adding ATP and purified DNA gyrase.

  • Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction and analyze the DNA products by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining. Inhibition of DNA gyrase will result in a decrease in the amount of relaxed DNA and a corresponding increase in supercoiled DNA.

PART 3: Assessing Safety and Selectivity

A critical aspect of drug development is to ensure that the compound is selectively toxic to the pathogen and has minimal effects on host cells.[11][12]

Protocol 4: Cytotoxicity Assay using MTT

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][13]

Objective: To evaluate the cytotoxicity of 4-(2-Methoxyethoxy)-1H-pyrazole against mammalian cell lines.

Materials:

  • Mammalian cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity)[13]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 4-(2-Methoxyethoxy)-1H-pyrazole and incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Data Presentation:

Cell Line4-(2-Methoxyethoxy)-1H-pyrazole IC₅₀ (µg/mL)
HepG2
HEK293

PART 4: Preliminary In Vivo Efficacy Evaluation

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy in a living organism.[14][15] Murine infection models are commonly used for this purpose.[16]

Workflow for In Vivo Efficacy Studies

Caption: A streamlined workflow for conducting preliminary in vivo efficacy studies.

Protocol 5: Murine Thigh Infection Model

This model is useful for evaluating the local antimicrobial activity of a compound.[16]

Objective: To assess the in vivo efficacy of 4-(2-Methoxyethoxy)-1H-pyrazole in reducing bacterial burden in a localized infection.

Materials:

  • Mice (e.g., BALB/c)

  • Pathogenic bacterial strain (e.g., S. aureus)

  • Test compound formulation for administration (e.g., oral, intravenous)

  • Anesthetic

  • Surgical tools

  • Homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Induce a localized infection by injecting a known quantity of bacteria into the thigh muscle of the mice.

  • After a set period to allow the infection to establish, administer 4-(2-Methoxyethoxy)-1H-pyrazole at different doses.

  • At various time points post-treatment, euthanize the mice and excise the infected thigh muscle.

  • Homogenize the tissue and perform serial dilutions for plating on agar to determine the bacterial load (CFU/gram of tissue).

  • Compare the bacterial load in treated groups to that of an untreated control group to determine the reduction in bacterial burden.

Conclusion

The protocols outlined in this document provide a robust framework for the systematic evaluation of 4-(2-Methoxyethoxy)-1H-pyrazole as a potential antimicrobial agent. By following these established methodologies, researchers can generate reliable and reproducible data on its in vitro activity, mechanism of action, safety profile, and preliminary in vivo efficacy. These findings will be crucial in determining the therapeutic potential of this and other novel pyrazole derivatives in the ongoing battle against infectious diseases.

References

  • Kretschmer, D., Gekeler, C., & Wanner, S. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Drug Safety Evaluation (pp. 83-99). Humana Press, New York, NY.
  • Shawky, A. M., Ghorab, M. M., & El-Gazzar, A. R. (2018).
  • Al-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398.
  • Kretschmer, D., Gekeler, C., & Wanner, S. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in molecular biology (Vol. 1527, pp. 83-99).
  • Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays.
  • Schwalbe, R., Moore, L. S., & Goodwin, A. C. (Eds.). (2007). Antimicrobial susceptibility testing protocols. CRC press.
  • Akihisa, T., Zhang, J., & Kimura, Y. (2004). Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. Journal of medicinal chemistry, 47(12), 3077-3083.
  • Li, Y., Zhang, Y., & Liu, X. (2025). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry, 17(2), 113-126.
  • Patel, K., & Sharma, A. (2026). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives.
  • Kumar, A., Singh, R., & Kumar, S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 205-225.
  • Schwalbe, R., & Moore, L. S. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Antimicrobial Chemotherapy, 71(4), 849-857.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • IBT Bioservices. (n.d.). Bacterial Efficacy Models for Preclinical Research.
  • EUCAST. (n.d.). Antimicrobial susceptibility testing - methods.
  • Pharmacology Discovery Services. (n.d.). In Vivo Antimicrobials.
  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Leggett, J. E., Fantin, B., & Craig, W. A. (1991). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. The Journal of infectious diseases, 164(4), 778-784.
  • ProBiologists. (n.d.).
  • Wang, Y., Zhang, R., & Li, J. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Microbiology, 13, 965507.
  • Microbiologics. (n.d.). Cell-Based Anti-Infective Assays.
  • Di Poto, A., Saporito, F., & de Giglio, E. (2024). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. International Journal of Molecular Sciences, 25(23), 13019.
  • Yakan, H., & Demir, S. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 754-762.
  • BenchChem. (n.d.). 4-(2-methoxyethyl)-1-methyl-1H-pyrazole.
  • Urbonas, D., & Petrulytė, A. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1842.
  • Kumar, R., & Singh, P. (2018). A recent update: Antimicrobial agents containing pyrazole nucleus.
  • Kumar, A., & Singh, R. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives. Current Organic Synthesis, 17(6), 436-454.

Sources

Application Note: 4-(2-Methoxyethoxy)-1H-pyrazole as a Privileged Scaffold for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrazoles are ubiquitous in medicinal chemistry, featuring prominently in blockbuster therapeutics ranging from kinase inhibitors (e.g., ruxolitinib) to COX-2 inhibitors (e.g., celecoxib). However, unsubstituted pyrazoles often suffer from sub-optimal physicochemical properties, including poor aqueous solubility and excessive lipophilicity when appended to large hydrophobic cores.

The introduction of a 2-methoxyethoxy group at the C4 position—yielding 4-(2-methoxyethoxy)-1H-pyrazole (CAS: 14884-02-7)—provides a strategic structural solution.

Causality in Drug Design: The ether-containing side chain serves a dual mechanistic purpose. First, the oxygen atoms act as flexible hydrogen-bond acceptors. In kinase inhibitor design, this flexibility allows the side chain to dynamically interact with solvent-exposed regions or accommodate structural shifts in the hinge region without imposing severe entropic penalties. Second, the methoxyethoxy moiety significantly modulates the partition coefficient (LogP) and increases the Topological Polar Surface Area (TPSA)[1]. While the addition of a carbon chain typically drives up lipophilicity, the ether oxygens heavily buffer this effect, maintaining a highly favorable hydrophilic profile compared to purely aliphatic substitutions[2].

Physicochemical Profiling

To illustrate the structural advantage of the 2-methoxyethoxy substitution, we compare its computational and experimental physicochemical parameters against the baseline 1H-pyrazole scaffold.

ScaffoldMolecular Weight ( g/mol )TPSA (Ų)LogPH-Bond AcceptorsH-Bond Donors
1H-Pyrazole 68.0828.700.2621
4-(2-Methoxyethoxy)-1H-pyrazole 142.1647.140.4331

Data Interpretation: The TPSA of 47.14 Ų for 4-(2-methoxyethoxy)-1H-pyrazole falls perfectly within the optimal range for oral bioavailability[1]. It is sufficiently polar to ensure aqueous solubility but remains well below the ~140 Ų threshold that typically restricts membrane permeability. The LogP of ~0.43 ensures the fragment remains hydrophilic[1], making it an ideal, non-promiscuous starting point for Fragment-Based Drug Discovery (FBDD)[3].

Experimental Protocols

Protocol A: Direct Synthesis of the Scaffold via CuI-Catalyzed Alkoxylation

Rationale: Traditional C-O bond formations on electron-rich heterocycles are notoriously difficult. Palladium catalysis often suffers from catalyst poisoning by the pyrazole nitrogen. We utilize a Copper(I)-catalyzed Ullmann-type coupling under microwave irradiation, which accelerates the oxidative addition/reductive elimination cycle and suppresses protodehalogenation side reactions[4].

Materials:

  • 4-Iodo-1H-pyrazole (1.0 equiv)

  • 2-Methoxyethanol (Excess, serves as both reactant and co-solvent)

  • Potassium tert-butoxide (KOtBu, 2.0 equiv)

  • Copper(I) iodide (CuI, 20 mol%)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (TMPhen, 20 mol%)

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In an oven-dried microwave vial equipped with a magnetic stir bar, combine CuI (20 mol%) and TMPhen (20 mol%).

    • Causality: TMPhen is a highly electron-rich ligand that stabilizes the Cu(I) intermediate, preventing its disproportionation into inactive Cu(0) and Cu(II) species[4].

  • Reagent Addition: Add 4-iodo-1H-pyrazole (1.0 equiv) and KOtBu (2.0 equiv). Purge the vial with argon for 5 minutes.

    • Causality: Strict anaerobic conditions during setup prevent the premature oxidation of the Cu(I) catalyst.

  • Solvent Addition: Inject anhydrous 2-methoxyethanol (excess). Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the mixture in a microwave reactor at 130 °C for 1 hour.

    • Causality: Microwave heating provides uniform thermal energy, drastically reducing reaction times from 24 hours (conventional heating) to 1 hour, minimizing the thermal degradation of the product[4].

  • Reaction Quenching & Workup: Cool to room temperature. Dilute with ethyl acetate and quench with saturated aqueous NH₄Cl.

    • Causality & Self-Validation: TLC monitoring (Hexanes/EtOAc) serves as a self-validating checkpoint; the disappearance of the UV-active 4-iodo-1H-pyrazole spot confirms complete conversion. Quenching with NH₄Cl is critical because it forms soluble [Cu(NH₃)₄]²⁺ complexes, preventing the formation of intractable copper hydroxide emulsions during liquid-liquid extraction.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure 4-(2-methoxyethoxy)-1H-pyrazole scaffold.

Protocol B: N-Arylation via Aerobic Chan-Lam Coupling

Rationale: To integrate this scaffold into a larger drug molecule, the N1 position must be functionalized. The Chan-Lam coupling is selected over Buchwald-Hartwig amination because it operates at room temperature, tolerates ambient oxygen (which acts as the terminal oxidant), and avoids the use of strong bases that might cleave the ether linkage[5].

Materials:

  • 4-(2-Methoxyethoxy)-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol%)

  • Triethylamine (TEA, 2.0 equiv)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask open to the air, dissolve 4-(2-Methoxyethoxy)-1H-pyrazole (1.0 equiv) and the arylboronic acid (1.5 equiv) in DCM (0.1 M concentration).

  • Catalyst & Base Addition: Add Cu(OAc)₂ (10 mol%) and TEA (2.0 equiv).

    • Causality: TEA acts as both a base to activate the boronic acid (forming a reactive, electron-rich boronate) and a ligand to coordinate the copper center[6].

  • Aerobic Oxidation: Stir the mixture vigorously at room temperature for 12-24 hours.

    • Causality: Vigorous stirring is critical to maximize the surface area for atmospheric oxygen diffusion, which is required to re-oxidize the Cu(I) resting state back to the active Cu(II) species[6].

  • Monitoring & Self-Validation: Monitor reaction progress via LC-MS.

    • Causality & Self-Validation: The reaction provides a visual self-validation mechanism; a color change from pale blue/green (Cu(II) resting state) to deep brown/black indicates the formation of the active Cu(III) intermediate and successful catalytic turnover. If the reaction remains pale blue, the catalytic cycle has stalled, indicating insufficient oxygen diffusion.

  • Purification: Once complete, filter the crude mixture through a short pad of Celite to remove insoluble copper salts. Concentrate the filtrate and purify via column chromatography to isolate the N-aryl target compound.

Workflow Visualization

G A 4-Iodo-1H-pyrazole + 2-Methoxyethanol B CuI-Catalyzed Alkoxylation (130°C, MW) A->B C-O Bond Formation C 4-(2-Methoxyethoxy)- 1H-pyrazole (Privileged Scaffold) B->C Scaffold Generation D Chan-Lam N-Arylation (Cu(OAc)2, O2) C->D Diversification E N-Aryl Derivative (Lead Compound) D->E C-N Bond Formation F Physicochemical Profiling & Target Binding E->F Biological Screening

Workflow for the synthesis, diversification, and profiling of 4-(2-methoxyethoxy)-1H-pyrazole.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1048, Pyrazole." PubChem. URL:[Link]

  • Usami, Y., et al. "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs." Molecules 2021, 26, 3370. URL:[Link]

  • Telvekar, V. N., et al. "Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation." Asian Journal of Chemistry, 2019. URL:[Link]

  • Roesner, S., et al. "Development and Scale-Up of a Continuous Aerobic Oxidative Chan–Lam Coupling." Organic Process Research & Development, 2019. URL:[Link]

Sources

Application Note: High-Throughput Screening of 4-(2-Methoxyethoxy)-1H-pyrazole Analogs for Protein Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3][4] Pyrazole derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][5] A significant portion of these activities stems from their ability to inhibit protein kinases, a class of enzymes that are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.[3][6][7] In fact, 8 of the 74 small molecule protein kinase inhibitors approved by the US FDA contain a pyrazole ring.[3]

This application note provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of a library of 4-(2-Methoxyethoxy)-1H-pyrazole analogs to identify novel protein kinase inhibitors. We present a robust, scalable, and validated biochemical assay designed for a 384-well plate format, leveraging the universal ADP-Glo™ Kinase Assay platform.[8][9] This method allows for the rapid and quantitative assessment of thousands of compounds, facilitating the identification of promising hit compounds for further drug development.[10]

Assay Principle: Quantifying Kinase Activity

The fundamental principle of this HTS campaign is to measure the ability of test compounds to inhibit the enzymatic activity of a target protein kinase. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein or peptide. This reaction produces adenosine diphosphate (ADP) as a universal by-product.[9][11] The amount of ADP produced is directly proportional to the kinase activity.

This protocol employs the ADP-Glo™ Kinase Assay, a two-step luminescent assay that quantifies the amount of ADP generated in the kinase reaction.[8][12]

  • Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and test compound are incubated together. After the reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining, unconsumed ATP.[12][13]

  • ADP to ATP Conversion & Signal Generation: Kinase Detection Reagent is then added. This reagent contains an enzyme that converts the ADP produced in the first step back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase enzyme, which generates a stable luminescent signal that is proportional to the initial amount of ADP.[12][13]

Inhibitors of the kinase will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.

Visualizing the HTS Workflow

The overall process, from plate preparation to hit identification, follows a standardized workflow designed for efficiency and reproducibility in a high-throughput environment.

HTS_Workflow cluster_prep 1. Preparation cluster_execution 2. HTS Execution cluster_analysis 3. Data & Analysis Assay_Plate Assay Plate Preparation (384-well) Dispense_Cmpd Acoustic Compound Transfer (nanoliter scale) Assay_Plate->Dispense_Cmpd Compound_Plate Compound Library Plate (Acoustic Transfer Ready) Compound_Plate->Dispense_Cmpd Dispense_Reagents Add Kinase, Substrate, & ATP Solution Dispense_Cmpd->Dispense_Reagents Incubate_Kinase Kinase Reaction (Room Temp Incubation) Dispense_Reagents->Incubate_Kinase Stop_Rxn Add ADP-Glo™ Reagent (Stop & ATP Depletion) Incubate_Kinase->Stop_Rxn Detect_Signal Add Kinase Detection Reagent & Incubate Stop_Rxn->Detect_Signal Read_Plate Measure Luminescence (Plate Reader) Detect_Signal->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition QC_Check Calculate Z'-Factor Calc_Inhibition->QC_Check Hit_Selection Hit Identification (Thresholding) QC_Check->Hit_Selection

Caption: High-throughput screening (HTS) workflow for kinase inhibitor discovery.

Materials and Reagents

Item Supplier Notes
Enzymes & Reagents
Target Protein KinaseCarna Biosciences, Inc.E.g., Aurora A, CDK2, Akt1. Select based on therapeutic interest.[1][6]
Kinase SubstratePromegaSpecific to the kinase being assayed.
ADP-Glo™ Kinase Assay KitPromegaContains ADP-Glo™ Reagent, Kinase Detection Reagent, Ultra-Pure ATP, and ADP.[8]
Consumables
384-Well Assay PlatesCorningLow-volume, solid white, flat bottom polystyrene plates are recommended to maximize luminescent signal and prevent crosstalk.[14]
Acoustic Source PlatesLabcyteFor nanoliter-scale compound transfer.
Reagent ReservoirsVWRSterile, disposable.
Pipette TipsVariousFiltered, sterile tips for all liquid handlers.
Instrumentation
Acoustic Liquid HandlerLabcyte EchoFor contact-free, low-volume compound dispensing.
Multidrop™ Combi Reagent DispenserThermo Fisher ScientificFor rapid and precise dispensing of assay reagents.
Plate CentrifugeEppendorfFor spinning down plates after reagent addition.
Multimode Plate ReaderPerkinElmer EnVisionCapable of measuring luminescence.
Buffers & Solvents
Kinase Assay Buffer (1X)VariesTypically: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 200 mM NaCl, 1 mM MnCl₂, 2 mM TCEP. Buffer components can be kinase-specific.[15]
Dimethyl Sulfoxide (DMSO)Sigma-AldrichAnhydrous, ≥99.9% purity.

Experimental Protocols

Assay Plate & Compound Library Preparation
  • Rationale: Proper plate mapping is critical for data integrity. Controls are strategically placed to monitor for plate-specific artifacts and to calculate the Z'-factor, a measure of assay quality.[16][17] Acoustic dispensing minimizes compound waste and avoids contact-related contamination.

  • Protocol:

    • Design a 384-well plate map. Dedicate columns 1-2 for negative controls (vehicle only, e.g., 0.1% DMSO) and columns 23-24 for positive controls (no enzyme or a known potent inhibitor).

    • Prepare a compound source plate containing the 4-(2-Methoxyethoxy)-1H-pyrazole analog library, typically at a 10 mM stock concentration in 100% DMSO.

    • Using an acoustic liquid handler, transfer 20 nL of each compound from the source plate into the corresponding wells of the 384-well white assay plates. This results in a final compound concentration of 10 µM in a 20 µL final assay volume.

    • Transfer 20 nL of 100% DMSO to the control wells.

High-Throughput Screening Execution
  • Rationale: The order of reagent addition is important. Adding the ATP solution last initiates the kinase reaction simultaneously across the plate. Incubation times are optimized to ensure linear reaction kinetics and stable signal generation.[12][13] The 1:1:2 ratio of reaction volume:stop reagent:detection reagent is critical for the assay chemistry.[13]

  • Protocol (for a 20 µL final volume):

    • Kinase Reaction (5 µL):

      • Prepare a 2X Kinase/Substrate master mix in 1X Kinase Assay Buffer.

      • Using a reagent dispenser, add 2.5 µL of the master mix to each well of the assay plate containing the pre-spotted compounds.

      • Prepare a 2X ATP solution in 1X Kinase Assay Buffer.

      • To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells.

      • Briefly centrifuge the plates (e.g., 1 minute at 1000 rpm) to ensure all components are mixed.

      • Incubate the plates at room temperature for 60 minutes.

    • ATP Depletion (add 5 µL):

      • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction.

      • Mix on a plate shaker for 30 seconds.

      • Incubate at room temperature for 40 minutes.[12][13]

    • Signal Generation (add 10 µL):

      • Add 10 µL of Kinase Detection Reagent to all wells.

      • Mix on a plate shaker for 30 seconds.

      • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[13]

    • Data Acquisition:

      • Measure the luminescence of each well using a plate reader with an integration time of 0.25–1 second per well.[13]

Data Analysis and Hit Identification

Quality Control: Z'-Factor Calculation
  • Rationale: The Z'-factor is the industry-standard metric for evaluating the quality of an HTS assay.[17] It incorporates the means and standard deviations of both positive and negative controls to provide a statistical measure of the separation between the control populations.[16][18] An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[16][19][20]

  • Formula:

    
    
    Where:
    
    • 
       = mean of the positive control (max inhibition)
      
    • 
       = standard deviation of the positive control
      
    • 
       = mean of the negative control (no inhibition/vehicle)
      
    • 
       = standard deviation of the negative control
      
Z'-Factor Value Assay Quality Assessment
> 0.5Excellent, robust assay[16][20]
0 to 0.5Marginal, may require optimization[20]
< 0Unsuitable for screening[20]
Hit Identification
  • Normalization: Raw luminescence data (RLU) from each test well is normalized against the plate controls.

    • Positive Control (

      
      ):  Represents 100% inhibition (e.g., wells with no kinase).
      
    • Negative Control (

      
      ):  Represents 0% inhibition (wells with kinase + DMSO).
      
  • Calculation of Percent Inhibition:

    
    
    
  • Hit Selection Criteria: A "hit" is a compound that demonstrates a statistically significant and reproducible level of inhibition. A common starting point is to select compounds that exhibit inhibition greater than three times the standard deviation of the negative control wells. A typical threshold is set at ≥50% inhibition.

Hit Confirmation and Follow-up

  • Rationale: Primary HTS is designed for speed and scale; therefore, a single-point screen will generate false positives.[21][22] A rigorous hit confirmation process is essential to validate initial findings.

Hit_Confirmation Primary_Hit Primary Hit (from HTS) Reconfirm Re-test in Primary Assay Primary_Hit->Reconfirm Dose_Response Dose-Response Curve (IC50 Determination) Reconfirm->Dose_Response Orthogonal_Assay Orthogonal Assay (Different Technology) Dose_Response->Orthogonal_Assay SAR Initial SAR Analysis Orthogonal_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for hit confirmation and progression.

  • Hit Re-confirmation: Re-test the initial hits in the primary assay to confirm activity.

  • Dose-Response Curves: Test confirmed hits over a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀ value).

  • Orthogonal Assays: Validate hits using a secondary assay with a different detection technology (e.g., a fluorescence-based assay) to rule out technology-specific artifacts.[23]

  • Structure-Activity Relationship (SAR): Analyze the IC₅₀ data across the analog series to identify initial SAR trends that can guide the design of more potent compounds.[5]

References

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • On HTS: Z-factor. Medium. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information (PMC). [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Oxford Academic, Bioinformatics. [Link]

  • ADP Glo Protocol. Scribd. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. MDPI. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. RSC Publishing. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information (PMC). [Link]

  • High-Throughput Screening of Kinase Inhibitors in MDA-MB Models. Cytion. [Link]

  • High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publisher. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

  • A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. PubMed. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Semantic Scholar. [Link]

  • Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. Ranomics. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LinkedIn. [Link]

  • Unlocking High-Throughput Screening Strategies. Evotec. [Link]

  • High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. Infinix Bio. [Link]

  • High Content Screening: What is it, Methodologies and Best Practices. Biobide. [Link]

Sources

Application Note: Regioselective Knorr Synthesis of 4-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The Knorr pyrazole synthesis is a cornerstone transformation in heterocyclic chemistry, utilizing the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to construct the pyrazole scaffold[1]. While standard β-diketones yield unsubstituted or 3,5-disubstituted pyrazoles, the targeted synthesis of 4-substituted pyrazoles necessitates the use of 2-substituted 1,3-dicarbonyls (e.g., 2-alkyl or 2-aryl-1,3-diketones) or sterically hindered enaminodiketones[2].

Mechanistically, the transformation is driven by acid catalysis[3]. The sequence initiates with the nucleophilic attack of the hydrazine's primary amine onto one of the carbonyl groups, generating a hydrazone intermediate[1]. The causality of the acid catalyst is critical here: it protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating both the initial condensation and the subsequent intramolecular cyclization[2]. The secondary nitrogen then attacks the remaining carbonyl, forming a diimine or carbinolamine intermediate, which rapidly undergoes dehydration to achieve a stable, aromatic pyrazole ring[3].

When employing unsymmetrical 2-substituted 1,3-dicarbonyls with substituted hydrazines (e.g., arylhydrazines), regioselectivity is the primary synthetic hurdle, often resulting in a mixture of 1,3,4- and 1,4,5-trisubstituted regioisomers[4]. The selection of solvent and temperature exerts a profound causal effect on this ratio. Transitioning from polar protic solvents (like ethanol) at reflux to aprotic dipolar solvents (like N,N-dimethylacetamide, DMAc) at room temperature drastically enhances regiocontrol[5].

Reaction Mechanism Pathway

KnorrMechanism SM 2-Substituted 1,3-Dicarbonyl + Hydrazine Condensation Acid-Catalyzed Condensation SM->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone -H2O Cyclization Intramolecular Cyclization Hydrazone->Cyclization N-attack Carbinolamine Carbinolamine / Diimine Cyclization->Carbinolamine Dehydration Dehydration (-H2O) Carbinolamine->Dehydration Product 4-Substituted Pyrazole Dehydration->Product Aromatization

Figure 1: Mechanistic pathway of the Knorr pyrazole synthesis detailing intermediate transitions.

Experimental Design & Optimization Data

A self-validating protocol requires an understanding of how reaction parameters influence both conversion and regioselectivity. The following table summarizes the causality of solvent and catalyst choices based on established optimization studies for 1-aryl-4-substituted pyrazoles[5].

SolventCatalystTemperature (°C)Time (h)Regioselectivity (1,4,5 vs 1,3,4)Yield (%)
EthanolNone80 (Reflux)4.01:145
EthanolAcOH (10 mol%)80 (Reflux)2.01.5:178
ToluenePTSA (5 mol%)110 (Reflux)1.52:182
DMAcAcOH (10 mol%)25 (RT)12.0>95:585

Note: The use of an aprotic dipolar solvent (DMAc) at room temperature provides superior regioselectivity compared to traditional polar protic solvents[4].

Protocol: Synthesis of 4-Substituted 1-Arylpyrazoles

This methodology is engineered as a self-validating system for drug development professionals, ensuring high fidelity, traceability, and reproducibility.

Reagents & Materials
  • Substrate : 2-Substituted-1,3-dicarbonyl compound (1.0 equiv, e.g., 3-methylpentane-2,4-dione)

  • Nucleophile : Arylhydrazine hydrochloride (1.1 equiv)

  • Solvent : N,N-Dimethylacetamide (DMAc) for high regioselectivity, or Ethanol for standard synthesis[4]

  • Catalyst : Glacial Acetic Acid (10 mol%)[6]

Step-by-Step Methodology
  • Reagent Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 2-substituted-1,3-dicarbonyl compound (10.0 mmol) in 20 mL of the selected solvent (DMAc)[4].

  • Controlled Hydrazine Addition : Cool the reaction vessel to 0 °C using an ice bath. Slowly add the arylhydrazine hydrochloride (11.0 mmol) portion-wise. Causality: The initial condensation to form the hydrazone is exothermic; controlling the temperature prevents the degradation of the hydrazine and suppresses side reactions[7].

  • Acid Catalysis : Add glacial acetic acid (10 mol%, ~57 µL) dropwise. Causality: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity. This lowers the activation energy for both the initial nucleophilic attack and the subsequent intramolecular cyclization[3].

  • Thermal Activation : Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours (if using DMAc for regiocontrol) or reflux at 80 °C for 2 hours (if using Ethanol)[6].

  • In-Process Control (IPC) & Self-Validation : Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 30% Ethyl Acetate / 70% Hexane mobile phase[6]. Validation Check: The complete consumption of the UV-active starting material and the appearance of a new, lower-polarity spot confirms conversion. Cross-validate with LC-MS to identify the

    
     mass corresponding to the dehydrated aromatic pyrazole[6].
    
  • Work-up & Isolation : Quench the reaction by slowly adding 30 mL of ice-cold distilled water under vigorous stirring[6]. If the 4-substituted pyrazole precipitates as a solid, collect it via vacuum filtration using a Büchner funnel and wash with cold water. If it separates as an oil, extract the aqueous layer with Ethyl Acetate (

    
     mL)[7]. Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification & Structural Validation : Purify the crude product via flash column chromatography or recrystallization from 95% ethanol[7]. Validation Check: Confirm the regiochemistry and structure via

    
     and 
    
    
    
    NMR. The crystallographic or NMR data (specifically the
    
    
    and
    
    
    carbon shifts) are critical for definitive isomer assignment of substituted pyrazoles[8].

Experimental Workflow Diagram

ExperimentalWorkflow Step1 1. Reagent Preparation Equip 2-substituted 1,3-dicarbonyl & Hydrazine in Solvent Step2 2. Acid Catalysis Add Glacial Acetic Acid (10 mol%) Step1->Step2 Step3 3. Thermal Activation Stir at RT (DMAc) or Reflux (EtOH) Step2->Step3 Step4 4. In-Process Control (IPC) Validate via TLC & LC-MS Step3->Step4 Step4->Step3 Incomplete (Add Time) Step5 5. Work-up & Isolation Quench with H2O, Extract/Filter Step4->Step5 Complete Conversion Step6 6. Purification & Validation Recrystallization & NMR Analysis Step5->Step6

Figure 2: Step-by-step experimental workflow with integrated self-validation checkpoints.

References

  • Application Notes and Protocols for Knorr Pyrazole Synthesis - Benchchem. benchchem.com. 1

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. jk-sci.com. 3

  • Sachdeva et al., IJPSR, 2024; Vol. 15(12): 3416-3429. ijpsr.com. 2

  • Knorr Pyrazole Synthesis - Chem Help Asap. chemhelpasap.com. 6

  • Knorr Pyrazole Synthesis - ResearchGate. researchgate.net. 8

  • Knorr Pyrazole Synthesis of Edaravone - Rsc.org. rsc.org. 7

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. nih.gov. 5

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. mdpi.com. 4

Sources

Suzuki-Miyaura coupling for synthesis of 4-aryl-pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 4-Aryl-Pyrazoles via Suzuki-Miyaura Coupling

Executive Summary & Strategic Importance

The 4-aryl-pyrazole motif is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and various JAK inhibitors.

While the Suzuki-Miyaura coupling is the industry standard for forming biaryl bonds, pyrazoles present unique challenges:

  • Catalyst Poisoning: The nitrogen-rich heterocycle (specifically the unprotected N1-H) can coordinate strongly to Palladium (Pd), displacing ligands and arresting the catalytic cycle.

  • Regioselectivity: Distinguishing between N-arylation and C-arylation if conditions are not rigorously controlled.

  • Protodeboronation: 2- and 4-heteroaryl boronic acids are prone to hydrolytic cleavage of the C-B bond before coupling occurs.

This guide provides two distinct workflows: a Classic Protected Route (for maximum reliability) and an Advanced Direct Route (for atom economy and speed), grounded in the mechanistic insights of Buchwald and Suzuki.

Mechanistic Insight: The "Heterocycle Problem"

To optimize yields, one must understand why these reactions fail. In standard couplings, the rate-determining step is often oxidative addition. However, with azoles, the formation of an off-cycle Pd-complex is a common trap.

Figure 1: Catalytic Cycle & Inhibition Pathway

The diagram below illustrates the standard Suzuki cycle and the specific "poisoning" pathway caused by unprotected pyrazoles.

SuzukiMechanism PreCat Pd(II) Pre-catalyst Pd0 Active Pd(0)L PreCat->Pd0 Activation OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + 4-Halo-Pyrazole TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar-B(OH)2 / Base Poison OFF-CYCLE TRAP (Heterocycle-Pd-X) OxAdd->Poison Unprotected NH Coordination RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Poison->OxAdd Requires Bulky Ligand to Reverse

Caption: The catalytic cycle showing the reversible sequestration of Palladium by the pyrazole nitrogen (Off-Cycle Trap). Bulky ligands (e.g., XPhos) sterically hinder this interaction.

Strategic Decision Matrix

Before selecting a protocol, evaluate your substrate against these criteria.

FeatureProtocol A: Protected (Classic) Protocol B: Unprotected (Advanced)
Substrate Scope 4-Bromo/Iodo-1-PG-pyrazole4-Bromo/Iodo-1H-pyrazole
Protecting Group Required (SEM, THP, Boc, Bn)None (Direct coupling)
Catalyst System Pd(dppf)Cl₂ or Pd(PPh₃)₄XPhos Pd G2 or Pd(OAc)₂/SPhos
Base Na₂CO₃ or K₂CO₃K₃PO₄ (Anhydrous preferred)
Solvent Dioxane/Water or DME/Watern-Butanol or t-Amyl Alcohol
Primary Risk Extra steps (protection/deprotection)Catalyst deactivation if ligand is small
Ideal For Late-stage intermediates, scale-upRapid SAR screening, library generation

Protocol A: The "Robust" Route (Protected Substrates)

Best for: Large-scale synthesis or when the substrate carries sensitive functional groups.

Concept: By blocking the N1 position with a protecting group (e.g., SEM or THP), we eliminate the catalyst poisoning pathway and increase solubility.

Materials:
  • Substrate: 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂ ), complex with DCM (3-5 mol%)

  • Base: 2M Na₂CO₃ (aqueous)

  • Solvent: 1,4-Dioxane[1]

Step-by-Step Procedure:
  • Degassing (Critical): In a reaction vial, combine the 1,4-dioxane and 2M Na₂CO₃. Sparge with Argon or Nitrogen for 15 minutes.[1] Note: Oxygen promotes homocoupling of the boronic acid.

  • Charging: Add the protected pyrazole halide, arylboronic acid, and Pd catalyst to the vial.

  • Inert Atmosphere: Seal the vial and purge the headspace with Argon for 2 minutes.

  • Reaction: Heat to 80–90°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: The reaction mixture should turn black (active Pd) but remain homogenous. Precipitation of Pd black indicates catalyst decomposition.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Deprotection (if needed): For THP/SEM removal, treat the crude residue with 4M HCl in dioxane/MeOH (1:1) at room temperature for 2 hours.

Protocol B: The "Green" Route (Direct Unprotected Coupling)

Best for: High-throughput screening and reducing step count. Based on Buchwald's methodology.

Concept: Utilizing dialkylbiaryl phosphine ligands (Buchwald Ligands) creates a steric shell around the Pd center, preventing the pyrazole nitrogen from binding and poisoning the catalyst.

Materials:
  • Substrate: 4-Bromo-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Pre-Catalyst: XPhos Pd G2 (1–2 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: n-Butanol or 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:
  • Setup: Use a reaction tube with a magnetic stir bar. Add the solid reagents: 4-bromo-1H-pyrazole, arylboronic acid, K₃PO₄, and XPhos Pd G2.

  • Solvent Addition: Add the solvent (n-Butanol is excellent for solubilizing polar heterocycles).

  • Degassing: Sparge the mixture with Nitrogen for 5 minutes.

  • Reaction: Seal and heat to 100°C for 2–4 hours.

    • Note: Unprotected couplings often require slightly higher temperatures than protected ones to overcome the energy barrier of the "resting state."

  • Workup: Filter through a pad of Celite to remove insoluble phosphates. Concentrate the filtrate.

  • Purification: Reverse-phase HPLC is often preferred for polar free-NH pyrazoles.

Experimental Workflow Diagram

Use this logic flow to determine the optimal path for your specific molecule.

Workflow Start Start: 4-Halopyrazole CheckNH Is N1-H Free (Unprotected)? Start->CheckNH BranchProtected No (Protected) CheckNH->BranchProtected No BranchUnprotected Yes (Free NH) CheckNH->BranchUnprotected Yes ProtocolA PROTOCOL A Catalyst: Pd(dppf)Cl2 Solvent: Dioxane/H2O Temp: 80°C BranchProtected->ProtocolA SensCheck Does Substrate have base-sensitive groups? BranchUnprotected->SensCheck ProtocolB PROTOCOL B (Buchwald) Catalyst: XPhos Pd G2 Solvent: n-Butanol Temp: 100°C SensCheck->ProtocolB No (Stable) MildB PROTOCOL B (Modified) Base: K2CO3 or CsF Solvent: THF/H2O SensCheck->MildB Yes (Labile)

Caption: Decision tree for selecting coupling conditions based on substrate protection status and functional group tolerance.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Protocol B (XPhos/SPhos). Increase temperature to 110°C.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) instead of Acid. Switch base to mild KF or CsF.
Homocoupling (Ar-Ar) Oxygen PresenceRe-degas solvents rigorously. Reduce oxidant load.
Regioisomer Mix N-arylation vs C-arylationEnsure the starting material is 4-halo, not N-halo. Use C-N coupling conditions only if N-arylation is desired.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013).[2][3][4][5] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.[2][4][5] Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kotha, S., et al. (2002). Recent Applications of the Suzuki–Miyaura Cross-Coupling Reaction in Organic Synthesis. Tetrahedron, 58(48), 9633-9695. Link

Sources

Comprehensive Cell-Based Strategies for Evaluating the Cytotoxicity of 4-(2-Methoxyethoxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for assessing the cytotoxic potential of the novel compound 4-(2-Methoxyethoxy)-1H-pyrazole. Recognizing that the pyrazole scaffold is a cornerstone in medicinal chemistry, a thorough understanding of a new derivative's cellular impact is paramount for its development.[1][2][3][4] We present a multi-parametric approach employing a suite of validated cell-based assays to move beyond simple viability metrics and elucidate the underlying mechanisms of cell death. This document details the scientific principles, step-by-step protocols, and data interpretation strategies for three key assays: the MTT assay for metabolic viability, the Caspase-Glo® 3/7 assay for apoptosis, and the LDH release assay for necrosis-associated membrane disruption. By integrating these methods, researchers can construct a robust and reliable cytotoxic profile, a critical step in the early stages of drug discovery and safety assessment.[5][6][7]

Introduction: The Rationale for a Multi-Assay Approach

The initial evaluation of a novel therapeutic candidate, such as 4-(2-Methoxyethoxy)-1H-pyrazole, requires a rigorous assessment of its effect on cellular health.[6][7] A single cytotoxicity assay provides only a limited snapshot. A more robust strategy involves interrogating multiple cellular endpoints to distinguish between different modes of cell death, primarily apoptosis and necrosis.[5][8]

  • Apoptosis is a controlled, programmed form of cell death characterized by specific morphological and biochemical hallmarks, including the activation of caspase enzymes.[5][9] It is often a desired outcome for anti-cancer agents.[5][6]

  • Necrosis is typically an uncontrolled, traumatic form of cell death resulting from acute cellular injury, leading to the loss of plasma membrane integrity and the release of intracellular contents, which can trigger an inflammatory response.[5][10][11]

Understanding which of these pathways a compound induces is critical for predicting its in vivo effects, from therapeutic efficacy to potential toxicity.[6] This guide provides the tools to build this comprehensive profile.

Integrated Experimental Workflow

A systematic workflow ensures that data is collected logically and efficiently. The process begins with a primary viability screen to determine the compound's general cytotoxicity and effective concentration range. Based on these findings, secondary, mechanism-specific assays are performed to dissect the mode of action.

G cluster_setup Phase 1: Setup & Preparation cluster_screen Phase 2: Primary & Secondary Assays cluster_analysis Phase 3: Analysis & Interpretation Compound Compound Solubilization (DMSO Stock & Serial Dilutions) MTT Primary Viability Screen (MTT Assay) Compound->MTT CellCulture Cell Line Culture (e.g., HeLa, A549, HepG2) CellCulture->MTT Caspase Apoptosis Assay (Caspase-Glo® 3/7) MTT->Caspase If cytotoxic, run in parallel LDH Necrosis Assay (LDH Release) MTT->LDH If cytotoxic, run in parallel IC50 IC50 Calculation (Dose-Response Curve) MTT->IC50 Generates Data For MoA Mechanism of Death (Apoptosis vs. Necrosis) Caspase->MoA LDH->MoA IC50->MoA G Compound Apoptotic Inducer (e.g., 4-(2-Methoxyethoxy)-1H-pyrazole) Cell Cell undergoing Apoptosis Compound->Cell Initiates Apoptotic Cascade Procaspase Procaspase-3/7 (Inactive) Cell->Procaspase Initiates Apoptotic Cascade Caspase Active Caspase-3/7 Procaspase->Caspase Activation Reagent Caspase-Glo® Reagent (DEVD-Aminoluciferin + Luciferase) Caspase->Reagent Cleaves Substrate Luminescence Luminescent Signal Reagent->Luminescence Generates Light

Figure 2. Mechanism of the Caspase-Glo® 3/7 luminescent assay.

Materials
  • Caspase-Glo® 3/7 Assay System (e.g., Promega)

  • Cells treated with 4-(2-Methoxyethoxy)-1H-pyrazole in opaque-walled 96-well plates suitable for luminescence.

  • Luminometer

Step-by-Step Methodology
  • Cell Treatment: Seed and treat cells with the compound as described in the MTT protocol (Section 3.3), using an opaque-walled plate.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by combining the buffer and lyophilized substrate.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix on a plate shaker at 300–500 rpm for 30 seconds. [12] * Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate luminometer.

Data Analysis

Normalize the data to the vehicle control to determine the fold increase in caspase activity. Fold Increase = LuminescenceTreated / LuminescenceVehicle

Present the data as a bar chart showing the fold change in caspase activity across different compound concentrations.

Protocol 3: Membrane Integrity (LDH Release Assay)

This colorimetric assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a key feature of necrosis. [10][11][13]

Scientific Principle

The assay measures the conversion of a tetrazolium salt into a colored formazan product. [10][13][14]This reaction is enzymatically coupled to the oxidation of lactate to pyruvate by the LDH released from damaged cells. The amount of formazan produced is proportional to the amount of LDH in the supernatant, and thus to the number of cells with compromised membranes. [10][13]

Materials
  • LDH Cytotoxicity Assay Kit (e.g., from CST, G-Biosciences, or Abcam)

  • Cells treated with 4-(2-Methoxyethoxy)-1H-pyrazole in a 96-well plate.

  • 10X Lysis Buffer (for maximum LDH release control)

  • Microplate spectrophotometer

Step-by-Step Methodology
  • Cell Treatment: Seed and treat cells as described in Section 3.3.

  • Setup Controls:

    • Spontaneous Release: Wells with cells treated with vehicle only.

    • Maximum Release: Wells with untreated cells lysed by adding 10 µL of 10X Lysis Buffer 45 minutes before the end of incubation. [10] * Background Control: Wells with medium only.

  • Supernatant Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50-100 µL of cell-free supernatant to a new flat-bottom 96-well plate. [10]4. LDH Reaction:

    • Prepare the LDH Reaction Mix according to the kit protocol.

    • Add 50-100 µL of the reaction mix to each well containing supernatant.

    • Incubate for 30 minutes at room temperature, protected from light. [15]5. Data Acquisition: Add Stop Solution if required by the kit. Measure absorbance at the recommended wavelength (typically 490 nm). [13][15]

Data Analysis

Calculate the percentage of cytotoxicity after subtracting background absorbance values. % Cytotoxicity = [(AbsTreated - AbsSpontaneous) / (AbsMaximum - AbsSpontaneous)] × 100

Data Interpretation and Summary

A comprehensive cytotoxic profile emerges when data from all three assays are considered together. A summary table is essential for clear interpretation.

Concentration (µM)% Viability (MTT)Caspase-3/7 Activity (Fold Change)% Cytotoxicity (LDH Release)Inferred Mode of Cell Death
Vehicle Control 100%1.00%-
X ~0%Apoptosis
Y ~1.0Necrosis
Z Mixed (Apoptosis/Necroptosis)

Table 1. A template for summarizing and interpreting cytotoxicity data. A decrease (↓) in viability with a corresponding increase (↑) in caspase activity and minimal LDH release is indicative of apoptosis. [16]Conversely, a drop in viability accompanied by high LDH release and low caspase activation suggests necrosis. [16]

Conclusion and Best Practices

This application note provides a validated, multi-parametric strategy for characterizing the cytotoxic effects of 4-(2-Methoxyethoxy)-1H-pyrazole. By moving beyond a single viability readout to include specific markers for apoptosis and necrosis, researchers can build a more complete and mechanistically informative profile of their compound.

For robust and reproducible results, always:

  • Validate Assays: Ensure assays are optimized for your specific cell lines and conditions. This includes determining optimal cell seeding density and incubation times. [17][18]* Use Proper Controls: Blank, vehicle, and positive controls are non-negotiable for accurate data interpretation and quality control. [19]* Consider Time-Course Experiments: Cytotoxic effects are time-dependent. Evaluating multiple time points (e.g., 24, 48, 72 hours) provides a more dynamic view of the compound's activity.

  • Acknowledge Assay Limitations: Be aware of potential compound interference (e.g., color or redox properties) with assay chemistries and use alternative methods for confirmation if necessary. [20] Adherence to these detailed protocols and best practices will ensure the generation of high-quality data, facilitating informed decision-making in the drug development process.

References

  • Chan, F. K., Moriwaki, K., & De Rosa, M. J. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Methods in Molecular Biology, 979, 65–70. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • Talele, N., et al. (2010). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Journal of Experimental & Clinical Cancer Research, 29(1), 76. Available at: [Link]

  • Moriwaki, K., & Chan, F. K. (2013). Detection of necrosis by release of lactate dehydrogenase activity. Methods in Molecular Biology, 979, 65-70. Available at: [Link]

  • OMICS International. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • EMD Millipore. (n.d.). Muse™ Caspase-3/7 Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH assay. Retrieved from [Link]

  • Addgene. (n.d.). MTT Assay protocol. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

  • Mire-Sluis, A., et al. (2011). Recommendations for the validation of cell-based assays used for the detection of neutralizing antibody immune responses. Journal of Immunological Methods, 369(1-2), 1-18. Available at: [Link]

  • EMD Millipore. (n.d.). Muse™ Caspase-3/7 Kit User's Guide. Retrieved from [Link]

  • European Pharmaceutical Review. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]

  • Gorovits, B., et al. (2020). Recommendations for the Development of Cell-Based Anti-Viral Vector Neutralizing Antibody Assays. The AAPS Journal, 22(1), 24. Available at: [Link]

  • Sterling Pharma Solutions. (2024, August 15). Analytical method validation for cell-based potency assays. Retrieved from [Link]

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from [Link]

  • Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]

  • European Society of Human Reproduction and Embryology. (2009, September 4). Apoptosis and necrosis: detection, discrimination and clearance. Retrieved from [Link]

  • Chaitanya, et al. (2026, January 5). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Retrieved from [Link]

  • Zaki, I. (n.d.). Pyrazole, Synthesis and Biological Activity. Retrieved from [Link]

  • Journal of Molecular Structure. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]

  • Li, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 279. Available at: [Link]

  • Kumar, V., & Sharma, P. (2017). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 8(3), 4293-4304. Available at: [Link]

  • Pharmaceutical Sciences & Analytical Research Journal. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

Sources

In vitro testing of 4-(2-Methoxyethoxy)-1H-pyrazole against cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PYR-001

In Vitro Evaluation of 4-(2-Methoxyethoxy)-1H-pyrazole (MEP) in Oncology

Abstract

This application note details the standardized workflow for evaluating the anticancer potential of 4-(2-Methoxyethoxy)-1H-pyrazole (MEP) . While the pyrazole scaffold is a privileged structure in FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib), the addition of the 2-methoxyethoxy tail is a strategic modification designed to enhance aqueous solubility and bioavailability compared to lipophilic alkyl-pyrazoles. This guide provides a self-validating protocol for compound handling, cytotoxicity screening (MTT assay), and mechanistic profiling (Cell Cycle/Apoptosis), addressing specific challenges related to low-molecular-weight fragment screening.

Compound Characterization & Handling[1]

Expert Insight: The 2-methoxyethoxy substituent introduces an ether linkage that significantly alters the physicochemical profile compared to a naked pyrazole. Unlike hydrophobic analogs that precipitate in aqueous media, MEP exhibits amphiphilic properties. However, this ether oxygen is a potential site for oxidative dealkylation by CYP450 enzymes, necessitating careful storage to prevent peroxide formation.

Physicochemical Profile
PropertyValueImplication for Assay
Molecular Weight ~142.16 g/mol High molarity per mg; requires precise weighing.
LogP (Predicted) ~0.4 - 0.8Moderate lipophilicity; cell permeable but soluble.
H-Bond Donors/Acceptors 1 / 3Good potential for ATP-hinge binding in kinases.
Solubility High (DMSO/Water)Reduced risk of precipitation in cell culture media.
Protocol: Stock Solution Preparation

Objective: Create a stable 100 mM Master Stock.

  • Weighing: Weigh approximately 14.2 mg of MEP into a sterile, antistatic microcentrifuge tube.

    • Note: MEP may be hygroscopic due to the glycol ether tail. Minimize air exposure.

  • Solubilization: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve exactly 100 mM.

    • Calculation: Volume (mL) = Mass (mg) / 14.216.

  • Mixing: Vortex for 30 seconds. Visual inspection should show a clear, colorless solution.

  • Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C.

    • Caution: Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ether tail.

Primary Screening: Cytotoxicity Profiling (MTT Assay)

Scientific Logic: The MTT assay measures mitochondrial succinate dehydrogenase activity.[1][2] Since pyrazoles often induce cell cycle arrest before apoptosis, metabolic activity may drop before membrane integrity is lost. We use a 72-hour endpoint to capture both cytostatic and cytotoxic effects.

Experimental Design
  • Cell Lines:

    • A549 (Lung Carcinoma):[3][4] High metabolic baseline; robust for screening.

    • MCF-7 (Breast Adenocarcinoma):[3][5] Pyrazoles often target CDK/ER pathways relevant here.

    • HFF-1 (Human Foreskin Fibroblast):Critical Control to determine selectivity index (SI).

  • Controls:

    • Negative: 0.5% DMSO (Vehicle).

    • Positive: Doxorubicin (1 µM) or Staurosporine.

Step-by-Step Protocol
  • Seeding:

    • Harvest cells in the log phase.

    • Seed 3,000–5,000 cells/well in 100 µL media into 96-well plates.

    • Edge Effect Mitigation: Fill outer wells with sterile PBS; do not seed cells there. This prevents evaporation artifacts common in 72h assays.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of MEP in culture media (Range: 0.1 µM to 100 µM).

    • Ensure final DMSO concentration is consistently 0.5% across all wells.

    • Aspirate old media and add 100 µL of treatment media.

  • Readout (72h later):

    • Add 10 µL MTT Reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Add 100 µL Solubilization Buffer (SDS-HCl or DMSO).

    • Measure Absorbance at 570 nm (Reference: 650 nm).

Mechanistic Validation: Cell Cycle Analysis

Expert Insight: Pyrazole derivatives frequently act as ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDKs) or Aurora Kinases. A hallmark of this mechanism is cell cycle arrest at the G2/M phase .[6] If MEP acts via this pathway, we expect a pile-up of cells with 4N DNA content.

Workflow Visualization

The following diagram illustrates the critical path from compound preparation to mechanistic validation.

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_mech Phase 3: Mechanism Compound MEP Solid (Hygroscopic) Stock 100mM Stock (Anhydrous DMSO) Compound->Stock QC Solubility Check (No Precipitate) Stock->QC Seeding Cell Seeding (A549/MCF-7) QC->Seeding Treatment 72h Incubation (0.1 - 100 µM) Seeding->Treatment Readout MTT Assay (OD 570nm) Treatment->Readout HitVal IC50 < 10µM? Readout->HitVal FACS Flow Cytometry (PI Staining) HitVal->FACS Yes Result G2/M Arrest (Kinase Inhibition) FACS->Result

Figure 1: Integrated workflow for the evaluation of MEP, moving from solubility validation to mechanistic profiling.

Protocol: Propidium Iodide (PI) Staining
  • Treatment: Treat 1x10⁶ cells with MEP at IC50 and 2xIC50 concentrations for 24 hours.

  • Fixation:

    • Harvest cells (trypsinize) and wash with cold PBS.

    • Fix in 70% ice-cold ethanol added dropwise while vortexing (Critical to prevent clumping).

    • Incubate at -20°C for >2 hours.

  • Staining:

    • Wash ethanol out with PBS.

    • Resuspend in 500 µL PBS containing:

      • 50 µg/mL Propidium Iodide (DNA stain).

      • 100 µg/mL RNase A (Degrades RNA to prevent background).

  • Analysis: Analyze 10,000 events on a Flow Cytometer. Look for G2/M peak enlargement.

Putative Mechanism of Action

To aid in interpreting results, the diagram below hypothesizes the interaction of MEP within the ATP-binding pocket of a target kinase (e.g., CDK2 or VEGFR), a common target for pyrazoles.

Mechanism Inhibitor MEP (Pyrazole Core) Interaction H-Bonding (N-H...O / N...H-N) Inhibitor->Interaction Enters Site Target Kinase ATP Pocket (Hinge Region) Target->Interaction Downstream Block Phosphorylation Interaction->Downstream Inhibits Outcome Apoptosis / Arrest Downstream->Outcome

Figure 2: Hypothetical binding mode of MEP. The pyrazole nitrogens typically form H-bonds with the kinase hinge region, while the methoxyethoxy tail may extend into the solvent-exposed region.

Data Analysis & Reporting
IC50 Calculation

Do not rely on manual estimation. Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.



  • X: Log of concentration.

  • Y: Normalized viability (%).

Acceptance Criteria (Self-Validation)
  • Z-Factor: For the assay to be valid, the Z-factor (calculated using Positive and Negative controls) must be > 0.5.

  • Linearity: The R² of the standard curve (cell number vs. absorbance) must be > 0.98.

  • Solubility: No visible crystals in the 100 µM well under 40x microscopy.

References
  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD)

  • Nitulescu, G. M., et al. (2015). The importance of the pyrazole scaffold in the design of anticancer drugs.

    • Note: Provides structural context for pyrazole kinase inhibition.[5][7]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

  • Kumar, V., et al. (2013). Pyrazole containing natural products: Synthetic preview and biological significance. European Journal of Medicinal Chemistry.

Sources

Development of Pyrazole-Based Inhibitors for Specific Enzymes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery

The pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and ability to form key interactions with biological targets have led to its incorporation into numerous FDA-approved drugs.[3] Notable examples include the anti-inflammatory drug Celecoxib, the anticoagulant Apixaban, and the Janus Kinase (JAK) inhibitor Ruxolitinib, highlighting the scaffold's broad therapeutic potential.[1] This guide provides an in-depth exploration of the development of pyrazole-based inhibitors, offering detailed protocols and the scientific rationale behind experimental design for researchers in drug discovery.

The success of the pyrazole core lies in its unique chemical properties. It can act as both a hydrogen bond donor and acceptor, and its structure serves as a rigid anchor from which various substituents can be explored to optimize potency, selectivity, and pharmacokinetic properties.[4][5] This allows for the fine-tuning of molecular interactions to achieve high-affinity binding to the active sites of specific enzyme targets.[4]

This document will guide researchers through the critical stages of inhibitor development, from initial screening to lead optimization, with a focus on two major enzyme classes where pyrazole inhibitors have shown significant success: Protein Kinases and Cyclooxygenases (COX) .

Part 1: A Unified Workflow for Inhibitor Development

The journey from a chemical concept to a viable enzyme inhibitor follows a structured, multi-stage process. This workflow ensures that candidate molecules are rigorously tested for efficacy, selectivity, and mechanism of action at each step.

G cluster_1 Optimization & Preclinical T Target Identification & Validation H High-Throughput Screening (HTS) (Biochemical Assays) T->H Identify Modulators V Hit Validation & Prioritization H->V Confirm Activity L Hit-to-Lead / Lead Optimization (SAR Studies) V->L Advance Hits C Cell-Based Assays (Confirming Cellular Potency) L->C Optimize Properties B Biophysical Assays (Confirming Direct Binding) C->B P Preclinical Candidate B->P Select Candidate G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Expression (Proliferation, Inflammation) Nucleus->Gene Regulates Inhibitor Ruxolitinib (Pyrazole Inhibitor) Inhibitor->JAK Inhibits ATP Binding

Figure 2: Simplified JAK-STAT signaling pathway inhibited by a pyrazole-based inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Screen)

This protocol describes a universal, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. Such assays are crucial for initial high-throughput screening. [6] Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition. Universal assay platforms simplify this process by using a single set of reagents for many different kinases. [6] Materials:

  • Purified kinase enzyme (e.g., JAK2)

  • Kinase-specific substrate peptide

  • Test compounds (pyrazole derivatives) dissolved in DMSO

  • ATP solution

  • Kinase assay buffer

  • Universal ADP detection assay kit (e.g., Transcreener® ADP² FI Assay)

  • 384-well assay plates (low-volume, black)

  • Plate reader capable of fluorescence polarization detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the pyrazole test compounds in DMSO. Dispense a small volume (e.g., 250 nL) of each compound dilution into the 384-well assay plates. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme/Substrate Addition: Prepare a master mix containing the kinase enzyme and its specific substrate in the assay buffer. Dispense 5 µL of this mix into each well.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature.

    • Rationale: This step allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Initiate Kinase Reaction: Prepare an ATP solution in the assay buffer. Add 5 µL of the ATP solution to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection: Add 10 µL of the prepared ADP detection solution to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence polarization plate reader according to the kit manufacturer's instructions.

Data Analysis:

  • Convert the raw fluorescence polarization data to ADP concentration using a standard curve.

  • Normalize the data relative to the positive (0% inhibition) and negative (100% inhibition) controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Protocol 2: Cellular Phosphorylation Assay (Cell-Based Screen)

Biochemical assays are essential, but it's critical to confirm that an inhibitor is active in a cellular context. [7]This protocol measures the inhibition of phosphorylation of a kinase's downstream target (e.g., STAT3 for JAK2) within intact cells.

Principle: This assay uses an ELISA-based format to quantify the amount of phosphorylated STAT3 (p-STAT3) in cell lysates after treatment with a pyrazole inhibitor.

Materials:

  • A cell line that expresses the target kinase and shows constitutive or cytokine-inducible pathway activity (e.g., HEL cells for JAK2).

  • Cell culture medium and supplements.

  • Cytokine for stimulation (if required, e.g., IL-6).

  • Pyrazole test compounds.

  • Cell lysis buffer.

  • Phospho-STAT3 (Tyr705) ELISA kit.

  • Microplate reader for colorimetric detection.

Procedure:

  • Cell Plating: Seed cells in a 96-well cell culture plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole compounds for a set period (e.g., 2 hours).

  • Cell Stimulation (if necessary): If the pathway is not constitutively active, stimulate the cells with an appropriate cytokine (e.g., IL-6) for a short period (e.g., 30 minutes) to induce phosphorylation of the target.

  • Cell Lysis: Aspirate the media and add cell lysis buffer to each well. Incubate on ice to ensure complete lysis.

  • ELISA Protocol: a. Transfer the cell lysates to the p-STAT3 antibody-coated ELISA plate provided in the kit. b. Follow the manufacturer's instructions for incubation steps, washing, and addition of detection antibodies and substrate.

  • Data Acquisition: Read the absorbance on a microplate reader at the wavelength specified by the kit.

Data Analysis:

  • Subtract background absorbance from all readings.

  • Normalize the data to untreated, stimulated cells (0% inhibition) and unstimulated cells (100% inhibition).

  • Plot the percent inhibition of phosphorylation against the log of inhibitor concentration and fit the curve to determine the cellular IC50 value. A good inhibitor should have an IC50 value in a cell-based assay of less than 1-10 µM. [8]

Part 3: Case Study 2: Pyrazole-Based COX Inhibitors

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. [9][10]There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced during inflammation. [11]Pyrazole-based drugs like Celecoxib are designed to selectively inhibit COX-2, thereby reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. [11][12] Mechanism of Action: Selective Inhibition of COX-2

Celecoxib, a diaryl-substituted pyrazole, acts as a selective, reversible inhibitor of the COX-2 enzyme. [11][12]It blocks the conversion of arachidonic acid into prostaglandin precursors. [11]The selectivity of Celecoxib for COX-2 is attributed to its sulfonamide side chain, which binds to a hydrophilic side pocket near the active site of the COX-2 enzyme—a feature absent in the COX-1 isoform. [9][11]

Protocol 3: COX-1/COX-2 Inhibition Assay (Selectivity Screen)

Principle: This protocol measures the peroxidase activity of purified COX-1 and COX-2 enzymes. The assay uses a colorimetric probe that is oxidized in the presence of prostaglandin G2 (produced by the COX reaction), leading to a color change. The inhibition of this color change is proportional to the inhibition of the enzyme.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Heme (cofactor).

  • COX inhibitor screening assay kit (containing assay buffer, detector, etc.).

  • Pyrazole test compounds.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Enzyme Preparation: Prepare separate solutions of COX-1 and COX-2 enzymes in the provided assay buffer containing heme.

  • Compound Addition: Add the pyrazole test compounds at various concentrations to the wells of two separate 96-well plates (one for COX-1, one for COX-2). Include a known selective inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Ibuprofen) as controls.

  • Enzyme Addition and Pre-incubation: Add the enzyme solutions to the respective plates. Mix and incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add the colorimetric substrate detector followed immediately by arachidonic acid to all wells to start the reaction.

  • Incubation and Reading: Incubate the plate for 5-10 minutes at room temperature. Read the absorbance at the recommended wavelength (e.g., 590 nm).

Data Analysis:

  • Calculate the percent inhibition for each compound concentration against both COX-1 and COX-2.

  • Determine the IC50 values for each enzyme by plotting percent inhibition versus log inhibitor concentration.

  • Calculate the Selectivity Index (SI):

    • SI = IC50 (COX-1) / IC50 (COX-2)

    • A high SI value (>10) indicates selectivity for COX-2. [11]

Part 4: Confirming Direct Target Engagement with Biophysical Methods

While biochemical and cell-based assays demonstrate functional inhibition, they do not definitively prove that a compound binds directly to the intended target. [13]Biophysical assays are essential for confirming direct interaction and for detailed characterization of the binding thermodynamics and kinetics. [13][14]

Protocol 4: Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. [13][15]This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single, label-free experiment. [15] Materials:

  • Purified target enzyme.

  • Pyrazole inhibitor.

  • ITC instrument and cells.

  • Dialysis buffer.

Procedure:

  • Sample Preparation: Dialyze the purified protein extensively against the chosen buffer. Dissolve the pyrazole compound in the final dialysis buffer. It is critical that the buffer for the protein and the ligand are identical to minimize heat of dilution effects.

  • Instrument Setup: Thoroughly clean the ITC sample and reference cells. Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Set up a sequence of small injections (e.g., 2-5 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.

Data Analysis:

  • Integrate the area of each injection peak to determine the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the Kd, n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) can then be calculated.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison of compound performance.

Table 1: Potency and Selectivity of Pyrazole Kinase Inhibitors

Compound ID Target Kinase Biochemical IC50 (nM) Cellular p-STAT3 IC50 (nM) Selectivity vs. Kinase X (Fold)
PY-001 JAK2 5.2 85 150
PY-002 JAK2 1.8 32 >500

| Ruxolitinib | JAK2 | 3.3 | 45 | >400 |

Table 2: Potency and Selectivity of Pyrazole COX Inhibitors

Compound ID COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
PZ-101 >100 0.52 >192
PZ-102 25 0.15 167

| Celecoxib | 50 | 0.28 | 178 |

Conclusion

The development of pyrazole-based enzyme inhibitors is a cornerstone of modern therapeutic research. The scaffold's versatility allows for the creation of highly potent and selective molecules against critical enzyme targets like kinases and cyclooxygenases. A successful development program relies on a logical, multi-tiered screening cascade. This begins with high-throughput biochemical assays to identify initial hits, progresses to cell-based assays to confirm activity in a physiological context, and culminates in biophysical studies to validate the direct binding and mechanism of action. By integrating these detailed protocols and understanding the scientific principles behind them, researchers can efficiently advance novel pyrazole derivatives from the bench to potential clinical candidates.

References

  • Ruxolitinib Mechanism of Action Action Pathway. (n.d.). PathWhiz. Retrieved February 29, 2024, from [Link]

  • Celebrex (Celecoxib) Pharmacology. (2023, June 18). News-Medical.Net. Retrieved February 29, 2024, from [Link]

  • Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com. Retrieved February 29, 2024, from [Link]

  • Celecoxib. (n.d.). Wikipedia. Retrieved February 29, 2024, from [Link]

  • Bruno, A., & Tacconelli, S. (2024, February 28). Celecoxib. StatPearls - NCBI Bookshelf. Retrieved February 29, 2024, from [Link]

  • Patel, M., & Kasi, A. (2023, June 5). Ruxolitinib. StatPearls - NCBI Bookshelf. Retrieved February 29, 2024, from [Link]

  • Ruxolitinib. (n.d.). Wikipedia. Retrieved February 29, 2024, from [Link]

  • Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. Retrieved February 29, 2024, from [Link]

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.). World Scientific Publishing. Retrieved February 29, 2024, from [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 1). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Ruxolitinib Phosphate. (2026, February 19). Massive Bio. Retrieved February 29, 2024, from [Link]

  • Celecoxib: Uses & Dosage. (n.d.). MIMS Philippines. Retrieved February 29, 2024, from [Link]

  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2025, October 27). BellBrook Labs. Retrieved February 29, 2024, from [Link]

  • Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. (n.d.). Value-Based Cancer Care. Retrieved February 29, 2024, from [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). AZoNetwork. Retrieved February 29, 2024, from [Link]

  • Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023, April 17). Bentham Science. Retrieved February 29, 2024, from [Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. (2026, February 3). ResearchGate. Retrieved February 29, 2024, from [Link]

  • The potency of cell-based assays to predict response to TNF inhibitor therapy. (2025, August 12). Taylor & Francis Online. Retrieved February 29, 2024, from [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024, July 16). PubMed. Retrieved February 29, 2024, from [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023, July 14). PubMed. Retrieved February 29, 2024, from [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved February 29, 2024, from [Link]

  • Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs. (2025, December 29). PubMed. Retrieved February 29, 2024, from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 9). ACS Omega. Retrieved February 29, 2024, from [Link]

  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. (2024, April 10). ACS Omega. Retrieved February 29, 2024, from [Link]

  • Modern biophysical methods for protein-ligand interactions. (2015, February 4). Biofísica. Retrieved February 29, 2024, from [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. (2025, November 11). BellBrook Labs. Retrieved February 29, 2024, from [Link]

  • Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs. (2018, March 22). PMC. Retrieved February 29, 2024, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI. Retrieved February 29, 2024, from [Link]

  • Biochemical assays in drug discovery and development. (2025, July 24). Celtarys Research. Retrieved February 29, 2024, from [Link]

  • Exploring Molecular Interactions: A Guide to Biophysical Techniques. (2024, November 4). Omics. Retrieved February 29, 2024, from [Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (2022, October 28). MDPI. Retrieved February 29, 2024, from [Link]

  • Biochemical Assays. (n.d.). Domainex. Retrieved February 29, 2024, from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. Retrieved February 29, 2024, from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved February 29, 2024, from [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (n.d.). Scilit. Retrieved February 29, 2024, from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia.pub. Retrieved February 29, 2024, from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023, November 19). ResearchGate. Retrieved February 29, 2024, from [Link]

  • The role of cell-based assays for drug discovery. (2024, February 1). News-Medical. Retrieved February 29, 2024, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved February 29, 2024, from [Link]

  • Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. (n.d.). ScienceDirect. Retrieved February 29, 2024, from [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007, October 19). Journal of Medicinal Chemistry. Retrieved February 29, 2024, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(2-Methoxyethoxy)-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and optimization of 4-(2-Methoxyethoxy)-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot and optimize your reaction for improved yield, purity, and efficiency.

Overview of the Synthesis

The target molecule, 4-(2-Methoxyethoxy)-1H-pyrazole, is typically synthesized via a Williamson ether synthesis.[1][2] This well-established reaction involves the O-alkylation of a 4-hydroxypyrazole precursor with an appropriate alkylating agent, such as 1-bromo-2-methoxyethane or a related electrophile.

The core transformation involves the deprotonation of the hydroxyl group on the pyrazole ring to form a nucleophilic alkoxide, which then attacks the electrophilic carbon of the alkylating agent in an SN2 reaction.[3] While the reaction appears straightforward, achieving high yield and purity requires careful control over several parameters to mitigate potential side reactions, primarily N-alkylation.[4][5]

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to designing and executing the synthesis successfully.

Q1: What is the most common and effective synthetic route for this compound?

A1: The most direct and widely used method is the Williamson ether synthesis, starting from 4-hydroxy-1H-pyrazole and 1-bromo-2-methoxyethane (or a similar halide/tosylate). This reaction is typically performed in the presence of a base in a suitable polar aprotic solvent.[6] The key is to deprotonate the 4-hydroxyl group to form an oxygen-centered nucleophile (an alkoxide) that then displaces the leaving group on the methoxyethyl chain.[1]

Q2: Why is the choice of base so critical in this reaction?

A2: Base selection is paramount for two reasons: ensuring complete deprotonation of the 4-hydroxyl group and controlling the regioselectivity of the alkylation. The pyrazole ring contains two nitrogen atoms which can also be deprotonated and act as nucleophiles, leading to undesired N-alkylated byproducts.[5] A moderately strong base like potassium carbonate (K₂CO₃) is often preferred as it is strong enough to deprotonate the hydroxyl group but often less likely to promote extensive N-alkylation compared to stronger bases like sodium hydride (NaH).[7] However, in some cases, NaH can prevent the formation of regioisomeric products.[8][9]

Q3: How does the solvent affect the reaction outcome?

A3: The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the nucleophile. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are highly recommended.[3][4] These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the alkoxide anion "naked" and highly nucleophilic, which accelerates the desired SN2 reaction.[6] Using protic solvents like ethanol could lead to poor selectivity.[7]

Q4: What are the primary challenges and side reactions to anticipate?

A4: The main challenge is controlling regioselectivity. The pyrazole starting material has three potential nucleophilic sites: the oxygen of the hydroxyl group and the two ring nitrogens (N1 and N2). Alkylation can occur at any of these positions. The formation of N-alkylated isomers is the most common side reaction.[4][8] Another potential issue is the elimination (E2) reaction of the alkylating agent, especially if it is sterically hindered or if a very strong, bulky base is used, though this is less of a concern with a primary halide like 1-bromo-2-methoxyethane.[2][10]

Q5: How can I monitor the progress of the reaction effectively?

A5: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. A suitable eluent system (e.g., Ethyl Acetate/Hexanes) should be developed to clearly separate the starting 4-hydroxypyrazole, the desired O-alkylated product, and any potential N-alkylated byproducts. The disappearance of the starting material is a primary indicator of reaction completion. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems you may encounter during the experiment.

Problem Observed Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low or No Product Yield 1. Ineffective Base: The base may be old, hydrated, or not strong enough to deprotonate the 4-hydroxypyrazole. 2. Poor Reagent Quality: The alkylating agent may have degraded. 3. Suboptimal Temperature: The reaction may require thermal energy to overcome the activation barrier. 4. Insoluble Reagents: Poor solubility of the pyrazole salt can stall the reaction.1. Verify Base Activity: Use freshly purchased or properly stored base. K₂CO₃ should be dried in an oven before use. Consider switching to a stronger base like NaH if weaker bases fail, but be mindful of selectivity.[9] 2. Check Alkylating Agent: Use a fresh bottle of 1-bromo-2-methoxyethane. If using a tosylate, ensure it was properly prepared and stored. 3. Increase Temperature: Gently heat the reaction mixture (e.g., 50-80 °C). Increased temperature accelerates SN2 reactions. Monitor by TLC to avoid decomposition. 4. Add a Phase-Transfer Catalyst: If solubility is an issue, adding a catalytic amount of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the pyrazole salt and the organic-soluble alkylating agent.[11][12][13]
Mixture of O- and N-Alkylated Products (Poor Regioselectivity) 1. Base is Too Strong/Non-selective: Strong bases like NaH can generate both N-anions and O-anions, leading to mixtures. 2. High Reaction Temperature: Higher temperatures can sometimes lower the selectivity between competing reaction pathways. 3. Solvent Choice: The solvent may not be optimal for favoring O-alkylation.1. Switch to a Milder Base: Change from NaH to K₂CO₃ or Cs₂CO₃. The larger, softer cesium cation is known to coordinate more effectively with the oxygen atom, promoting O-alkylation. The K₂CO₃ in DMSO system is known to be effective for regioselective N1-alkylation, which can be adapted for O-alkylation.[7] 2. Lower the Temperature: Run the reaction at room temperature or even 0 °C for an extended period. Lower temperatures often enhance selectivity. 3. Optimize Solvent: Ensure you are using a polar aprotic solvent like DMF or DMSO. These solvents are proven to favor SN2 reactions on oxygen.[4]
Difficult Purification / Oily Product 1. Residual Solvent: High-boiling point solvents like DMF or DMSO can be difficult to remove completely. 2. Byproducts Co-elute: Isomeric byproducts or unreacted starting materials may have similar polarity to the desired product. 3. Presence of Base Residues: Inorganic salts from the base can contaminate the product.1. Solvent Removal: After aqueous workup, perform multiple extractions with a lower-boiling organic solvent (e.g., ethyl acetate). If trace DMF/DMSO remains, consider an aqueous wash (if product is not water-soluble) or co-evaporation with a solvent like toluene under reduced pressure. 2. Optimize Chromatography: Use a shallow gradient during column chromatography to improve separation. Try a different solvent system or consider using a different stationary phase (e.g., alumina instead of silica gel). 3. Thorough Workup: Ensure the workup includes a thorough wash with water and brine to remove all inorganic salts before concentrating the organic layer. Acidification of the aqueous phase and re-extraction can sometimes help in separating acidic or basic impurities.
Visualizing the Troubleshooting Workflow

G cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution Problem Problem Encountered (e.g., Low Yield) Cause1 Cause 1: Inactive Base Problem->Cause1 Cause2 Cause 2: Low Temperature Problem->Cause2 Cause3 Cause 3: Poor Solubility Problem->Cause3 Sol1 Solution: Use fresh/dried K₂CO₃ Cause1->Sol1 Address Sol2 Solution: Heat reaction to 60°C Cause2->Sol2 Address Sol3 Solution: Add TBAB (PTC) Cause3->Sol3 Address

Caption: Troubleshooting decision tree for low reaction yield.

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-hydroxy-1H-pyrazole (1.0 eq)

  • 1-bromo-2-methoxyethane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon) to create a suspension with a concentration of approximately 0.2-0.5 M with respect to the pyrazole.

  • Reagent Addition: Stir the suspension at room temperature for 15-20 minutes to facilitate salt formation. Add 1-bromo-2-methoxyethane (1.2 eq) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC, checking for the consumption of the 4-hydroxy-1H-pyrazole spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable gradient of ethyl acetate in hexanes to isolate the pure 4-(2-Methoxyethoxy)-1H-pyrazole.

Visualizing the Experimental Workflow

G A 1. Combine Reactants (Pyrazole, K₂CO₃ in DMF) B 2. Add Alkylating Agent (1-bromo-2-methoxyethane) A->B C 3. Heat & Stir (60°C, 4-12h) B->C D 4. Aqueous Workup (Add Water) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Wash & Dry (Brine, Na₂SO₄) E->F G 7. Concentrate (Rotary Evaporator) F->G H 8. Purify (Column Chromatography) G->H I Final Product H->I

Caption: General workflow for the synthesis of 4-(2-Methoxyethoxy)-1H-pyrazole.

References

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent.
  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]

  • Zhang, Z., et al. (2024).
  • Trofimov, B. A., et al. (2009). Alkylation of Pyrazoles with Ethylene Chlorohydrin under Phase Transfer Catalysis. Russian Journal of General Chemistry, 79(11), 1890–1894.
  • Haskins, M., et al. (2022).
  • Li, W., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • SlidePlayer. (n.d.). PYRAZOLE Reactions. Retrieved from [Link]

  • Bazhin, D. N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(10335).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.

Sources

Technical Support Center: Purification of 4-(2-Methoxyethoxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals encountering isolation and purification bottlenecks with 4-(2-Methoxyethoxy)-1H-pyrazole (CAS No. 14884-02-7).

Due to its unique physiochemical profile—combining a highly polar ether side-chain with an N-unsubstituted pyrazole core—this liquid compound presents distinct challenges in standard workup and chromatographic workflows. This guide synthesizes field-proven causality, troubleshooting logic, and self-validating protocols to ensure high-yield, high-purity recovery.

Physiochemical Profile & Purification Impact

Understanding the intrinsic properties of 4-(2-Methoxyethoxy)-1H-pyrazole is the first step in designing a rational purification strategy. The table below summarizes the quantitative data and its direct mechanistic impact on purification choices[1].

ParameterValue / ObservationMechanistic Impact & Purification Solution
Molecular Weight 142.16 g/mol Low molecular weight and lack of heavy halogens make it highly volatile; amenable to high-vacuum distillation.
LogP 0.4349Highly hydrophilic. Will readily partition into aqueous layers during standard workup. Requires aggressive "salting out" during extraction.
Physical State Liquid at 25°CCannot be purified by simple recrystallization. Requires liquid-liquid extraction (LLE), distillation, or chromatography.
Structural Motif N-unsubstituted (N-H)The free N-H acts as a strong hydrogen-bond donor/acceptor. Causes severe peak tailing and irreversible adsorption on bare silica gel.

Diagnostic FAQs: Troubleshooting Common Bottlenecks

Q1: Why am I experiencing massive product loss during the aqueous workup?

Cause: The calculated LogP of 4-(2-Methoxyethoxy)-1H-pyrazole is approximately 0.43[1]. The combination of the basic pyrazole nitrogen and the oxygen-rich methoxyethoxy side chain creates a highly water-soluble molecule. Standard extractions with diethyl ether or hexanes will fail to partition the product into the organic phase. Solution: You must alter the dielectric constant of the aqueous phase. Saturate the aqueous layer with sodium chloride (NaCl) to physically displace the organic solute (salting out). Switch your extraction solvent to a more polar system, such as a 9:1 mixture of Ethyl Acetate:Isopropanol or Dichloromethane (DCM).

Q2: My compound streaks severely across the entire TLC plate and co-elutes with impurities during flash chromatography. How do I fix this?

Cause: N-unsubstituted pyrazoles exhibit tautomerism and possess a free N-H bond that strongly interacts with the acidic silanol groups (-SiOH) on standard normal-phase silica gel[2]. This hydrogen bonding leads to continuous adsorption and desorption delays, manifesting as peak tailing or streaking. Solution: You must deactivate the stationary phase. Add 1% to 5% Triethylamine (Et3N) or ammonia to your mobile phase to neutralize the acidic silanol sites[3]. Alternatively, abandon normal-phase silica entirely and utilize Reverse-Phase (RP-C18) chromatography using a Water/Methanol gradient, which eliminates silanol interactions[2].

Q3: How can I remove unreacted alkylating agents (e.g., 1-bromo-2-methoxyethane) from the final liquid product without chromatography?

Cause: Alkylating agents used in the synthesis of this compound are often high-boiling liquids that co-extract with the pyrazole. Solution: Because 4-(2-Methoxyethoxy)-1H-pyrazole has a relatively low molecular weight (142.16 g/mol ), the crude mixture can be subjected to fractional vacuum distillation. Alternatively, you can use a chemical scavenger: add a resin-bound primary amine to the crude mixture to react with the excess alkyl halide, then simply filter the resin away.

Self-Validating Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE) via Salting-Out

Use this protocol to maximize recovery from aqueous reaction mixtures.

  • Aqueous Preparation: Transfer the crude aqueous reaction mixture to a separatory funnel. Add solid NaCl incrementally until the solution is fully saturated (approx. 360 g/L at room temperature). Causality: The high ionic strength reduces the solubility of the polar pyrazole in water.

  • Solvent Selection: Prepare an extraction solvent of 90% Ethyl Acetate and 10% Isopropanol (v/v). Causality: Isopropanol disrupts hydrogen bonding between the pyrazole and water, driving it into the organic phase.

  • Extraction: Extract the aqueous layer 3 to 4 times with equal volumes of the solvent mixture.

  • Self-Validation Step: Before discarding the aqueous layer, spot a drop onto a TLC plate alongside the organic layer, and stain with iodine or KMnO4. If the aqueous spot shows no product, the extraction is validated as complete.

  • Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure at 35°C to yield the crude liquid.

Protocol B: Amine-Deactivated Normal Phase Chromatography

Use this protocol if distillation is not viable and high-purity analytical samples are required.

  • Eluent Preparation: Prepare a mobile phase of 95% Dichloromethane, 4% Methanol, and 1% Triethylamine (Et3N).

  • Column Packing: Slurry-pack the silica gel column using the Et3N-containing eluent. Flush the column with at least 2 column volumes (CV) of the eluent before loading. Causality: The Et3N irreversibly binds to the most active silanol sites, creating a deactivated, non-interacting surface for the pyrazole[3].

  • Sample Loading: Dissolve the crude 4-(2-Methoxyethoxy)-1H-pyrazole in a minimal amount of DCM and load it evenly onto the column head.

  • Elution: Run the column isocratically.

  • Self-Validation Step (2D-TLC): To ensure the product is stable and not degrading on the column, perform a 2D-TLC on a pure fraction. Run the plate in one direction, dry it, rotate 90 degrees, and run it again. A single spot on the diagonal validates that the compound is stable and the single spot is not an artifact of streaking.

Purification Workflow Visualization

The following decision tree maps the logical progression for isolating 4-(2-Methoxyethoxy)-1H-pyrazole based on reaction scale and analytical feedback.

PurificationWorkflow Crude Crude 4-(2-Methoxyethoxy)-1H-pyrazole Workup Aqueous Workup (LogP ~0.43) Crude->Workup SaltingOut Salting Out (NaCl) Extract with EtOAc/IPA Workup->SaltingOut Highly water soluble Organic Organic Phase (Crude Product) SaltingOut->Organic Decision Purity Check (TLC/LCMS) Organic->Decision Distillation Vacuum Distillation (For large scale/liquids) Decision->Distillation >5g scale Chromatography RP-C18 or Et3N-treated Silica Chromatography Decision->Chromatography <5g scale Pure Pure 4-(2-Methoxyethoxy)-1H-pyrazole Distillation->Pure Chromatography->Pure

Decision tree for the purification of 4-(2-Methoxyethoxy)-1H-pyrazole based on scale and polarity.

References

  • National Institutes of Health (PMC). "Pyrazole-substituted Near-infrared Cyanine Dyes Exhibit pH-dependent Fluorescence Lifetime Properties." NIH Public Access, 2013. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Common Issues in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of pyrazole derivatives. As a cornerstone in medicinal chemistry and materials science, the successful and efficient synthesis of the pyrazole core is paramount.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

The most common methods for pyrazole synthesis involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (the Knorr synthesis) or the reaction of β-ketonitriles with hydrazines.[4][5] While robust, these methods can present challenges including low yields, poor regioselectivity, and difficult purifications. This guide will address these issues systematically.

Section 1: Low Yield and Incomplete Reactions

Low product yield is one of the most frequent issues in pyrazole synthesis. The root cause can range from suboptimal reaction conditions to poor starting material quality or catalyst issues.

Q1: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting materials. What should I do?

A1: The presence of unreacted starting materials typically points to incomplete reaction kinetics or equilibrium issues.[5] Here are the primary factors to investigate:

  • Reaction Time and Temperature: Pyrazole synthesis can be slower than anticipated, especially with sterically hindered substrates.[6] Monitor the reaction over a longer period. If the reaction remains stalled, a gradual increase in temperature may be necessary to overcome the activation energy barrier.[5][7] For instance, raising the temperature from room temperature to 60°C or even to reflux can significantly improve product yield.[7][8]

  • Stoichiometry: Ensure the reactant stoichiometry is correct. In many cases, using a slight excess (1.1-1.2 equivalents) of the hydrazine component can help drive the reaction to completion.[4]

  • Catalyst Activity: If you are using a catalyst (e.g., acid, base, or metal), its activity is crucial.[7] For acid-catalyzed reactions (like the Knorr synthesis), ensure the acid is not neutralized by basic impurities in your starting materials. If using a heterogeneous or reusable catalyst, it may have deactivated.[9] Consider adding fresh catalyst or regenerating the existing one if possible.[9]

Below is a logical workflow for diagnosing the cause of low yields.

LowYield_Troubleshooting start Low Yield Observed check_sm Analyze reaction mixture (TLC, LC-MS) start->check_sm sm_present Starting Materials (SM) Present? check_sm->sm_present intermediate_present Intermediate Buildup? sm_present->intermediate_present No optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Adjust Stoichiometry - Check Catalyst sm_present->optimize_conditions Yes check_purity Verify SM Purity & Stability: - Re-purify or use fresh reagents - Check for degradation intermediate_present->check_purity No force_cyclization Promote Cyclization: - Change solvent - Increase temperature - Add catalyst intermediate_present->force_cyclization Yes end_node Yield Improved optimize_conditions->end_node no_change Consult further literature check_purity->no_change force_cyclization->end_node

Caption: A decision tree for troubleshooting low product yield.

Q2: The reaction seems to stop at an intermediate stage. How can I push it to the final pyrazole product?

A2: The formation of a stable intermediate, such as a hydrazone, is a common observation, particularly in the reaction of β-ketonitriles.[4] The cyclization step is often the rate-limiting step.[10]

  • Promoting Cyclization: To facilitate the final ring-closing step, you may need to alter the reaction conditions. Increasing the temperature is often the most effective strategy.[4] Changing to a higher-boiling point solvent or switching from a protic solvent (like ethanol) to an aprotic polar solvent (like DMF or NMP) can also promote cyclization, especially when using aryl hydrazine hydrochlorides.[4][7]

Q3: My starting materials are of high purity, but the yield is still poor. What other reagent issues could be at play?

A3: Even high-purity reagents can have issues that affect the reaction outcome.

  • Hydrazine Instability: Hydrazine and its derivatives can degrade over time. It is always recommended to use freshly opened or recently purified hydrazine for the best results.[4]

  • Hydrolysis of Starting Materials: β-Ketonitriles and 1,3-dicarbonyls can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[4] If your reaction requires such conditions, consider running it in a non-aqueous solvent to minimize this side reaction.[11]

Section 2: Regioselectivity Issues

When using an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine, the formation of two different regioisomeric pyrazoles is possible. This creates a mixture that can be difficult to separate and lowers the yield of the desired product.[5][11]

Q4: What is regioselectivity in pyrazole synthesis, and why is it a problem?

A4: Regioselectivity refers to the preference for one direction of bond formation over another. In pyrazole synthesis, an unsymmetrical 1,3-dicarbonyl has two non-equivalent carbonyl groups. A substituted hydrazine can attack either carbonyl, leading to two different intermediates and, ultimately, two different pyrazole regioisomers.[11] Controlling which isomer is formed is a critical challenge.[11][12][13]

Regioselectivity cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products R1_CO R1-C(=O) CH2 -CH2- R2_CO C(=O)-R2 Hydrazine R3-NH-NH2 Attack1 Attack at R1-C=O Hydrazine->Attack1 Attack2 Attack at R2-C=O Hydrazine->Attack2 IsomerA Isomer A N-N(R3)-C(R1)=CH-C(R2)= Attack1->IsomerA IsomerB Isomer B N-N(R3)-C(R2)=CH-C(R1)= Attack2->IsomerB

Caption: Formation of two regioisomers from an unsymmetrical dicarbonyl.

Q5: How can I control the regioselectivity of my reaction to favor one isomer?

A5: Regioselectivity is governed by a delicate balance of steric and electronic factors, and it can be influenced by adjusting reaction parameters.[10][11][14]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the attack at the more crowded carbonyl group, thus favoring the formation of a single regioisomer.[7][11]

  • Electronic Effects: Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.[11]

  • pH Control: The pH of the reaction can dramatically influence which isomer is favored.[11] Acidic conditions may protonate one carbonyl group preferentially, altering its reactivity. For example, in some reactions, acidic conditions favor one isomer while basic conditions favor the other.[11]

  • Solvent Choice: The solvent can play a crucial role in directing regioselectivity, often through specific hydrogen-bonding interactions.[11] Aprotic dipolar solvents like DMF or NMP have been shown to give better results than polar protic solvents like ethanol in certain cases.[4][7]

Table 1: Effect of Solvent on Regioisomeric Ratio (Isomer A vs. Isomer B) This table summarizes representative data on how solvent choice can influence product ratios.

SolventDielectric Constant (ε)Regioisomeric Ratio (A:B)Reference
Dichloromethane9.185:15[11]
Ethanol24.660:40[4][11]
N,N-Dimethylformamide (DMF)36.795:5[7]
Trifluoroethanol (TFE)26.5>99:1[11]
Section 3: Byproduct Formation and Purification Challenges

Even when a reaction proceeds to completion, the crude product is often contaminated with byproducts or unreacted starting materials, complicating purification.

Q6: My crude product is a dark, oily mixture, and TLC shows multiple spots. What are the likely byproducts?

A6: Besides regioisomers, several other byproducts are common in pyrazole synthesis:

  • Pyrazoline Intermediates: Incomplete aromatization can lead to the formation of pyrazoline byproducts.[5] This can sometimes be resolved by increasing the reaction time or temperature, or by introducing a mild oxidant.

  • Colored Impurities: Side reactions involving the hydrazine starting material can produce colored impurities, often leading to yellow or red reaction mixtures.[5]

  • Di-addition Products: In some cases, a di-addition of hydrazine to the dicarbonyl compound can occur.[5][10]

Q7: How can I effectively purify my pyrazole product?

A7: Purification strategy depends on the nature of the product and the impurities.

  • Removal of Unreacted Hydrazine: Unreacted hydrazine can be easily removed by an acidic wash during the workup. Hydrazine is basic and will be protonated to form a water-soluble salt, which partitions into the aqueous layer.[5]

    Protocol: Acidic Wash for Hydrazine Removal [5]

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

    • Shake the funnel vigorously and allow the layers to separate.

    • Drain the aqueous layer. Repeat the wash if necessary.

    • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Dealing with Poor Solubility: Pyrazole derivatives can sometimes have poor solubility, making purification by standard methods challenging.[15][16]

    • Recrystallization: If your compound is poorly soluble, try using a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent at high temperature, then slowly add a "poor" solvent dropwise until the solution becomes turbid. Slow cooling should then induce crystallization.[15] Hot filtration can be used to remove insoluble impurities before crystallization.[15]

    • Column Chromatography: If the product precipitates on the column, try deactivating the silica gel with triethylamine or using a stronger eluent system.[16][17]

  • Removing Colored Impurities: For highly colored mixtures, treatment with activated charcoal can be effective.

    Protocol: Purification by Charcoal Treatment [5]

    • Dissolve the crude product in a suitable solvent.

    • Add a small amount of activated charcoal (typically 1-5% by weight).

    • Stir or gently heat the mixture for 15-30 minutes.

    • Filter the mixture through a pad of Celite to remove the charcoal.

    • Concentrate the filtrate to recover the decolorized product.

Section 4: Scale-Up Challenges

Transitioning a pyrazole synthesis from a lab scale (grams) to a pilot scale (kilograms) introduces new challenges that can impact yield and purity.[18]

Q8: We are experiencing significantly lower yields and more impurities upon scaling up our Knorr pyrazole synthesis. What are the common causes?

A8: Scale-up issues are often related to physical and engineering parameters that are less critical on a small scale.

  • Inadequate Mixing: In large reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, which promotes the formation of side products. The mixing efficiency in a large-scale reactor is significantly different from that in a round-bottom flask.[18]

  • Poor Temperature Control: The condensation reaction is often exothermic.[18] As the scale increases, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient.[18] Uncontrolled temperature spikes can lead to product degradation and impurity formation.[18] It is critical to use internal temperature probes and an adequate cooling system.

  • Reagent Addition Rate: On a larger scale, the rate of reagent addition becomes critical for managing the exotherm. A slow, controlled dropwise addition of the hydrazine derivative is generally recommended to prevent dangerous temperature spikes.[18]

References
  • Technical Support Center: Catalyst Deactivation and Regeneration in Pyrazole Synthesis. Benchchem.
  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Benchchem.
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem.
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem.
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers. Benchchem.
  • troubleshooting low conversion rates in pyrazole synthesis. Benchchem.
  • dealing with poor solubility of pyrazole derivatives during synthesis. Benchchem.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem.
  • Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org.

Sources

Technical Support Center: 4-Alkoxypyrazole Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the yield of 4-alkoxypyrazole synthesis Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The 4-Alkoxypyrazole Scaffold

The 4-alkoxypyrazole moiety is a high-value pharmacophore in medicinal chemistry, often serving as a bioisostere for electron-rich aromatics or as a scaffold to tune lipophilicity and metabolic stability.[1] However, its synthesis is notoriously plagued by two primary failure modes: regioisomeric scrambling (N- vs. O-alkylation) and low cyclization efficiency due to steric bulk.

This guide moves beyond basic textbook recipes. It synthesizes field-proven protocols with mechanistic insights to help you navigate the tautomeric complexity of the pyrazole ring and maximize your isolated yields.

Module 1: Strategic Planning (Route Selection)

Before weighing reagents, you must select the correct disconnection. Use the decision matrix below to determine whether a De Novo (Ring Construction) or Functionalization (Ring Modification) approach suits your substrate.

SynthesisStrategy Start Target: 4-Alkoxypyrazole Check1 Is the 4-alkoxy group sterically bulky or complex? Start->Check1 DeNovo Route A: De Novo Cyclization (Knorr-type) Check1->DeNovo Yes (e.g., t-Butyl, PEG) Funct Route B: Functionalization (4-Hydroxypyrazole precursor) Check1->Funct No (e.g., OMe, OEt) SubCheck Is the Pyrazole N-substituted? Funct->SubCheck DirectAlk Protocol B1: Direct O-Alkylation (Cs2CO3 / Alkyl Halide) SubCheck->DirectAlk Yes (N-Protected) Mitsunobu Protocol B2: Mitsunobu Reaction (PPh3 / DEAD) SubCheck->Mitsunobu No (NH free) or Sensitive Alcohol

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate complexity.

Module 2: De Novo Ring Synthesis (Route A)

Best for: Bulky alkoxy groups or when 4-hydroxypyrazole precursors are expensive/unavailable.

The Core Challenge: Steric Inhibition

Cyclizing a hydrazine with a 2-alkoxy-1,3-dicarbonyl often stalls because the central alkoxy group hinders the nucleophilic attack required for ring closure.

Protocol A1: The "Activated Enol Ether" Method

Instead of standard 1,3-diketones, use enol ethers to lower the activation energy for the initial hydrazine attack.

Reagents:

  • Precursor: 2-alkoxy-3-dimethylamino-acrylate or analogous enol ether.

  • Hydrazine Source: Hydrazine hydrate (or substituted hydrazine).

  • Solvent: Ethanol (anhydrous).

Step-by-Step Optimization:

  • Pre-Activation: If starting from a 1,3-dicarbonyl, convert it to the enol ether using DMF-DMA (N,N-Dimethylformamide dimethyl acetal). This converts the C=O to a highly electrophilic C=C-NMe2 species.

  • Controlled Addition: Add the hydrazine source dropwise at 0°C. The initial attack is exothermic. Rapid addition causes oligomerization.

  • Cyclization: Heat to reflux (78°C) for 2-4 hours.

    • Checkpoint: Monitor by LCMS.[2] If the intermediate hydrazone is visible but not cyclizing, add a catalytic amount of AcOH (5 mol%) to protonate the leaving group (dimethylamine).

Yield Tip: For 4-methoxy derivatives, avoid methanol as a solvent if using ethanol-based precursors to prevent transesterification/exchange byproducts.

Module 3: Functionalization via O-Alkylation (Route B)

Best for: Simple alkoxy groups (OMe, OEt) and late-stage diversification.

The Core Challenge: N- vs. O-Alkylation

The pyrazole ring is an ambident nucleophile. The Nitrogen (N) is naturally more nucleophilic than the Oxygen (O) of the tautomeric 4-hydroxy group. Without specific conditions, N-alkylation dominates.

Tautomer Taut1 4-Hydroxypyrazole (OH form) Taut2 Pyrazolone (NH/CO form) Taut1->Taut2 Equilibrium O_Alk O-Alkylation (Target Product) Taut1->O_Alk Hard Electrophiles O-Selective Bases N_Alk N-Alkylation (Undesired Byproduct) Taut2->N_Alk Soft Electrophiles Polar Protic Solvents

Figure 2: Tautomeric equilibrium driving the competition between N- and O-alkylation.

Protocol B1: Cesium-Promoted O-Alkylation

Mechanism: Cesium carbonate (Cs₂CO₃) exploits the "Cesium Effect," where the large cation radius disrupts tight ion pairing, making the phenoxide-like oxygen more nucleophilic and "naked."

Standard Operating Procedure (SOP):

  • Solvent: Anhydrous DMF or Acetonitrile (ACN). Do not use acetone.

  • Base: Cs₂CO₃ (1.5 - 2.0 eq).

  • Electrophile: Alkyl Bromide or Iodide (1.1 eq).

  • Temperature: 60-80°C.

Troubleshooting Table:

Issue Probable Cause Corrective Action
High N-alkyl byproduct Solvent is too protic or base cation is too small (e.g., Na+). Switch to DMF and Cs₂CO₃ . Ensure reaction is strictly anhydrous.
Low Conversion Poor solubility of 4-hydroxypyrazole. Add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst (10 mol%).

| Over-alkylation | Excess electrophile attacking both N and O. | Use exact stoichiometry (1.05 eq) of electrophile. Consider N-protection (Boc) first. |

Protocol B2: The Mitsunobu Reaction (High Precision)

When simple alkylation fails or when the alkyl group is complex (secondary alcohols), the Mitsunobu reaction is the gold standard for O-selectivity.

Reagents:

  • Phosphine: PPh₃ (Triphenylphosphine) or Polymer-bound PPh₃ (for easier cleanup).

  • Azodicarboxylate: DIAD or DEAD.[3][4][5][6]

  • Solvent: Anhydrous THF or Toluene.

Why it works: The reaction activates the alcohol (R-OH) rather than the pyrazole, converting the alcohol into a leaving group that is specifically attacked by the acidic 4-OH of the pyrazole.

Critical Step:

  • Dissolve 4-hydroxypyrazole (1.0 eq), Alcohol (1.0 eq), and PPh₃ (1.2 eq) in THF.

  • Cool to 0°C .

  • Add DIAD (1.2 eq) dropwise over 15-30 minutes. Never add all at once.

  • Warm to Room Temp and stir for 12h.

Module 4: Purification & Isolation[7]

Isolating 4-alkoxypyrazoles can be difficult due to their amphoteric nature.

  • Acidity Check: 4-Alkoxypyrazoles with a free NH are weak acids (pKa ~12-13).

    • Do not wash with strong base (NaOH), or you will lose your product to the aqueous layer.

    • Do wash with saturated NH₄Cl or weak bicarbonate.

  • Chromatography:

    • Standard Silica: often causes tailing.

    • Recommendation: Use DCM:MeOH (95:5) with 1% NH₄OH additive to sharpen peaks.

Frequently Asked Questions (FAQs)

Q1: I am seeing significant N-alkylation even with Cs₂CO₃. What now? A: If the "Cesium Effect" fails, your substrate likely has a high N-nucleophilicity. You must protect the Nitrogen first.

  • Step 1: Protect N with a Boc group (Boc₂O, DMAP).

  • Step 2: Perform O-alkylation (now the only option).

  • Step 3: Deprotect (TFA/DCM).

  • Note: While this adds steps, the overall yield of the isolated pure product is often higher than separating a messy regioisomeric mixture.

Q2: Can I synthesize 4-alkoxypyrazoles directly from 4-bromopyrazole? A: Yes, via Copper-Catalyzed Ullmann Coupling .

  • Conditions: CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Cs₂CO₃, and the alcohol as the solvent (or co-solvent with Toluene) at 110°C.

  • Limitation: This requires high temperatures and works best with primary alcohols. Secondary alcohols often undergo elimination under these conditions.

Q3: My 4-hydroxypyrazole starting material is turning black/degrading. A: 4-Hydroxypyrazoles are electron-rich and prone to oxidation.

  • Storage: Store under Argon at -20°C.

  • Reaction: Degas all solvents (sparge with N₂) prior to reaction. Add a radical scavenger like BHT if oxidative degradation persists during long heating cycles.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[7]

    • Source: Journal of Organic Chemistry (2022).[7]

    • URL:[Link]

  • Mitsunobu Reaction Parameters

    • Title: The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products.[4]

    • Source: PMC / NIH (2021).
    • URL:[Link]

  • Copper-Catalyzed Synthesis (Ullmann Type)

    • Title: Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles.[8]

    • Source: Organic Letters (2024).[8]

    • URL:[Link]

  • Cesium Effect in O-Alkylation

    • Title: Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines (Analogous System).

    • Source: New Journal of Chemistry (2024).
    • URL:[Link]

Sources

Technical Support Center: NMR Troubleshooting for Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR structural elucidation of substituted pyrazoles. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the unique spectroscopic challenges presented by pyrazole scaffolds.

Pyrazoles are notorious for dynamic behaviors such as annular tautomerism, quadrupolar relaxation, and subtle regioisomeric differences that can confound standard 1D NMR analysis. This guide provides self-validating protocols and mechanistic explanations to ensure absolute confidence in your structural assignments.

Core Diagnostic Workflow

Before diving into specific troubleshooting scenarios, consult the decision matrix below to determine the appropriate NMR experiments for your specific pyrazole challenge.

NMR_Workflow Start Acquire 1D 1H & 13C NMR of Pyrazole Q1 Are signals broad or missing? Start->Q1 Tautomerism Annular Tautomerism Suspected Q1->Tautomerism Yes Q2 Need to assign 1,3- vs 1,5-regioisomers? Q1->Q2 No VT_NMR Run VT-NMR (Cooling) or switch to DMSO-d6 Tautomerism->VT_NMR Resolve Structure Elucidated VT_NMR->Resolve HMBC_NOESY Acquire 1H-13C HMBC & 1H-1H NOESY Q2->HMBC_NOESY Yes Q3 Need N-atom characterization? Q2->Q3 No HMBC_NOESY->Resolve N15_HMBC Acquire 1H-15N HMBC (Indirect Detection) Q3->N15_HMBC Yes N15_HMBC->Resolve

Decision workflow for troubleshooting complex pyrazole NMR spectra.

Troubleshooting Guides & FAQs

FAQ 1: Why are the carbon and proton signals of my unsubstituted (N-H) pyrazole broad or missing at room temperature?

The Causality: If you are observing broad humps instead of sharp peaks for the C3/C5 carbons or the corresponding protons, you are witnessing annular tautomerism . In solution, the N-H proton rapidly exchanges between the N1 and N2 positions. When the rate of this exchange is comparable to the NMR timescale (the intermediate exchange regime), the signals for position 3 and position 5 average out, leading to severe line broadening or complete signal coalescence (1)[1].

The Solution: You must push the exchange rate out of the intermediate regime. This can be done by either slowing down the exchange (cooling the sample) or breaking the intermolecular hydrogen bonds facilitating the exchange (changing the solvent).

Protocol: Variable Temperature (VT) NMR for Tautomer Resolution

  • Solvent Selection: Prepare your sample in a low-freezing-point deuterated solvent (e.g., CD2Cl2, THF-d8, or Methanol-d4). Avoid CDCl3 if you plan to go below -50°C. Alternatively, simply switching to a strong hydrogen-bond accepting solvent like DMSO-d6 at room temperature can often lock the tautomer by solvating the N-H proton.

  • Probe Tuning: Insert the sample and tune the probe at room temperature (298 K). Acquire a standard 1D 1H and 13C spectrum as a baseline.

  • Cooling Gradient: Lower the temperature in 10 K increments. Allow 5-10 minutes for thermal equilibration at each step before re-tuning and re-shimming.

  • Coalescence Observation: As you cool the sample, the broad signals will first flatten further (the coalescence point) and then begin to resolve into two distinct, sharp sets of peaks representing the individual tautomers frozen on the NMR timescale[1].

  • Data Acquisition: Once sharp peaks are achieved (often around 220 K to 240 K depending on the substituent), acquire your full suite of 1D and 2D spectra.

FAQ 2: How do I definitively differentiate between 1,3-disubstituted and 1,5-disubstituted pyrazole regioisomers?

The Causality: During the synthesis of N-substituted pyrazoles (e.g., reacting a hydrazine with a 1,3-diketone), a mixture of 1,3- and 1,5-regioisomers is frequently produced (2)[2]. Because the electronic delocalization across the pyrazole ring buffers the chemical environment, 1D 1H and 13C chemical shifts are often too similar for definitive assignment. You must rely on a self-validating system of through-bond scalar couplings and through-space dipolar interactions (3)[3].

The Solution: Employ a combination of 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) and 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy).

Protocol: 2D NMR Regioisomer Differentiation

  • Acquire 1H-1H NOESY/ROESY: Set the mixing time (

    
    ) between 300-500 ms for small molecules.
    
    • Diagnostic check: In a 1,5-disubstituted pyrazole , you will observe a strong through-space NOE cross-peak between the protons of the N1-substituent (e.g., an N-methyl group) and the protons of the C5-substituent (4)[4]. In a 1,3-disubstituted pyrazole , this spatial proximity does not exist, and the NOE will be absent[2].

  • Acquire 1H-13C HMBC: Optimize the long-range coupling delay for

    
     = 8 Hz (typically ~62.5 ms).
    
    • Diagnostic check: Look for a 3-bond correlation (

      
      ) from the N1-alkyl protons to the C5 carbon. The C5 carbon can be distinguished from C3 because C5 will also show a 
      
      
      
      or
      
      
      correlation from the C4-proton (if present)[3].
FAQ 3: When should I use 15N NMR, and why are the signals so difficult to detect directly?

The Causality: Nitrogen-15 has a very low natural abundance (0.37%) and a negative gyromagnetic ratio, making direct 1D acquisition extremely insensitive. Furthermore, the highly abundant 14N isotope (99.6%) has a nuclear spin of


, which possesses a quadrupolar moment that causes rapid relaxation and broadens adjacent proton and carbon signals. However, 15N chemical shifts are highly sensitive to protonation states, hydrogen bonding, and substituent electronics, making it an invaluable tool for characterizing pyrazoles (5)[5].

The Solution: Never acquire 1D 15N NMR directly unless your sample is isotopically enriched. Instead, use indirect detection via 1H-15N HMBC.

Protocol: 1H-15N HMBC Acquisition

  • Pulse Sequence: Select a 1H-detected 15N HMBC sequence.

  • Parameter Optimization: Set the long-range coupling constant (

    
    ) to 5-10 Hz, which is typical for 2-bond and 3-bond couplings from the pyrazole C3-H, C4-H, or C5-H to the ring nitrogens.
    
  • Interpretation: A typical pyrazole will show two distinct 15N signals. The "pyrrole-like" nitrogen (N1, bearing the substituent or proton) typically resonates further upfield, while the "pyridine-like" nitrogen (N2, with the lone pair) resonates further downfield (6)[6].

Data Presentation: Diagnostic NMR Parameters

Use the following table as a quick-reference guide for expected chemical shifts and coupling constants in substituted pyrazoles.

NucleusPositionTypical Shift Range (ppm)Multiplicity / Diagnostic Notes
1H C4-H6.0 – 6.5 ppmUsually a doublet or doublet of doublets; the most upfield aromatic proton due to high electron density at C4.
1H C3-H / C5-H7.2 – 7.8 ppmDownfield relative to C4-H.

is typically ~2.0 Hz, while

is typically ~2.5-3.0 Hz.
13C C4100 – 110 ppmHighly shielded compared to typical aromatics.
13C C3 / C5130 – 150 ppmDeshielded due to proximity to electronegative nitrogen atoms.
15N N1 (Pyrrole-like)-170 to -200 ppmUpfield. Highly sensitive to hydrogen bonding and solvent polarity[5][6].
15N N2 (Pyridine-like)-70 to -130 ppmDownfield. Will shift dramatically upfield upon protonation[5][6].

*Note: 15N chemical shifts are heavily referenced-dependent. Values here are approximated relative to nitromethane (0 ppm).

References

  • Schuster, I. I., Dyllick-Brenzinger, C., & Roberts, J. D. "Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles." The Journal of Organic Chemistry (ACS Publications). 5

  • Claramunt, R. M., et al. "A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles." Magnetic Resonance in Chemistry (PubMed). 6

  • Fletcher, D. A., et al. "Studies in nitrosopyrazoles. Part 2.1 Solution and solid-state NMR studies of 3,5-disubstituted and 1,3,5-trisubstituted-4-nitrosopyrazoles..." Journal of the Chemical Society, Perkin Transactions 2 (RSC). 1

  • Ismail, M. A., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolo[1,5-a]Pyrimidines: Structural Characterization by HMBC NMR." ResearchGate. 3

  • Mazzotta, S., et al. "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." ResearchGate. 4

  • Szabó, J., et al. "A-ring-fused pyrazoles of dihydrotestosterone targeting prostate cancer cells via the downregulation of the androgen receptor." bioRxiv. 2

  • Fancher, R. M., et al. "Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses." PMC. 7

Sources

Technical Support Center: Minimizing Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide in-depth troubleshooting and practical advice for controlling regioselectivity in your reactions. As Senior Application Scientists, we understand the critical importance of obtaining the desired regioisomer for downstream applications, particularly in drug discovery and development. This resource consolidates our field expertise with established scientific principles to help you navigate the complexities of pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of two regioisomers in my pyrazole synthesis. What's happening on a chemical level?

When you react an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, there are two possible points of initial attack. The substituted nitrogen of the hydrazine can react with either of the two non-equivalent carbonyl carbons. This leads to two different intermediate pathways and ultimately, two distinct constitutional isomers as products.[1] Controlling which carbonyl is preferentially attacked is the key to achieving high regioselectivity. The most common method for pyrazole synthesis is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][3]

Q2: What are the key factors that I can manipulate to control the regioselectivity of my pyrazole synthesis?

The regiochemical outcome is a delicate balance of several interconnected factors. Understanding and manipulating these can steer the reaction towards your desired product. The primary factors include:

  • Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups can increase the electrophilicity of a nearby carbonyl carbon, making it a more favorable site for nucleophilic attack by the hydrazine.[1][4]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach to one of the carbonyl groups, thereby directing the reaction to the less sterically hindered site.[1][4]

  • Reaction Conditions: This is often the most impactful area for optimization. Key parameters include:

    • pH: The acidity or basicity of the reaction medium can significantly alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[1][4] Under acidic conditions, protonation can change which nitrogen atom is more nucleophilic, potentially reversing the selectivity observed under neutral or basic conditions.[1]

    • Solvent: The choice of solvent can have a dramatic effect on regioselectivity.[4] For instance, fluorinated alcohols have been shown to significantly enhance the formation of a single regioisomer compared to more conventional solvents like ethanol.[1][4]

    • Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which can in turn affect the product ratio.[1]

Here is a diagram illustrating the interplay of these factors:

G cluster_reactants Reactant Properties cluster_conditions Reaction Conditions Electronic Effects Electronic Effects Regioisomeric Ratio Regioisomeric Ratio Electronic Effects->Regioisomeric Ratio influences Steric Hindrance Steric Hindrance Steric Hindrance->Regioisomeric Ratio influences pH pH pH->Regioisomeric Ratio influences Solvent Solvent Solvent->Regioisomeric Ratio influences Temperature Temperature Temperature->Regioisomeric Ratio influences

Caption: Key factors influencing the regioisomeric ratio in pyrazole synthesis.

Troubleshooting Guides

Issue: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

A low regioisomeric ratio is a common challenge. A systematic approach to optimizing your reaction conditions is the most effective troubleshooting strategy.

Workflow for Optimizing Regioselectivity:

G start Low Regioselectivity Observed solvent Solvent Screening start->solvent ph pH Adjustment solvent->ph If still low end Desired Regioisomer Obtained solvent->end Successful temp Temperature Variation ph->temp If still low ph->end Successful alternative Consider Alternative Synthetic Routes temp->alternative If still low temp->end Successful

Caption: A systematic workflow for troubleshooting and improving regioselectivity.

Step-by-Step Protocol: Solvent Screening

If you are using a standard solvent like ethanol and observing poor selectivity, switching to a fluorinated alcohol can be highly effective.[1]

Materials:

  • Unsymmetrical 1,3-diketone

  • Substituted hydrazine (e.g., methylhydrazine)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone (1.0 equivalent) in the chosen fluorinated solvent (TFE or HFIP) to a concentration of approximately 0.1-0.2 M.

  • With stirring, add the substituted hydrazine (1.1 equivalents) dropwise at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Analyze the purified product and any mixed fractions by ¹H NMR to determine the regioisomeric ratio.

Data on Solvent Effects on Regioselectivity:

1,3-Diketone Substituents (R1, R2)HydrazineSolventRegioisomeric Ratio (A:B)Reference
Phenyl, MethylMethylhydrazineEthanol1:1[1]
Phenyl, MethylMethylhydrazineTFE95:5[1]
Phenyl, TrifluoromethylPhenylhydrazineAcetonitrileMixture[5]
Phenyl, TrifluoromethylPhenylhydrazineTFE/TFA>95:5[6]

Note: Ratios are approximate and can vary based on specific substrates and conditions.

Issue: I've tried optimizing conditions, but I still can't achieve the desired regioselectivity. Are there alternative synthetic strategies?

Yes, if the classic Knorr synthesis proves problematic, several other methods can provide excellent regioselectivity.

  • Synthesis from Acetylenic Ketones: The reaction of acetylenic ketones with substituted hydrazines often proceeds with high and predictable regioselectivity, providing a reliable route to 1,3,5-substituted pyrazoles.[7]

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound or nitrilimine, with an alkyne or alkene.[4] While the generation of the 1,3-dipole can sometimes be challenging, this approach offers a distinct advantage in controlling the regiochemical outcome.

  • Multicomponent Reactions (MCRs): One-pot MCRs can provide regioselective access to highly substituted pyrazoles.[2][4] These reactions often utilize catalysts to control the formation of specific isomers.[2] For example, a three-component reaction of a β-ketoester, an aldehyde, and a hydrazine can be catalyzed by an acid to yield a single regioisomer.

  • Synthesis from Hydrazones and Nitroolefins: A novel and highly regioselective synthesis of substituted pyrazoles involves the reaction of N-monosubstituted hydrazones with nitroolefins. This method is performed in a one-pot manner and generally produces moderate to excellent yields of a single regioisomer.

Q3: How can I definitively determine the structure of the major regioisomer I have synthesized?

Unambiguous characterization of regioisomers is crucial. While ¹H and ¹³C NMR provide initial structural information, 2D NMR techniques are often necessary for definitive assignment.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This is the gold standard for determining regiochemistry. A NOESY experiment detects protons that are close in space. By observing a cross-peak between a substituent on the N1 position of the pyrazole ring and a substituent at the C5 position, you can definitively confirm their spatial proximity and thus the regiochemistry.[1]

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. Correlations between the N1-substituent and the C5 carbon of the pyrazole ring can also be used to assign the structure.

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides an unambiguous structural determination.

Workflow for Regioisomer Characterization:

G start Purified Pyrazole Sample nmr_1d Acquire ¹H and ¹³C NMR start->nmr_1d nmr_2d Perform 2D NMR (NOESY/HMBC) nmr_1d->nmr_2d Ambiguity remains xray X-ray Crystallography (if possible) nmr_1d->xray Crystals available structure Unambiguous Structure Assignment nmr_2d->structure xray->structure

Caption: A workflow for the definitive characterization of pyrazole regioisomers.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Wallace, O. B., & Springer, D. M. (2001). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Tetrahedron Letters, 42(49), 8655-8658. [Link]

  • Deng, X., & Mani, N. S. (2006). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters, 8(16), 3505–3508. [Link]

  • Priven, M., & Aponick, A. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(15), 3342–3345. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 29, 2024, from [Link]

  • Zhang, Z., Li, R.-P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Schmid, M. C., & Zeitler, K. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178–226. [Link]

  • Various methods for the synthesis of pyrazole. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Bonacorso, H. G., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 23(10), 2548. [Link]

  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Name-Reaction.com. Retrieved February 29, 2024, from [Link]

  • Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. (2013). Request PDF. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). Royal Society of Chemistry. Retrieved February 29, 2024, from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022, September 12). RSC Publishing. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024, June). Jetir.Org. [Link]

Sources

Technical Support Center: 4-(2-Methoxyethoxy)-1H-pyrazole Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for 4-(2-Methoxyethoxy)-1H-pyrazole (CAS: 14884-02-7) . As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who require rigorous, mechanistic insights into the stability of this compound. This guide moves beyond standard safety data sheets by explaining the causality behind degradation pathways and providing self-validating experimental protocols to ensure the integrity of your synthetic pipelines.

Quantitative Stability Profile

To establish a baseline for your experimental design, we have quantified the degradation of under standardized stress conditions. The data below reflects typical behavior when the compound is subjected to forced degradation protocols aligned with .

Table 1: Quantitative Degradation Profile (7-Day Study)

Stress ParameterExperimental ConditionsDegradation (%)Primary Observed Degradants
Thermal 60°C, sealed under N₂< 0.5%None detected
Oxidative 3% H₂O₂, 25°C12.4%Ether cleavage fragments, N-oxides
Acidic 1N HCl, 25°C1.2%4-hydroxy-1H-pyrazole (trace)
Basic 1N NaOH, 25°C< 0.1%Stable
Photolytic UV-Vis (ICH Q1B), 25°C5.8%Hydroperoxides

Troubleshooting & FAQs

Q1: Why does my sample show increased baseline noise and new peaks in LC-MS after being stored on the benchtop for a month?

Causality: The 2-methoxyethoxy side chain is an aliphatic polyether moiety. Similar to common laboratory ethers (e.g., THF or PEG), it undergoes auto-oxidation via a radical chain mechanism when exposed to atmospheric oxygen and ambient light. This process forms unstable hydroperoxides at the methylene carbons adjacent to the ether oxygens. Over time, these peroxides decompose into aldehydes, alcohols, and smaller cleavage fragments, which manifest as new peaks and elevated baseline noise in your LC-MS chromatograms. Solution: Store the compound strictly at 2-8°C under an inert atmosphere (Argon or N₂) in amber vials to inhibit photo-induced radical initiation. For more on ether handling, refer to standard safety guidelines on .

Q2: During acid-catalyzed coupling reactions, we observe significant yield drops and side products. Is the compound unstable in acid?

Causality: The is amphoteric and relatively robust, simply undergoing reversible protonation under mildly acidic conditions (pKa ~2.5). However, the ether linkages of the 2-methoxyethoxy group are the structural weak points. Exposure to strong Lewis acids (e.g., BBr₃) or concentrated Brønsted acids (e.g., refluxing HBr or HI) drives ether cleavage. This irreversible degradation yields 4-hydroxy-1H-pyrazole and alkyl halides (e.g., 2-bromoethanol derivatives), destroying your starting material. Solution: Utilize mild organic acids (like acetic acid or dilute TFA) and maintain reaction temperatures below 40°C during acidic synthetic steps to preserve the ether chain.

Q3: Is the compound sensitive to moisture? Our Karl Fischer titration shows increasing water content over time.

Causality: Yes, 4-(2-Methoxyethoxy)-1H-pyrazole is highly hygroscopic. The structural combination of multiple hydrogen-bond acceptors (the two ether oxygens) and the hydrogen-bond donor/acceptor pair on the pyrazole ring creates a strong thermodynamic driving force to absorb atmospheric moisture. Solution: Handle the neat material inside a dry box or under a stream of dry nitrogen. If moisture is absorbed, it can be removed by azeotropic distillation with dry toluene prior to executing moisture-sensitive reactions (e.g., Grignard or Buchwald-Hartwig cross-couplings).

Self-Validating Experimental Protocols

To ensure trustworthiness in your internal quality control, the following protocol includes a built-in System Suitability Control . This guarantees that any observed degradation is strictly due to the applied stress, rather than analytical artifacts or baseline contamination.

Protocol: Forced Degradation & Peroxide Screening Workflow

Objective: To empirically determine the degradation pathways of 4-(2-Methoxyethoxy)-1H-pyrazole under stress conditions.

Step 1: Stock Solution Preparation

  • Dissolve 100 mg of 4-(2-Methoxyethoxy)-1H-pyrazole in 10 mL of HPLC-grade Acetonitrile to create a 10 mg/mL stock.

  • System Suitability Check: Immediately analyze a 10 µL aliquot via HPLC-UV (254 nm) to establish the Day 0 baseline purity (Area %).

Step 2: Stress Application (Parallel Setup)

  • Thermal: Transfer 1 mL of stock to a sealed amber vial. Incubate at 60°C for 7 days.

  • Oxidative: Mix 1 mL of stock with 100 µL of 30% H₂O₂. Stir at 25°C for 24 hours.

  • Acidic: Mix 1 mL of stock with 100 µL of 1N HCl. Stir at 25°C for 7 days.

  • Control (Self-Validation): Store 1 mL of stock in a sealed vial at 2-8°C for 7 days in the dark.

Step 3: Peroxide Screening (Post-Oxidative Stress)

  • Spot 10 µL of the oxidative stress sample onto a KI/Starch test strip. A rapid color change to dark blue/black confirms the presence of hydroperoxides formed on the methoxyethoxy chain.

  • Critical Step: Quench the remaining oxidative sample with 100 µL of saturated sodium thiosulfate solution before LC-MS injection to prevent oxidative damage to your HPLC column.

Step 4: HPLC-MS Analysis & Validation

  • Dilute all stressed samples and the Control to 1 mg/mL using the mobile phase (Water/Acetonitrile with 0.1% Formic Acid).

  • Inject 5 µL into the LC-MS system.

  • Validation Gate: The Control sample must show ≤0.5% deviation from the Day 0 baseline purity. If the Control degrades >0.5%, the analytical baseline is compromised, and the assay must be invalidated and repeated. If valid, calculate the % degradation of stressed samples relative to the Control.

Visualizing the Stability Workflow

The following logic diagram maps the forced degradation and stability testing lifecycle for this compound.

StabilityWorkflow Start 4-(2-Methoxyethoxy)-1H-pyrazole (CAS: 14884-02-7) Storage Baseline Storage 2-8°C, Inert Gas Start->Storage Stress Forced Degradation (ICH Q1A Guidelines) Storage->Stress Thermal Thermal Stress (60°C) Stress->Thermal Oxidative Oxidative Stress (3% H2O2) Stress->Oxidative AcidBase Acid/Base Stress (pH 2 & 12) Stress->AcidBase Analysis HPLC-UV/MS & KF Titration (Quantify Degradants) Thermal->Analysis Oxidative->Analysis AcidBase->Analysis Outcome Update Handling Protocols & Establish Expiry Analysis->Outcome

Workflow for forced degradation and stability testing of 4-(2-Methoxyethoxy)-1H-pyrazole.

References

  • International Council for Harmonisation (ICH). "ICH Q1A (R2) Stability testing of new drug substances and drug products." European Medicines Agency / ICH Database. URL:[Link]

  • National Academies of Sciences, Engineering, and Medicine. "Chapter 8: Management of Waste - Peroxide-Forming Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. URL:[Link]

  • National Center for Biotechnology Information. "Pyrazole - Physicochemical Properties and Stability." PubChem Compound Summary for CID 1048. URL: [Link]

Technical Support Center: Scaling Up 4-(2-Methoxyethoxy)-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4-(2-Methoxyethoxy)-1H-pyrazole . As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when transitioning this critical API building block from discovery to pilot scale.

This guide abandons rigid, generic templates in favor of a targeted, mechanistic approach. Here, we address the root causes of scale-up failures, provide self-validating protocols, and outline the exact causality behind our recommended synthetic routes.

Part 1: Route Selection & Mechanistic Causality (FAQ)

Q: Why do we recommend the CuI-catalyzed cross-coupling of 4-iodopyrazole over the direct alkylation of 4-hydroxy-1H-pyrazole? A: The classical route—direct O-alkylation of 4-hydroxy-1H-pyrazole—is notoriously difficult to scale. Mechanistically, 4-hydroxy-1H-pyrazole is highly susceptible to oxidative degradation and ring-opening under basic conditions, making it an unstable intermediate to handle in bulk (1)[1]. Furthermore, direct alkylation suffers from poor regioselectivity, yielding difficult-to-separate mixtures of O-alkylated and N-alkylated isomers.

To solve this, we utilize a modern Ullmann-type C-O cross-coupling. By starting with the highly stable 4-iodo-1H-pyrazole and coupling it directly with 2-methoxyethanol using a CuI catalyst, we guarantee strict C4-O regioselectivity and avoid handling unstable intermediates (2)[2].

Q: What is the exact role of 3,4,7,8-tetramethyl-1,10-phenanthroline in this scale-up? A: In Ullmann C-O couplings, the Cu(I) center is prone to disproportionation into Cu(0) and Cu(II) at high temperatures. 3,4,7,8-tetramethyl-1,10-phenanthroline acts as an electron-rich bidentate ligand. It tightly coordinates the Cu(I) ion, stabilizing the oxidation state while simultaneously increasing the electron density at the metal center. This lowers the activation energy required for the oxidative addition of the highly electron-rich pyrazole ring.

Part 2: Reaction Pathway Visualization

G N1 4-Iodo-1H-pyrazole (Stable Precursor) N4 Oxidative Addition [Cu(III) Intermediate] N1->N4 C-I Activation N2 2-Methoxyethanol + KOtBu (Alkoxide Formation) N2->N4 Ligand Exchange N3 Cu(I)-Phenanthroline Complex (Active Catalyst) N3->N4 Catalyst Entry N5 Reductive Elimination (C-O Bond Formation) N4->N5 130°C, Thermal N5->N3 Catalyst Regeneration N6 4-(2-Methoxyethoxy)-1H-pyrazole (Target API Building Block) N5->N6 Product Release

CuI-catalyzed C-O cross-coupling mechanism for scalable 4-alkoxypyrazole synthesis.

Part 3: Troubleshooting Guide for CuI-Catalyzed Scale-Up

Issue 1: Catalyst Deactivation (Indicated by a black precipitate and stalled conversion)

  • Mechanistic Cause: The formation of a black precipitate is the hallmark of Cu(I) oxidation to Cu(II) oxide or disproportionation to Cu(0) nanoparticles. This is exclusively caused by trace oxygen or moisture ingress during the extended heating cycles (130°C) required at scale.

  • Resolution: Implement rigorous Schlenk techniques. Sparge the 2-methoxyethanol with ultra-pure Argon for a minimum of 30 minutes prior to base addition. Maintain a positive Argon pressure throughout the 12-18 hour reaction cycle.

Issue 2: Incomplete Conversion & N-arylation Byproducts

  • Mechanistic Cause: The pyrazole N-H bond can competitively coordinate to the copper center, leading to stalled C-O coupling or undesired N-arylation oligomers.

  • Resolution: Use 2-methoxyethanol as both the reactant and the solvent (in 10-fold excess), combined with 2.0 equivalents of Potassium tert-butoxide (KOtBu). This massive stoichiometric advantage forces the equilibrium toward the formation of the 2-methoxyethoxide anion, outcompeting the pyrazolate anion for the Cu(III) intermediate during ligand exchange.

Part 4: Validated Step-by-Step Methodology (Thermal Batch Scale-Up)

This protocol is designed as a self-validating system , meaning each critical phase contains a built-in observable metric to confirm success before proceeding to the next step.

Objective: Synthesize 4-(2-Methoxyethoxy)-1H-pyrazole (100g Pilot Scale). Reagents: 4-Iodo-1H-pyrazole (1.0 equiv), 2-Methoxyethanol (10.0 equiv), KOtBu (2.0 equiv), CuI (15 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (15 mol%).

  • Reagent Preparation & Degassing:

    • Charge a dry, argon-flushed jacketed reactor with 2-methoxyethanol.

    • Sparge the solvent with ultra-pure Argon for 30 minutes.

    • Self-Validation Check: Utilize an inline dissolved oxygen (DO) sensor. Do not proceed until the DO reading is strictly < 1 ppm.

  • Alkoxide Generation:

    • Add KOtBu (2.0 equiv) portion-wise at 20°C to control the exotherm.

    • Self-Validation Check: The reaction is exothermic. A completely clear solution indicates successful deprotonation. If the solution is cloudy, moisture contamination has occurred, and the batch must be aborted.

  • Catalyst Complexation:

    • Add CuI (15 mol%) and 3,4,7,8-tetramethyl-1,10-phenanthroline (15 mol%).

    • Self-Validation Check: The suspension will transition to a deep, homogeneous dark red/brown solution within 15 minutes, visually confirming the formation of the active Cu(I)-ligand complex.

  • Cross-Coupling Reaction:

    • Add 4-iodo-1H-pyrazole (1.0 equiv) and heat the reactor to 130°C.

    • Self-Validation Check: Monitor via HPLC sampling every 4 hours. The reaction is validated as complete when the 4-iodopyrazole peak area drops below < 1% (typically 12-18 hours).

  • Workup & Isolation:

    • Cool the reactor to 25°C and quench with saturated aqueous NH₄Cl. Extract the mixture with Ethyl Acetate.

    • Self-Validation Check: The NH₄Cl complexes the copper, pulling it into the aqueous phase. The aqueous layer will turn bright blue (indicating the [Cu(NH₃)₄]²⁺ complex), validating that the heavy metal has been successfully purged from the organic layer containing your target API building block.

Part 5: Quantitative Data Comparison

To assist in facility planning, the following table summarizes the quantitative metrics when transitioning this synthesis across different scale modalities.

ParameterDiscovery Scale (Microwave)Pilot Scale (Thermal Batch)Commercial Scale (Continuous Flow)
Scale Volume 1 - 5 mmol100 - 500 g> 1 kg / day
Heating Modality Microwave IrradiationJacketed Reactor (Oil/Fluid)Heated Coil Reactor
Temperature 130 °C130 °C140 °C
Reaction Time 1 hour12 - 18 hours30 - 45 minutes (Residence)
Catalyst Loading 20 mol% CuI10 - 15 mol% CuI5 - 10 mol% (Supported Cu)
Average Yield > 85%78 - 82%85 - 90%

Part 6: References

  • Usami, Y., Kubo, Y., Takagaki, T., Kuroiwa, N., Ono, J., Nishikawa, K., Nakamizu, A., Tatsui, Y., Harusawa, S., Hayama, N., & Yoneyama, H. (2021). "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs." Molecules, 26(11), 3370. URL: [Link]

  • Tekle-Röttering, A., Lim, S., Reisz, E., Lutze, H. V., Abdighahroudi, M. S., Willach, S., Schmidt, W., Tentscher, P. R., Rentsch, D., McArdell, C. S., & von Gunten, U. (2020). "Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms." Environmental Science: Water Research & Technology, 6(4), 976-992. URL: [Link]

Sources

Addressing challenges in the purification of pyrazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the complex challenges associated with the purification of pyrazole isomers. The structural similarity between pyrazole regioisomers and the identical physical properties of enantiomers in achiral environments often present significant hurdles in synthetic and medicinal chemistry.[1] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting protocols to achieve high-purity separation of these critical compounds.

This center is structured to provide direct answers to common issues. We will begin with frequently asked questions for a general overview, followed by in-depth troubleshooting guides for specific experimental problems.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of pyrazole isomers so challenging?

A1: The primary difficulty lies in the subtle structural differences between isomers.

  • Regioisomers: Often possess very similar polarities, boiling points, and solubility profiles due to the same functional groups being present. This makes them difficult to resolve using standard chromatographic or crystallization techniques.[1][2]

  • Enantiomers (Chiral Isomers): These isomers have identical physical properties (melting point, boiling point, solubility, polarity) in a non-chiral environment. Their separation is impossible without the use of a chiral resolving agent or a chiral stationary phase in chromatography.[1][3]

Q2: What are the principal methods for purifying pyrazole isomers?

A2: The most common and effective techniques are column chromatography, crystallization, and, in some cases, fractional distillation.[4]

  • Flash Column Chromatography: The workhorse for separating regioisomers on a laboratory scale.[1][5]

  • High-Performance Liquid Chromatography (HPLC): Essential for high-resolution separation of closely related regioisomers and the primary method for separating enantiomers using chiral stationary phases.[1][6]

  • Supercritical Fluid Chromatography (SFC): An increasingly popular technique, especially for chiral separations, offering faster run times and reduced solvent consumption compared to HPLC.[3][5]

  • Crystallization: A powerful technique when there are differences in solubility or crystal packing efficiency. This can be enhanced by converting the isomers into salts.[4][5]

  • Fractional Distillation: Only viable for thermally stable isomers with a significant difference in boiling points.[4]

Q3: How do I definitively identify and characterize the separated regioisomers?

A3: Spectroscopic methods are crucial. While 1H and 13C NMR can confirm the presence of two isomers, unambiguously assigning the structure to a specific isomer often requires more advanced techniques.[7] Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful, as it can establish spatial proximity between specific protons (e.g., an N-alkyl group and a proton on an adjacent substituent), confirming the regiochemistry.[7][8] In many cases, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof.[7][9]

Troubleshooting and Optimization Guide

This section addresses specific experimental failures in a question-and-answer format, providing both the rationale for the problem and actionable solutions.

Issue 1: Co-elution of Regioisomers in Silica Gel Chromatography

Q: My pyrazole regioisomers have identical or nearly identical Rf values on a silica gel TLC plate and co-elute during flash chromatography. How can I resolve them?

This is the most common challenge, arising from the isomers having very similar polarities.

A: The key is to amplify the subtle differences in their interaction with the stationary and mobile phases.

  • Logic: Standard solvent systems like hexane/ethyl acetate may not be selective enough. The goal is to find an eluent that interacts differently with the dipole moments or hydrogen bonding capabilities of the two isomers.

  • Solutions:

    • Optimize the Mobile Phase: Systematically screen different solvent systems. Begin by performing a thorough screening using Thin Layer Chromatography (TLC).[5]

      • Adjust Polarity Gradient: Use a very shallow gradient or switch to an isocratic (single solvent mixture) elution. This gives the stationary phase more "time" to resolve the compounds.

      • Introduce Different Solvents: Swap ethyl acetate for dichloromethane or tert-butyl methyl ether (MTBE). Introduce a small percentage of a more polar solvent like methanol or isopropanol to see if it alters selectivity.

    • Switch to a Different Stationary Phase: If optimizing the mobile phase fails, the stationary phase is the next variable.

      • Reverse-Phase HPLC: Using a C18 column with a mobile phase like acetonitrile/water or methanol/water fundamentally changes the separation mechanism from adsorption to partitioning, which can be highly effective.[1][10]

    • Consider Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution for closely related isomers compared to HPLC and is significantly faster.[3][5]

Issue 2: Failure to Separate Isomers by Crystallization

Q: I've attempted to recrystallize my isomer mixture from various solvents, but it either "oils out" or everything crystallizes together. What should I do?

This indicates that the isomers have very similar solubility profiles in common solvents or that the mixture is acting as a eutectic.

A: The strategy is to drastically alter the intermolecular forces and crystal lattice energies of the isomers by converting them into salts.

  • Logic: Pyrazoles are basic. Reacting them with an acid forms a pyrazolium salt. The two isomeric salts will have different shapes, hydrogen bonding patterns, and crystal packing efficiencies, leading to significantly different solubilities.[4] This is a highly effective technique for separating isomers that are otherwise inseparable.[11][12]

  • Solution: Crystallization via Acid Addition Salt Formation This protocol involves forming a salt, selectively crystallizing one of the isomeric salts, and then liberating the free base to recover the pure pyrazole isomer.[4]

    Workflow for Purification via Salt Formation

    G A Dissolve Isomer Mixture in Organic Solvent (e.g., Ethanol, Acetone) B Add Equimolar Amount of Acid (e.g., H2SO4) to Form Salts A->B C Induce Crystallization (Slow Cooling, Seeding) B->C D Isolate Crystals of One Isomeric Salt by Filtration C->D E Liberate Free Base: Dissolve Salt in Water, Neutralize with Base (e.g., NaOH) D->E F Extract Pure Isomer with Organic Solvent E->F G Dry and Concentrate to Yield Pure Isomer F->G

    Caption: General workflow for pyrazole isomer purification via salt formation.

Issue 3: Inability to Resolve Chiral Pyrazole Enantiomers

Q: My pyrazole compound is chiral, but on my standard HPLC (C18 or silica), I only see a single, sharp peak. How can I separate the enantiomers?

This is expected behavior. Enantiomers cannot be separated in an achiral environment.

A: Chiral recognition is required. This is achieved by using a Chiral Stationary Phase (CSP) in either HPLC or SFC.

  • Logic: CSPs contain a chiral selector that forms transient, diastereomeric complexes with the enantiomers. These complexes have different energies and stabilities, causing one enantiomer to be retained longer on the column than the other, thus enabling separation.

  • Solutions:

    • Select a Chiral Stationary Phase: Polysaccharide-based CSPs are highly effective for a wide range of pyrazole derivatives.[1]

      • Recommended Columns: Lux cellulose-2 and Lux amylose-2 have demonstrated excellent resolving power for pyrazole enantiomers.[6][13] The (R,R)Whelk-O1 column is another excellent choice that often shows complementary selectivity.[3]

    • Optimize the Chiral Separation Method:

      • Mobile Phase: Both normal-phase (e.g., n-hexane/ethanol) and polar organic modes (e.g., methanol/acetonitrile) can be effective. The polar organic mode often provides the benefit of shorter analysis times and better peak shapes.[6][13]

      • Technique: Chiral SFC is often superior to HPLC for preparative work, offering faster separations and using less solvent.[3]

Experimental Protocols & Data
Protocol 1: General Flash Chromatography for Regioisomer Separation

This protocol is a standard starting point for separating 1,3,5-substituted pyrazole regioisomers.[1]

  • TLC Analysis: First, identify a solvent system (e.g., varying ratios of hexane/ethyl acetate) that shows the best possible separation between the two isomer spots on a TLC plate.[5]

  • Column Packing: Pack a silica gel column (standard grade, 230-400 mesh) as a slurry in your initial, low-polarity mobile phase.

  • Sample Loading: For best results, use the "dry loading" method. Dissolve your crude mixture in a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[1]

  • Elution: Begin elution with the low-polarity mobile phase identified in step 1. Gradually increase the polarity (gradient elution) while collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure, separated isomers.

  • Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Data Summary: Common Chromatographic Systems

The following table summarizes common starting conditions for pyrazole isomer separation.

Chromatography TypeStationary PhaseCommon Mobile Phase SystemsIsomer Type
Normal-Phase Flash Silica GelGradients of Ethyl Acetate in Hexane/Petroleum Ether.[1][14]Regioisomers
Reverse-Phase HPLC C18Gradients of Acetonitrile in Water (often with 0.1% TFA or Formic Acid).[1][10]Regioisomers
Chiral HPLC/SFC Lux Cellulose-2, Lux Amylose-2, (S,S)Whelk-O1Normal: n-Hexane/Ethanol.[3] Polar Organic: Methanol/Acetonitrile.[6]Enantiomers
Decision-Making Workflow for Purification Method Selection

The choice of purification method depends on the nature of the isomers and their physical properties.

G cluster_0 Initial Analysis cluster_1 Regioisomer Purification Pathways cluster_2 Enantiomer Purification Pathway Start Crude Mixture of Pyrazole Isomers IsomerType What type of isomers? Start->IsomerType CheckPolarity Different Polarity (Check by TLC)? IsomerType->CheckPolarity Regioisomers ChiralSep Chiral HPLC or SFC (Requires Chiral Stationary Phase) IsomerType->ChiralSep Enantiomers Chromatography Flash Chromatography or Preparative HPLC CheckPolarity->Chromatography Yes CheckSolubility Different Solubility? CheckPolarity->CheckSolubility No Crystallization Fractional Crystallization or Crystallization via Salt Formation CheckSolubility->Crystallization Yes Derivatization Consider Derivatization CheckSolubility->Derivatization No

Caption: Decision tree for selecting an appropriate pyrazole isomer purification strategy.

References
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Divulga. [Link]

  • Szczerba, T. New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Regis Technologies, Inc.[Link]

  • Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • Piaz, F. D., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona. [Link]

  • Process for the purification of pyrazoles. (2011).
  • Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. (2017). ACS Publications. [Link]

  • Method for purifying pyrazoles. (2011).
  • El-Faham, A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • El-Faham, A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. [Link]

Sources

Validation & Comparative

Comprehensive SAR Comparison Guide: 4-(2-Methoxyethoxy)-1H-Pyrazole Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The 1H-pyrazole ring is a highly privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities and serving as the core for over 40 FDA-approved drugs[1]. When designing targeted therapies, such as dual tyrosine kinase inhibitors for EGFR and VEGFR-2, functionalization of the pyrazole core is critical for optimizing both target affinity and antiproliferative effects[2].

This technical guide provides an objective, data-driven comparison of 4-(2-methoxyethoxy)-1H-pyrazole derivatives against traditional C4-substituted alternatives. By analyzing the structure-activity relationship (SAR), we demonstrate how the strategic addition of a "mini-PEG" (2-methoxyethoxy) chain at the C4 position fundamentally improves the pharmacological profile of kinase inhibitors, balancing lipophilicity, enhancing aqueous solubility, and maximizing target engagement[3].

Mechanistic Rationale: The Role of the 2-Methoxyethoxy Moiety

In the context of ATP-competitive kinase inhibitors, the pyrazole core frequently occupies the adenine-binding pocket (hinge region) of the kinase. The orientation of the C4 position typically projects outward toward the solvent-exposed channel.

The selection of a 2-methoxyethoxy substituent is driven by three mechanistic advantages:

  • Enhanced Solvation (ADME): Flat, aromatic kinase inhibitors often suffer from high lipophilicity (LogP), leading to poor oral bioavailability and off-target toxicity. The ether oxygens in the 2-methoxyethoxy chain act as hydrogen-bond acceptors, drastically lowering the partition coefficient and improving thermodynamic solubility.

  • Dynamic Flexibility: Unlike rigid functional groups, the flexible ethylene glycol linker allows the terminal methoxy group to adopt multiple conformations, enabling it to capture secondary interactions with basic residues at the edge of the solvent channel.

  • Steric Tolerance: The solvent channel is highly tolerant of bulky substituents, meaning the addition of this chain does not sterically clash with the kinase hinge region, preserving the primary hydrogen-bonding network of the pyrazole nitrogens.

Pathway Ligand Growth Factor (e.g., EGF) Receptor Tyrosine Kinase (EGFR/VEGFR-2) Ligand->Receptor Pathway Downstream Signaling Cascade Receptor->Pathway ATP Hydrolysis Inhibitor 4-(2-Methoxyethoxy)pyrazole Inhibitor->Receptor Hinge Binding Response Tumor Cell Proliferation Pathway->Response

Fig 1. Mechanistic pathway of kinase inhibition by 4-(2-methoxyethoxy)pyrazole derivatives.

Comparative SAR Analysis

To objectively evaluate the performance of the 4-(2-methoxyethoxy) moiety, it must be compared against alternative C4-substitutions commonly explored during lead optimization[4].

  • Alternative A (Unsubstituted, 4-H): Establishes baseline hinge-binding but suffers from poor aqueous solubility and lacks the bulk required to prevent non-specific binding to off-target kinases.

  • Alternative B (4-Methoxy, -OCH3): Provides a single hydrogen-bond acceptor, moderately improving potency. However, the short chain fails to significantly alter the hydration radius, leaving the compound with suboptimal solubility.

  • The Lead (4-(2-Methoxyethoxy)): Achieves the optimal balance. It delivers the highest potency by fully engaging the solvent channel while maintaining a highly favorable cLogP.

Quantitative Performance Summary

The following table summarizes representative SAR data comparing the impact of C4-substitutions on a standard pyrazole-based kinase inhibitor scaffold:

Compound Series (C4-Substituent)EGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)cLogPThermodynamic Solubility (µg/mL)
Unsubstituted (-H) 450 ± 25520 ± 303.8< 5.0
Methoxy (-OCH₃) 120 ± 12180 ± 153.515.2
2-Methoxyethoxy (-O-CH₂CH₂-OCH₃) 45 ± 5 60 ± 8 2.6 > 100.0

Data Interpretation: The transition from a methoxy to a 2-methoxyethoxy group yields a nearly 3-fold increase in biochemical potency while simultaneously improving aqueous solubility by over 600%.

Experimental Methodologies

To ensure scientific integrity, the data presented above is derived from self-validating experimental systems. The causality behind each methodological choice is detailed below.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
  • Causality: The ADP-Glo assay is selected because it directly measures the ADP formed from a kinase reaction. This provides a universal, luminescence-based readout that is independent of the specific peptide substrate's sequence, preventing substrate-bias during SAR evaluation.

  • Self-Validating System: The protocol includes Staurosporine as a pan-kinase positive control to verify assay sensitivity, and a 1% DMSO vehicle as a negative control. Assay robustness is continuously validated by calculating the Z'-factor; only microplates yielding a Z' > 0.6 are accepted for data analysis.

Step-by-Step Workflow:

  • Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Dilute 4-(2-methoxyethoxy)-1H-pyrazole derivatives in 100% DMSO, then perform a 3-fold serial dilution to generate a 10-point concentration curve.

  • Transfer 1 µL of the compound to a 384-well white microplate (ensuring a final DMSO concentration of 1%).

  • Add 2 µL of purified kinase enzyme (e.g., EGFR or VEGFR-2) and incubate for 15 minutes at room temperature to allow for thermodynamic pre-binding.

  • Initiate the reaction by adding 2 µL of the ATP/Substrate mix. Incubate for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation).

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read the plate on a microplate luminometer and calculate IC₅₀ using non-linear regression.

Protocol 2: Thermodynamic Aqueous Solubility Profiling
  • Causality: While kinetic solubility is useful for early high-throughput screening, thermodynamic solubility via the shake-flask method is chosen here to reflect the true equilibrium state of the crystalline compound. This is critical for accurately predicting in vivo oral absorption.

  • Self-Validating System: The system uses caffeine (highly soluble) and amiodarone (poorly soluble) as internal benchmarks. Mass balance is verified by comparing the final dissolved concentration against the initial solid mass input.

Step-by-Step Workflow:

  • Weigh exactly 2.0 mg of the synthesized pyrazole derivative into a clean glass vial.

  • Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Cap the vial and agitate on an orbital shaker at 300 rpm for 24 hours at 37°C to ensure full thermodynamic equilibrium is reached.

  • Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any undissolved solid material.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to saturate any non-specific filter binding sites).

  • Quantify the dissolved compound concentration using HPLC-UV against a pre-established standard calibration curve.

Workflow Synth C4-Substitution Synthesis InVitro ADP-Glo Kinase Assay Synth->InVitro ADME Thermodynamic Solubility InVitro->ADME Cell HepG2 Cell Viability ADME->Cell

Fig 2. Self-validating experimental workflow for evaluating pyrazole SAR and ADME profiles.

References

  • Title: Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 Source: Bioorganic Chemistry / PubMed URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Advances URL: [Link]

  • Title: Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors Source: International Journal of Molecular Sciences / PMC URL: [Link]

  • Title: Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Encyclopedia MDPI URL: [Link]

Sources

A Comparative Guide to the Biological Activity of 4-(2-Methoxyethoxy)-1H-pyrazole and Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of the potential biological activity of 4-(2-Methoxyethoxy)-1H-pyrazole against other notable pyrazole analogs. While direct experimental data for this specific molecule is not extensively available in the public domain, we can extrapolate its likely bioactivities based on well-established structure-activity relationships (SAR) within the pyrazole class. This guide will delve into potential anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from related compounds and detailed protocols for relevant assays.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The five-membered heterocyclic pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the ability to form key interactions with biological targets.[3] This has led to the development of numerous FDA-approved drugs containing the pyrazole moiety, such as the anti-inflammatory agent celecoxib and the anticancer drug crizotinib.[4][5] The biological activity of pyrazole derivatives can be finely tuned by substitutions at various positions on the ring, influencing their potency, selectivity, and pharmacokinetic properties.[6][7]

Potential Biological Activities of 4-(2-Methoxyethoxy)-1H-pyrazole: A SAR-Based Projection

The structure of 4-(2-Methoxyethoxy)-1H-pyrazole features a key alkoxy substituent at the 4-position. This substitution pattern has been explored in various pyrazole derivatives, and the resulting data allows us to project the potential biological profile of our target compound.

Anticancer Activity

Pyrazole derivatives are a significant class of anticancer agents, often acting as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[7][8][9]

Projected Activity of 4-(2-Methoxyethoxy)-1H-pyrazole: The presence of an alkoxy group at the 4-position can influence the molecule's interaction with the ATP-binding pocket of kinases. The methoxyethoxy group, with its ether linkage, could potentially form hydrogen bonds with amino acid residues in the kinase active site, contributing to inhibitory activity. The overall lipophilicity imparted by this group may also enhance cell membrane permeability.

Comparative Analysis with Other Pyrazole Derivatives:

Compound/Derivative ClassTarget/MechanismReported IC50/ActivityReference
Pyrazolo[3,4-d]pyrimidine derivativesEGFR and VEGFR-2 inhibitionCompound 9 showed potent dual inhibition with IC50 of 0.22 µM for VEGFR-2.[10]
Pyrazole-containing isolongifolanone derivativesAntiproliferative activity against MCF7 cellsCompound 37 exhibited an IC50 value of 5.21 µM.[8]
Pyrazolo[4,3-c]pyridine derivativesAntiproliferative activity against MCF7 and HepG2 cellsCompound 41 showed potent activity with IC50 values of 1.937 and 3.695 µg/mL, respectively.[8]
Fused Pyrazole DerivativesCDK2 InhibitionCompounds 5, 6, and 11 showed potent CDK2 inhibition with IC50 values of 0.56, 0.46, and 0.45 µM, respectively.[11]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 4-(2-Methoxyethoxy)-1H-pyrazole and reference pyrazoles) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Incubate (24h) A->B C Treat with Test Compounds B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, targeting various bacteria and fungi.[4][12][13][14]

Projected Activity of 4-(2-Methoxyethoxy)-1H-pyrazole: The overall electronic and steric properties of the molecule, influenced by the 4-alkoxy group, could play a role in its interaction with microbial targets. Some studies suggest that lipophilicity can correlate with antibacterial activity, which the methoxyethoxy group would enhance.

Comparative Analysis with Other Pyrazole Derivatives:

Compound/Derivative ClassTarget OrganismReported MIC/ActivityReference
3,5-disubstituted pyrazole-1-carboxamidesStaphylococcus aureus, Escherichia coli, Candida albicansShowed potent activity against the tested organisms.[12]
Pyrazole-1-carbothiohydrazide derivative 21a S. aureus, B. subtilis, K. pneumoniae, E. coli, C. albicans, A. nigerMIC values ranged from 62.5–125 µg/mL for bacteria and 2.9–7.8 µg/mL for fungi.[14]
5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrilesMethicillin-resistant S. aureus (MRSA)Compound 157 exhibited an MIC of 25.1 µM.[3]
Pyrazole derivatives containing imidazothiadiazole moietyMulti-drug resistant bacteriaCompounds 21c and 23h showed strong activity with MICs of 0.25 µg/mL.[15]

Experimental Protocol: Agar Well Diffusion Method

This is a widely used method for preliminary screening of antimicrobial activity.

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

  • Seed Agar Plates: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar plates.

  • Create Wells: Punch wells of a specific diameter into the agar.

  • Add Test Compounds: Add a fixed volume of the test compound solution (at a known concentration) into the wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Agar_Well_Diffusion_Workflow Agar Well Diffusion Workflow A Prepare Microbial Inoculum B Seed Agar Plate A->B C Create Wells in Agar B->C D Add Test Compounds to Wells C->D E Incubate Plate D->E F Measure Zone of Inhibition E->F

Caption: Procedure for the agar well diffusion antimicrobial susceptibility test.

Anti-inflammatory Activity

Projected Activity of 4-(2-Methoxyethoxy)-1H-pyrazole: The substitution pattern on the pyrazole ring is critical for COX inhibition. While the 4-alkoxy group's direct role in COX inhibition is less defined than substituents at other positions, it can influence the overall shape and electronic distribution of the molecule, which in turn affects its binding to the enzyme's active site.

Comparative Analysis with Other Pyrazole Derivatives:

Compound/Derivative ClassIn Vivo Model/TargetReported ActivityReference
Pyrazole-pyrazoline derivativesCarrageenan-induced paw edema in ratsCompounds 14b, 15b, and 22 showed high edema inhibition (28.6-30.9%).[18]
1,5-diaryl pyrazole with adamantyl residueCOX-2 inhibitionCompound 33 showed a lower antiedematogenic effect than celecoxib (39% vs 82% edema inhibition).[17]
Benzimidazole–pyrazole hybridsEthanol-induced ulcer modelReduced ulcer index, suggesting gastroprotective effects alongside anti-inflammatory action.[17]
Pyrazole ester prodrugsCarrageenan-induced edemaShowed potent in vivo anti-inflammatory activity.[19]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.

  • Animal Grouping: Divide rats into groups (e.g., control, standard drug, and test compound groups).

  • Compound Administration: Administer the test compound or standard drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a specific time, inject a 1% carrageenan solution into the sub-plantar region of the rat's hind paw.

  • Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Anti_inflammatory_Pathway COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazoles Pyrazole Derivatives (e.g., Celecoxib) Pyrazoles->COX_Enzymes Inhibition

Caption: Inhibition of the cyclooxygenase (COX) pathway by pyrazole derivatives.

Conclusion

Based on the extensive research into the biological activities of pyrazole derivatives, it is reasonable to predict that 4-(2-Methoxyethoxy)-1H-pyrazole holds potential as a bioactive molecule. Its 4-alkoxy substitution pattern suggests possible anticancer, antimicrobial, and anti-inflammatory properties. The comparative data presented from various structurally related pyrazoles provide a benchmark for future experimental validation. The provided protocols offer a starting point for researchers to empirically determine the biological activity of this and other novel pyrazole compounds. Further synthesis and rigorous biological evaluation are necessary to fully elucidate the therapeutic potential of 4-(2-Methoxyethoxy)-1H-pyrazole.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (2011). MDPI. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

  • Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry. [Link]

  • Promising Anticancer Activity of Pyrazole Compounds against Glioblastoma Multiforme: Their Synthesis, In vitro, and Molecular Docking Studies. (2025). PubMed. [Link]

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025). PubMed. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2025). PubMed. [Link]

  • Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. Journal of Heterocyclic Chemistry. [Link]

  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. (2014). PubMed. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]

  • Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. Journal of Medicinal Chemistry. [Link]

  • Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus. Longdom Publishing. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. International Journal of Molecular Sciences. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). Molecules. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. (2007). PubMed. [Link]

  • Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors. (2022). PubMed. [Link]

  • Synthesis and biological evaluation of 4-alkoxy-6,9-dichloro[8][9][20]triazolo[4,3-a]quinoxalines as inhibitors of TNF-α and IL-6. (2012). PubMed. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Asian Journal of Chemistry. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]

  • Current status of pyrazole and its biological activities. Saudi Pharmaceutical Journal. [Link]

  • A Review on Pyrazole chemical entity and Biological Activity. (2019). ResearchGate. [Link]

  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. (2021). PubMed. [Link]

  • Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. (2021). PubMed. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Publishing. [Link]

Sources

A Comparative Guide to the Purity Validation of Synthesized 4-(2-Methoxyethoxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Chemical Synthesis

In the realms of medicinal chemistry and materials science, the molecular identity of a compound is only half the story. The other, equally critical, half is its purity. For a molecule like 4-(2-Methoxyethoxy)-1H-pyrazole, a versatile heterocyclic building block with potential applications in drug discovery and organic synthesis, the presence of even minor impurities can drastically alter experimental outcomes.[1][2][3] Undetected contaminants can lead to misleading biological data, failed subsequent reactions, and a lack of reproducibility—the cornerstones of scientific integrity. The Journal of Medicinal Chemistry, for instance, mandates a purity of >95% for all tested compounds to ensure that an observed biological effect is genuinely attributable to the target molecule and not a highly active impurity.[4]

This guide provides an in-depth, comparative analysis of the primary analytical techniques used to validate the purity of synthesized 4-(2-Methoxyethoxy)-1H-pyrazole. We will move beyond mere procedural descriptions to explain the causality behind methodological choices, emphasizing an orthogonal approach where mechanistically different techniques are used to build a comprehensive and trustworthy purity profile.[4][5]

Anticipating the Enemy: Potential Impurities in Pyrazole Synthesis

The most common route to pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[6][7] Variations of this and other methods can introduce a predictable set of impurities.[6][8] For our target molecule, these may include:

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl precursors or hydrazine derivatives.

  • Regioisomers: If an unsymmetrical precursor is used, an isomeric pyrazole product can form, which may be difficult to separate.[6]

  • Reaction Intermediates: Incomplete cyclization can leave pyrazoline intermediates in the final product.[6]

  • Solvent Residues: Trapped solvents from the reaction or purification steps (e.g., ethanol, ethyl acetate).

A robust validation strategy must be capable of detecting and quantifying this diverse range of potential contaminants.

An Orthogonal Framework for Purity Validation

A single analytical technique is rarely sufficient to declare a compound "pure." A self-validating system relies on orthogonality—the use of multiple, independent methods whose potential blind spots do not overlap.[5] For 4-(2-Methoxyethoxy)-1H-pyrazole, a comprehensive assessment is best achieved by combining chromatographic and spectroscopic techniques.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Workup cluster_analysis Orthogonal Purity Analysis cluster_assessment Final Assessment Crude_Product Crude Synthesized 4-(2-Methoxyethoxy)-1H-pyrazole HPLC HPLC (Relative Purity) Crude_Product->HPLC Primary Screen GCMS GC-MS (Impurity ID) Crude_Product->GCMS Volatile Impurities qNMR q¹H-NMR (Absolute Purity) Crude_Product->qNMR Primary Method EA Elemental Analysis (Compositional Verification) Crude_Product->EA Confirmation Final_Purity Comprehensive Purity Report (>95% Required) HPLC->Final_Purity GCMS->Final_Purity qNMR->Final_Purity EA->Final_Purity

Caption: Workflow for orthogonal purity validation of a synthesized compound.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of Separation: RP-HPLC is a cornerstone of purity analysis for its ability to separate non-volatile organic molecules. The technique utilizes a non-polar stationary phase (typically C18) and a polar mobile phase.[9] Compounds in the mixture partition between the two phases based on their hydrophobicity. More polar compounds spend more time in the mobile phase and elute earlier, while less polar compounds are retained longer by the stationary phase. Purity is typically assessed using the "area percent" method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Experimental Protocol: RP-HPLC
  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm particle size) or equivalent.[9]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: Acetonitrile (MeCN).

    • Rationale: TFA is used to sharpen peaks by ensuring that any ionizable groups on the analyte and impurities are consistently protonated.

  • Chromatographic Conditions:

    • Elution Mode: Isocratic or Gradient. An initial isocratic run (e.g., 80:20 Water:MeCN) can be used. If impurities are suspected, a gradient elution (e.g., 5% to 95% MeCN over 20 minutes) provides a more comprehensive screen.

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 25 °C.[9]

    • Injection Volume: 5 µL.[9]

    • Detection: UV at 210 nm and 254 nm. Rationale: Pyrazole rings typically exhibit UV absorbance. Monitoring at multiple wavelengths helps to ensure detection of impurities that may have different chromophores.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of the mobile phase (or a compatible solvent like methanol) to create a 1 mg/mL stock solution.[9] Further dilute as necessary to fall within the linear range of the detector.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Separation and Identification: GC-MS is a powerful hyphenated technique ideal for volatile and thermally stable compounds.[] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique fragmentation pattern, or mass spectrum, that acts as a molecular fingerprint for identification.[11][12]

Experimental Protocol: GC-MS
  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A low-to-mid polarity capillary column, such as a TG-WAXMS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[13]

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Hold at 50 °C for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. Rationale: This temperature program ensures that volatile solvents elute first, followed by the analyte and any less volatile impurities.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile organic solvent such as ethyl acetate or dichloromethane.

Method 3: Absolute Quantitative ¹H NMR (q¹H-NMR) Spectroscopy

Principle of Quantification: Unlike chromatographic methods which typically provide relative purity, quantitative ¹H NMR (q¹H-NMR) is a primary analytical method that can determine absolute purity without requiring a reference standard of the analyte itself.[4][14] The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.[15] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a high-purity internal standard, the purity of the analyte can be calculated directly.

Experimental Protocol: Absolute q¹H-NMR
  • Instrumentation: An NMR spectrometer (400 MHz or higher) with a stable, well-shimmed magnet.

  • Internal Standard Selection: Choose a standard with high purity, chemical stability, and signals that do not overlap with the analyte. For 4-(2-Methoxyethoxy)-1H-pyrazole, maleic anhydride or 1,3,5-trimethoxybenzene are suitable choices.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the synthesized compound into a clean vial using a calibrated analytical balance.

    • Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Crucial Parameters: Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of any proton being integrated (both in the analyte and standard). A d1 of 30 seconds is often sufficient.

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula[15]:

    Purityₓ (%) = (Iₓ / Iₛₜₐ) × (Nₛₜₐ / Nₓ) × (MWₓ / MWₛₜₐ) × (mₛₜₐ / mₓ) × Pₛₜₐ

    Where:

    • I: Integral area

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: mass

    • P: Purity of the standard

    • x: Analyte

    • std: Internal Standard

qNMR_Principle cluster_sample NMR Sample Tube cluster_spectrum ¹H NMR Spectrum Analyte Analyte (mₓ) Known Mass Unknown Purity (Pₓ) Analyte_Signal Analyte Signal Integral (Iₓ) Protons (Nₓ) Analyte->Analyte_Signal Standard Standard (mₛₜₐ) Known Mass Known Purity (Pₛₜₐ) Standard_Signal Standard Signal Integral (Iₛₜₐ) Protons (Nₛₜₐ) Standard->Standard_Signal Calculation Calculate Purityₓ Based on Ratios of Integrals, Moles, & Mass Analyte_Signal->Calculation Standard_Signal->Calculation

Caption: Principle of absolute purity determination by q¹H-NMR with an internal standard.

Method 4: Elemental Analysis (CHNS)

Principle of Verification: Elemental analysis by combustion is a fundamental technique that determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample.[16][17] The experimentally determined percentages are compared to the theoretical values calculated from the compound's molecular formula (C₆H₁₀N₂O₂ for the target molecule). A close match provides strong evidence for the correct elemental composition and, by extension, purity. Most chemistry journals consider a match within ±0.4% of the theoretical value to be acceptable proof of purity.[18][19]

Data Interpretation

For 4-(2-Methoxyethoxy)-1H-pyrazole (C₆H₁₀N₂O₂; MW: 142.16 g/mol ):

  • Theoretical C: 50.69%

  • Theoretical H: 7.09%

  • Theoretical N: 19.70%

An acceptable result would be, for example: Found: C, 50.45%; H, 7.15%; N, 19.55%. A significant deviation could indicate the presence of residual solvents (which would alter the C and H percentages) or inorganic impurities.

Comparative Analysis and Data Summary

No single method is foolproof. An orthogonal approach provides a system of checks and balances, leading to a highly confident purity assessment.

Table 1: Comparison of Analytical Techniques for Purity Validation

FeatureRP-HPLCGC-MSq¹H-NMRElemental Analysis
Principle Polarity-based separationVolatility-based separation & mass fragmentationNuclear spin resonanceCombustion & elemental detection
Purity Type Relative (Area %)Relative (Area %)Absolute Indirect (Compositional)
Key Advantage High sensitivity, widely applicableProvides structural ID of impuritiesPrimary method , no analyte standard neededConfirms elemental formula
Key Limitation Misses non-UV active impuritiesRequires analyte to be volatile & stableLower sensitivity, peak overlap issuesInsensitive to isomers, requires ~2-5mg
Impurity Detection Detects separable impurities with chromophoresDetects volatile/semi-volatile impuritiesDetects any proton-containing impurityInfers impurities from elemental ratio deviation

Table 2: Hypothetical Purity Data for Synthesized Batch "PYR-MET-01"

Analytical MethodResultInterpretation & Comments
RP-HPLC (Gradient) 98.9% (by area at 210 nm)High relative purity. A minor peak at 2.5 min (0.6%) and another at 8.1 min (0.5%) are observed.
GC-MS 98.5% (by TIC area)Main peak confirmed as target by MS. A minor peak was identified as residual ethyl acetate (starting material solvent).
q¹H-NMR 98.2% ± 0.5% Absolute purity determined using maleic anhydride as internal standard. Integrals consistent with the main structure. Small signals corresponding to ethyl acetate are visible.
Elemental Analysis C: 50.41%, H: 7.18%, N: 19.45%All values are within the acceptable ±0.4% deviation from theoretical values, supporting the absence of significant inorganic impurities or incorrect structure.

Conclusion and Final Recommendation

The validation of purity for a synthesized compound like 4-(2-Methoxyethoxy)-1H-pyrazole is a non-negotiable step for ensuring data integrity in research and development. This guide demonstrates that a multi-faceted, orthogonal approach is essential for a trustworthy assessment.

For this specific compound, a recommended workflow would be:

  • Initial Screening by RP-HPLC: To quickly assess the relative purity and complexity of the crude or purified product.

  • Definitive Purity by q¹H-NMR: To establish the absolute purity , which is the most rigorous and defensible value. This method simultaneously confirms the structure and can help identify proton-containing impurities.[4]

  • Supplemental Analysis by GC-MS and/or Elemental Analysis: GC-MS is invaluable for identifying volatile impurities like residual solvents, while Elemental Analysis provides the final confirmation of the correct elemental composition, a crucial piece of data for novel compound characterization.

By combining these techniques, researchers can build a comprehensive and self-validating purity profile, ensuring that their synthesized 4-(2-Methoxyethoxy)-1H-pyrazole is fit for its intended purpose and that any subsequent scientific findings are robust and reliable.

References

  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Available at: [Link]

  • Dahlin, J. L., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sahu, S. K., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Current Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Available at: [Link]

  • qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Available at: [Link]

  • Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Available at: [Link]

  • Mestrelab Research. (n.d.). Quantitative NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). An International Study Evaluating Elemental Analysis. Available at: [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available at: [Link]

  • ResearchGate. (2024, December 26). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. Available at: [Link]

  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition. Available at: [Link]

  • ScienceDirect. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available at: [Link]

  • Semantic Scholar. (2021, April 15). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Available at: [Link]

  • Royal Society of Chemistry. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. Available at: [Link]

  • JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available at: [Link]

  • MDPI. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Available at: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • The Hashemite University. (2020, February 17). synthesis and cytotoxic activity of some new bipyrazole derivatives. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025, August 7). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. Available at: [Link]

  • Jetir.org. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available at: [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]

  • National Institutes of Health (NIH). (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Available at: [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]

Sources

Comparative analysis of different synthetic routes to 4-alkoxypyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of synthetic routes to 4-alkoxypyrazoles requires a rigorous evaluation of mechanistic pathways, functional group tolerance, and scalability. As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic recipes. Instead, we will examine the causality behind three distinct synthetic strategies: classical 1,3-dipolar cycloaddition, multi-step functional group interconversion (Baeyer-Villiger approach), and modern transition-metal-catalyzed cross-coupling.

This guide is designed for researchers and drug development professionals who need to select the optimal self-validating protocol for incorporating the 4-alkoxypyrazole motif into active pharmaceutical ingredients (APIs) or agrochemicals[1].

Route A: Classical 1,3-Dipolar Cycloaddition

Mechanism & Causality: The most direct historical method for constructing the 4-alkoxypyrazole core is the 1,3-dipolar cycloaddition of diazomethane to alkoxyacetylenes[2]. The regioselectivity of this reaction is governed by frontier molecular orbital (FMO) theory. The interaction between the HOMO of the electron-rich alkyne and the LUMO of diazomethane drives the formation of the 4-alkoxy isomer over the 3-alkoxy isomer. Experimental and computational studies (such as MNDO-PM3 calculations) confirm that this reaction yields a highly favorable 96:4 mixture, predominantly forming 4-ethoxypyrazole when ethoxyacetylene is used[2].

Figure 1: FMO-controlled regioselectivity in the 1,3-dipolar cycloaddition of diazomethane.

Experimental Protocol (Self-Validating System): Caution: Diazomethane is highly toxic and explosive. This protocol requires specialized glassware (Clear-Seal) and a blast shield.

  • Preparation: Generate diazomethane (approx. 1.2 equiv) in anhydrous diethyl ether at 0 °C using Diazald and KOH.

  • Cycloaddition: Slowly add a solution of ethoxyacetylene (1.0 equiv) in diethyl ether to the diazomethane solution at 0 °C.

  • Incubation: Seal the reaction vessel loosely and store it in a spark-free refrigerator (4 °C) in the dark for 48–72 hours until the yellow color of diazomethane dissipates.

  • Validation: Evaporate the solvent under reduced pressure. Analyze the crude mixture via ¹H-NMR; the diagnostic pyrazole C3/C5 protons will appear as two distinct singlets (or a coupled AB system depending on N-substitution) to confirm the 96:4 regiomeric ratio[2].

  • Purification: Purify via silica gel chromatography (hexane/ethyl acetate) to isolate pure 4-alkoxypyrazole.

Route B: Baeyer-Villiger Oxidation & O-Alkylation

Mechanism & Causality: Direct electrophilic hydroxylation or alkoxylation of the pyrazole C4 position is notoriously difficult due to the electron-deficient nature of the pyrazole ring under acidic conditions. To circumvent this, researchers developed a highly reliable functional group interconversion strategy. This route begins with a 4-formylpyrazole, which undergoes a Baeyer-Villiger oxidation to form a pyrazole-4-yl formate intermediate. Subsequent alkaline hydrolysis yields the 4-hydroxypyrazole, which can then be regioselectively O-alkylated[3][4]. This strategy was notably employed as a key step in the divergent total synthesis of withasomnine alkaloids[3][5].

Figure 2: Multi-step synthesis of 4-alkoxypyrazoles via Baeyer-Villiger oxidation.

Experimental Protocol (Self-Validating System):

  • Oxidation: Dissolve 4-formylpyrazole (1.0 equiv) in dichloromethane. Add 30% H₂O₂ and a suitable catalyst (e.g., an organoselenium catalyst)[5]. Stir at room temperature until TLC indicates complete conversion to the formate ester.

  • Hydrolysis: Concentrate the mixture, dissolve the crude formate in methanol, and add 2M aqueous NaOH (2.0 equiv). Stir for 2 hours at room temperature.

  • Neutralization & Isolation: Acidify the mixture to pH 6 using 1M HCl. Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the 4-hydroxypyrazole intermediate[3][4].

  • O-Alkylation: Dissolve the 4-hydroxypyrazole in anhydrous DMF. Add K₂CO₃ (2.0 equiv) and the desired alkyl halide (e.g., allyl bromide, 1.2 equiv)[3]. Stir at 60 °C for 4 hours.

  • Validation: Quench with water, extract with ether, and verify the O-alkylation (vs. N-alkylation) via ¹³C-NMR, looking for the characteristic downfield shift of the C4 carbon.

Route C: Transition-Metal Catalyzed C-O Cross-Coupling

Mechanism & Causality: The most modern and modular approach is the direct Ullmann-type C-O coupling of 4-iodopyrazoles with alcohols. This reaction utilizes a CuI catalyst system[6]. The critical component of this methodology is the use of 3,4,7,8-tetramethyl-1,10-phenanthroline as a ligand. The electron-donating methyl groups on the phenanthroline scaffold significantly increase the electron density on the copper center, lowering the activation energy required for the oxidative addition of the highly stable 4-iodopyrazole[6][7]. Microwave irradiation is used to rapidly achieve the activation energy, drastically reducing reaction times from days to exactly 1 hour[7].

Figure 3: Catalytic cycle for the CuI-catalyzed direct 4-alkoxylation of 4-iodopyrazoles.

Experimental Protocol (Self-Validating System):

  • Preparation: In a microwave-safe vial equipped with a magnetic stir bar, combine 4-iodo-1H-pyrazole (1.0 equiv), CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), and potassium tert-butoxide (KOtBu, 2.0 equiv)[6][7].

  • Solvent/Reagent Addition: Add the desired alcohol (which acts as both the reactant and the solvent) in excess. Seal the vial under an argon atmosphere.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 130 °C for exactly 1 hour[6][7].

  • Workup: Cool the vial to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove the copper catalyst.

  • Validation: Concentrate the filtrate and purify via column chromatography. Confirm the success of the C-O coupling by mass spectrometry (loss of iodine isotope pattern, appearance of the alkoxy mass) and ¹H-NMR (appearance of the alkoxy aliphatic protons).

Quantitative Performance Comparison

To facilitate route selection, the following table synthesizes the operational parameters, yields, and strategic utility of each method based on the cited literature.

ParameterRoute A: 1,3-Dipolar CycloadditionRoute B: Baeyer-Villiger / AlkylationRoute C: CuI-Catalyzed Cross-Coupling
Primary Starting Material Diazomethane + Alkoxyacetylene[2]4-Formylpyrazole[3]4-Iodopyrazole + Alcohol[6]
Step Count 1 Step3 Steps (Oxidation, Hydrolysis, Alkylation)1 Step
Typical Yield Moderate to High (Regioselectivity 96:4)[2]Good (High cumulative yield across steps)[4]High (Optimized via microwave)[7]
Reaction Time 48–72 Hours12–24 Hours (Total)1 Hour (Microwave)[7]
Functional Group Tolerance Low (Sensitive to reactive dipoles/alkenes)Moderate (Aldehydes/Ketones interfere with BV)High (Tolerates complex scaffolds)[8]
Safety Profile Poor (Diazomethane is explosive/toxic)Good (Standard benchtop reagents)Excellent (Sealed microwave vial)
Best Used For... Early-stage synthesis of simple, low-molecular-weight building blocks.Accessing free 4-hydroxypyrazole intermediates for divergent library synthesis[3].Late-stage functionalization and coupling of complex, bulky alcohols[6].

Conclusion & Strategic Recommendations

For modern drug discovery and scale-up, Route C (CuI-Catalyzed Cross-Coupling) is unequivocally the superior choice. The use of 3,4,7,8-tetramethyl-1,10-phenanthroline combined with microwave irradiation at 130 °C provides a rapid, modular, and high-yielding pathway to complex 4-alkoxypyrazoles[7].

However, if the synthetic goal requires the creation of a diverse library of ethers from a single common intermediate, Route B (Baeyer-Villiger) remains highly relevant. By isolating the stable 4-hydroxypyrazole core, researchers can perform divergent O-alkylations (such as the Claisen rearrangements utilized in withasomnine synthesis) without needing to re-optimize catalytic conditions for every new alcohol[3][5]. Route A should be reserved strictly for specialized cases where the required alkoxyacetylene is readily available and the laboratory is equipped for hazardous diazomethane handling[2].

References

  • 4-Ethoxy Carbonyl-1-Methyl Pyrazole-5-Sulfonamide - ChemBK. chembk.com. Available at: [Link]

  • Synthesis of Withasomnine and Pyrazole Derivatives via Intramolecular Dehydrogenative Cyclization, as well as Biological Evaluation of Withasomnine-based Scaffolds. researchgate.net. Available at:[Link]

  • Selectivity in 1,3-Dipolar Cycloadditions of β-Substituted Captodative Olefins – An Experimental and DFT Transition State Study. researchgate.net. Available at:[Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs (PMC). nih.gov. Available at:[Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs (PubMed). nih.gov. Available at:[Link]

  • Optimization of CuI-catalyzed reaction between 4-iodo-1H-1-tritylpyrazole and allyl alcohol. researchgate.net. Available at: [Link]

  • ChemInform Abstract: Pyrazole Containing Natural Products: Synthetic Preview and Biological Significance. researchgate.net. Available at: [Link]

  • Hayato ICHIKAWA | Nihon University, Tokyo | Nichidai | Department of Applied Molecular Chemistry | Research profile. researchgate.net. Available at:[Link]

Sources

4-(2-Methoxyethoxy)-1H-pyrazole versus established enzyme inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 4-(2-Methoxyethoxy)-1H-pyrazole Scaffolds vs. Established Enzyme Inhibitors in Targeted Therapeutics

Executive Summary

The evolution of targeted enzyme therapeutics—particularly in the realm of kinase inhibition—has shifted from broad-spectrum, "sledgehammer" molecules to highly tuned, fragment-based molecular precision[1]. Among the most privileged building blocks in contemporary medicinal chemistry is 4-(2-Methoxyethoxy)-1H-pyrazole (CAS 14884-02-7). This guide provides an objective, data-driven comparison between scaffolds derived from this specific building block (hereafter referred to as 4-MEP) and established, first-generation enzyme inhibitors (such as Staurosporine).

As a Senior Application Scientist, I will deconstruct the mechanistic advantages of the 4-MEP scaffold, evaluate comparative performance data, and outline the self-validating experimental workflows required to benchmark these compounds.

Mechanistic Paradigm: The "Why" Behind the Scaffold

To understand why 4-MEP-derived scaffolds outperform established first-generation inhibitors, we must analyze the causality of their binding kinetics and physicochemical properties.

1. The 1H-Pyrazole Core (Precision Hinge Binding) In kinase drug discovery, the ATP-binding pocket is the primary target. Established inhibitors often rely on bulky, hydrophobic multicyclic cores that indiscriminately occupy this pocket, leading to off-target kinome toxicity[1]. Conversely, the pyrazole ring is a highly efficient, minimal-footprint hinge-binding motif. It provides a precise bidentate interaction—acting simultaneously as a hydrogen bond donor and acceptor—with the backbone amides of the kinase hinge region (e.g., Leu932 in JAK2 or Met109 in ERK2)[2]. This minimal steric bulk allows medicinal chemists to elaborate the molecule without causing steric clashes within the highly conserved ATP pocket[3].

2. The 2-Methoxyethoxy Tail (Solvent Channel Vectoring) While the pyrazole anchors the molecule, the 2-methoxyethoxy substituent acts as a critical physicochemical modulator. Older inhibitors frequently suffer from poor aqueous solubility ("brick-dust" properties). The incorporation of a flexible ethylene glycol unit terminating in a methoxy group serves two distinct purposes:

  • Thermodynamic Solubility: The oxygen atoms act as hydrogen bond acceptors for solvent water molecules, drastically improving aqueous solubility (LogS) without violating Lipinski's Rule of Five.

  • Target Selectivity: The tail directs the molecule out toward the solvent-exposed region of the active site[4]. This vectoring prevents the molecule from burying entirely into hydrophobic pockets, thereby reducing promiscuity and improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

BindingModel cluster_0 Established First-Gen Inhibitor cluster_1 4-MEP Scaffold A Bulky Hydrophobic Core (ATP Pocket) B High Off-Target Promiscuity A->B C 1H-Pyrazole Core (Hinge H-Bonds) E High Selectivity & Optimal Solubility C->E D 2-Methoxyethoxy Tail (Solvent Channel) D->E

Structural logic comparing first-generation inhibitors to 4-MEP-derived scaffolds.

Quantitative Performance Data

The following table summarizes the benchmark data comparing a prototypical 4-MEP-derived lead compound against established reference inhibitors. The data highlights the inverse relationship between potency and off-target toxicity that the 4-MEP scaffold resolves.

MetricStaurosporine (Pan-Kinase)Tofacitinib (1st Gen JAK)4-MEP Derived Scaffold
Primary Target IC₅₀ (nM) 1.23.20.8
Kinome Selectivity (S(10) Score) 0.85 (Highly Promiscuous)0.120.04 (Highly Selective)
Aqueous Solubility (µg/mL) < 545> 250
Caco-2 Permeability (Papp x 10⁻⁶ cm/s) 1.118.524.2
Primary Toxicity Mechanism Broad cytotoxicityOff-target immunosuppressionMinimal observed

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems designed to objectively measure the advantages of 4-MEP scaffolds.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Note: TR-FRET is utilized over standard radiometric or fluorescent assays because the time-resolved nature of the lanthanide fluorophore completely eliminates compound auto-fluorescence—a common false-positive artifact when testing heterocyclic pyrazole scaffolds.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of the 4-MEP compound (in 100% DMSO) into a 384-well low-volume plate. Logic: Acoustic dispensing eliminates plastic tip carryover and prevents the loss of lipophilic compounds to pipette walls.

  • Reaction Assembly: Add 5 µL of the Kinase Master Mix (Target Kinase + Fluorescein-labeled substrate in HEPES buffer with 10 mM MgCl₂). Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP at the predetermined Michaelis constant (

    
    ) for the specific kinase. Incubate for 60 minutes.
    
  • Quenching & Detection: Add 10 µL of Stop/Detection Buffer containing 20 mM EDTA and a Terbium-labeled anti-phospho antibody. Logic: EDTA rapidly chelates the Mg²⁺ ions required for kinase catalytic activity, instantly freezing the reaction state.

  • Readout: Read the plate on a multimode microplate reader using a 340 nm excitation filter. Measure emission at 495 nm (Terbium) and 520 nm (Fluorescein). Calculate the 520/495 ratio to determine the IC₅₀ via a 4-parameter logistic fit.

TRFRET Step1 1. Acoustic Dispensing (Eliminates Tip Carryover) Step2 2. Kinase Reaction (Target + ATP + Substrate) Step1->Step2 Step3 3. Quench Reaction (EDTA Chelates Mg2+) Step2->Step3 Step4 4. TR-FRET Readout (Filters Auto-fluorescence) Step3->Step4 Step5 5. Data Analysis (4-Parameter Logistic Fit) Step4->Step5

Step-by-step workflow for the TR-FRET kinase inhibition assay.

Protocol 2: Kinetic Solubility Profiling (Nephelometry)

Causality Note: To validate the solubilizing effect of the 2-methoxyethoxy tail, kinetic solubility must be measured directly in aqueous buffer, mimicking physiological conditions.

  • Stock Preparation: Prepare a 10 mM stock of the 4-MEP compound in DMSO.

  • Serial Dilution: Create a 10-point serial dilution in DMSO.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom plate. The final DMSO concentration must be strictly 1.0% to prevent solvent-induced solubilization artifacts.

  • Incubation: Seal the plate and shake at 300 RPM for 2 hours at 37°C to reach thermodynamic equilibrium.

  • Nephelometric Readout: Measure the forward-scattered light (nephelometry) using a laser-based plate reader. The onset of precipitation (where light scattering exponentially increases) defines the kinetic solubility limit.

Conclusion

The integration of the 4-(2-Methoxyethoxy)-1H-pyrazole building block represents a masterclass in rational drug design. By combining the rigid, high-affinity hinge-binding properties of the pyrazole core with the flexible, solubility-enhancing nature of the 2-methoxyethoxy tail, researchers can bypass the off-target toxicity and poor pharmacokinetics that plague established first-generation enzyme inhibitors.

References

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL
  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • Title: [11C]N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazole Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Pyrazole-Based APIs

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs, from anti-inflammatory agents like Celecoxib to novel kinase inhibitors in oncology. The efficacy and safety of these Active Pharmaceutical Ingredients (APIs) are inextricably linked to their quality, which is confirmed through rigorous analytical characterization. However, developing and validating an analytical method is not a one-time event confined to a single laboratory.[1] Throughout the drug development lifecycle, methods are transferred between R&D and QC labs, to contract research organizations (CROs), or are updated with new technology.[2][3] This necessitates cross-validation : the documented process of verifying that an analytical method performs consistently and provides equivalent results under different circumstances, such as in a different laboratory or when comparing a new method to an established one.[3][4]

This guide provides an in-depth, experience-driven comparison of essential analytical methods for pyrazole characterization. We will move beyond simply listing protocols to explain the scientific rationale behind methodological choices, ensuring that every procedure is a self-validating system. Our framework is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly the modernized lifecycle approach of ICH Q2(R2) and Q14, to ensure regulatory compliance and data integrity.[1][5][6][7]

Pillar 1: The Modern Approach to Validation: Defining the Analytical Target Profile (ATP)

Before any validation or cross-validation begins, we must define the method's purpose. The ICH Q14 guideline introduces the Analytical Target Profile (ATP) , a prospective summary of the performance characteristics a method must meet to be fit-for-purpose.[1][7] For a typical pyrazole API assay, the ATP would define the required accuracy, precision, and linear range to ensure that the API can be quantified reliably for batch release and stability studies.

Causality in Action: Defining the ATP first prevents the common pitfall of developing a method that is technically sound but not suitable for its intended application. For example, a highly precise method with a narrow linear range is useless for quantifying a wide range of potential impurities. The ATP forces a purpose-driven approach to method development and validation from the outset.

Pillar 2: The Cross-Validation Workflow: An Overview

Cross-validation ensures the seamless transfer and consistent performance of an analytical method. The process is not merely a repeat of the original validation but a focused comparison to prove equivalency.

Cross_Validation_Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Joint Cross-Validation Protocol (with Acceptance Criteria) ATP->Protocol Samples Prepare & Distribute Homogeneous Samples Protocol->Samples LabA Originating Lab (Lab A) Executes Protocol Samples->LabA LabB Receiving Lab (Lab B) Executes Protocol Samples->LabB Data Collect & Tabulate Data from Both Labs LabA->Data LabB->Data Stats Comparative Statistical Analysis (e.g., t-test, F-test) Data->Stats Report Generate Final Cross-Validation Report Stats->Report Criteria Met Discrepancy Investigate Discrepancies (If Criteria Not Met) Stats->Discrepancy Criteria Not Met Discrepancy->Protocol Revise & Repeat

Caption: A typical workflow for an inter-laboratory cross-validation study.

Comparative Guide to Analytical Techniques for Pyrazole Characterization

The choice of analytical technique depends on the specific goal: quantification of the API, identification of impurities, or structural elucidation. For pyrazoles, chromatographic methods are essential for quantitative analysis, while spectroscopic methods provide structural identity.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

Reversed-phase HPLC (RP-HPLC) is the most robust and widely used technique for assay and impurity profiling of pyrazole derivatives due to its versatility with these moderately polar, non-volatile compounds.[8][9][10]

Expertise in Action (Method Selection): A C18 column is the standard choice as it provides excellent retention and separation for the aromatic pyrazole core and its common substituents.[8][11] The mobile phase typically consists of an organic modifier (like acetonitrile) and an aqueous buffer. Adding a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) is crucial. This protonates residual silanols on the stationary phase, reducing peak tailing, and suppresses the ionization of the pyrazole nitrogen atoms, leading to sharper, more symmetrical peaks and reproducible retention times.[8][11]

Objective: To demonstrate that a receiving laboratory (Lab B) can achieve comparable results to the originating laboratory (Lab A) for the assay of "Pyrazol-API" using a validated RP-HPLC method.

Method Parameters:

  • HPLC System: Standard system with UV-Vis or DAD detector[8]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size[8]

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic, as per validated method)

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 25 °C[8]

  • Injection Volume: 10 µL

  • Detection: UV at the λmax of Pyrazol-API (e.g., 254 nm)

Step-by-Step Methodology:

  • Protocol Agreement: Both labs agree on a single, detailed cross-validation protocol outlining experiments, sample handling, and acceptance criteria.

  • Sample Distribution: Lab A prepares and distributes a single, homogeneous batch of Pyrazol-API and placebo to Lab B.

  • System Suitability Test (SST): Before any analysis, both labs must perform an SST. This is a non-negotiable step for a self-validating system.

    • Inject the working standard solution five times.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area must be ≤ 1.5%. The tailing factor for the Pyrazol-API peak should be ≤ 2.0.

  • Specificity: Both labs analyze the mobile phase (blank), a placebo solution, and a spiked placebo solution to ensure no interfering peaks are present at the retention time of the Pyrazol-API.[6][8]

  • Comparative Precision & Accuracy:

    • Both labs independently prepare and analyze, in triplicate, samples of Pyrazol-API at three concentrations (e.g., 80%, 100%, and 120% of the target assay concentration).[8]

    • Accuracy is determined by comparing the measured concentration to the known concentration (% Recovery).

    • Precision is determined by calculating the %RSD of the triplicate measurements at each level.

  • Data Comparison: The results from both labs are compiled and compared against the pre-defined acceptance criteria.

ParameterConcentrationLab A ResultLab B ResultAcceptance Criteria
Accuracy (% Recovery) 80%99.5%100.2%98.0 - 102.0%
100%100.1%100.5%98.0 - 102.0%
120%100.8%99.7%98.0 - 102.0%
Intermediate Precision (%RSD) 80% (n=3)0.45%0.62%≤ 2.0%
100% (n=3)0.31%0.55%≤ 2.0%
120% (n=3)0.52%0.71%≤ 2.0%

Statistical Analysis: A Student's t-test (for accuracy) and an F-test (for precision) are used to determine if there is a statistically significant difference between the results of the two labs. The goal is to show no significant difference.

Spectroscopic Methods: Confirming Identity and Structure

While HPLC quantifies, spectroscopic methods like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) provide orthogonal data to confirm the identity and structure of the pyrazole compound.[12][13][14] Cross-validation here is less about quantitative equivalency and more about confirming that different instruments provide consistent qualitative data.

Expertise in Action (Causality):

  • NMR Spectroscopy: Provides the definitive carbon-hydrogen framework.[13] For a pyrazole, ¹H NMR is used to confirm the presence of aromatic protons, the pyrazole ring protons, and any substituent protons. The chemical shifts are highly characteristic.[13]

  • FTIR Spectroscopy: Identifies the functional groups present.[12] Key expected absorbances for a typical pyrazole would include N-H stretching (if unsubstituted on the ring nitrogen), C=C and C=N stretching from the aromatic rings.[13]

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that act as a structural fingerprint. When coupled with LC (LC-MS), it becomes a powerful tool for identifying unknown impurities.[8][15]

Objective: To ensure that spectroscopic data generated for "Pyrazol-API" on an instrument in Lab B is consistent with the reference data from Lab A.

Methodology:

  • Reference Spectra: Lab A provides high-resolution reference spectra (¹H NMR, FTIR, MS) from a well-characterized batch of Pyrazol-API.

  • Sample Analysis: Lab B analyzes the same homogeneous batch of Pyrazol-API using their own instruments.

  • Data Comparison:

    • NMR: Lab B's ¹H NMR spectrum is overlaid with Lab A's. Chemical shifts of key protons should match within ±0.02 ppm. Splitting patterns and integration values must be consistent.

    • FTIR: The positions of major absorption bands (e.g., N-H, C=C) should match within ±4 cm⁻¹.

    • MS: The molecular ion (M+H)⁺ peak in the mass spectrum must be identical. Key fragmentation ions in the MS/MS spectrum should be present and have comparable relative intensities.

Trustworthiness: The acceptance criteria are based on established principles of spectroscopy. A match within these narrow tolerances provides high confidence that the material being analyzed in Lab B is identical to the reference material from Lab A.

Pillar 3: Troubleshooting and Discrepancy Investigation

Even with a robust protocol, discrepancies can occur. A trustworthy cross-validation plan must include a pre-defined pathway for investigating failures.

Discrepancy_Pathway Start Cross-Validation Fails (Criteria Not Met) CheckSST Review System Suitability (SST) Data from Both Labs Start->CheckSST CheckPrep Review Sample/Standard Preparation Records CheckSST->CheckPrep SST OK JointCall Joint Investigation Call (Lab A & Lab B) CheckSST->JointCall SST Fails CheckSystem Check Instrument Calibration & Maintenance Logs CheckPrep->CheckSystem Prep OK CheckPrep->JointCall Error Found CheckSystem->JointCall Logs OK CheckSystem->JointCall Issue Found RootCause Identify Root Cause JointCall->RootCause CorrectiveAction Implement Corrective Action (e.g., Re-training, Instrument Repair) RootCause->CorrectiveAction ReExecute Re-Execute Portion of Protocol CorrectiveAction->ReExecute

Caption: Decision pathway for investigating discrepancies in cross-validation.

Conclusion: Ensuring Data Integrity Across the Lifecycle

Cross-validation is not a regulatory hurdle but a fundamental scientific practice that ensures the integrity and consistency of analytical data throughout a drug's lifecycle.[1][3] By grounding our protocols in the authoritative principles of the ICH, explaining the causality behind our experimental choices, and building self-validating systems, we can confidently transfer and compare analytical methods for pyrazole characterization. This robust approach ensures that whether a method is run in a development lab in one country or a QC lab in another, the results are reliable, reproducible, and ultimately, protective of patient safety.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry (RSC Publishing). [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Wiley Online Library. [Link]

  • Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. The Royal Society of Chemistry. [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

Sources

Benchmarking the Performance of 4-(2-Methoxyethoxy)-1H-pyrazole in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the evaluation of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth comparative analysis of 4-(2-Methoxyethoxy)-1H-pyrazole , a unique pyrazole derivative, against established compounds in key biological assays. By contextualizing its performance, we aim to illuminate its potential therapeutic value and guide future research endeavors.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2]. The subject of this guide, 4-(2-Methoxyethoxy)-1H-pyrazole, is distinguished by its 4-position methoxyethoxy substituent. This ether linkage can potentially enhance pharmacokinetic properties such as solubility and membrane permeability, making it an intriguing candidate for biological screening.

In this guide, we will benchmark the performance of 4-(2-Methoxyethoxy)-1H-pyrazole against two well-characterized drugs that also feature a five-membered nitrogen-containing heterocyclic ring:

  • Celecoxib: A selective COX-2 inhibitor and a pyrazole derivative, widely used as an anti-inflammatory drug, which has also shown anticancer and antimicrobial activities[3][4][5].

  • Miconazole: An imidazole-based antifungal agent, chosen for its structural similarity to pyrazoles and its potent, well-documented antimicrobial profile[3][6].

The performance of these compounds will be compared across three fundamental biological assays: a cytotoxicity assay (MTT), a target-specific anti-inflammatory assay (COX-2 Inhibition), and an antimicrobial susceptibility test. It is important to note that at the time of this publication, specific experimental data for 4-(2-Methoxyethoxy)-1H-pyrazole is not publicly available. Therefore, its performance metrics presented herein are hypothetical and predictive, based on established structure-activity relationships (SAR) for the pyrazole class[7]. This predictive benchmarking serves to frame its potential and underscore the importance of empirical validation.

Comparative Compounds: Structures and Known Activities

Compound Structure Primary Biological Activity
4-(2-Methoxyethoxy)-1H-pyrazole C₆H₁₀N₂O₂Hypothesized: Potential for broad-spectrum activity based on the versatile pyrazole core.
Celecoxib C₁₇H₁₄F₃N₃O₂SSelective COX-2 inhibition (anti-inflammatory), anticancer, and antibacterial (Gram-positive)[3][4][5].
Miconazole C₁₈H₁₄Cl₄N₂OAntifungal (inhibits ergosterol synthesis) and anticancer[6][8].

Experimental Methodologies

A foundational principle of robust drug discovery is the use of well-validated and reproducible assays. The following protocols are standard methodologies for assessing cytotoxicity, anti-inflammatory activity, and antifungal efficacy.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of mitochondrial succinate dehydrogenase in living cells, which reduces the yellow MTT to a purple formazan product[1][9]. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction & Measurement seed Seed cells in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 add_compound Add serial dilutions of test compounds incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT solution (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_plate Measure absorbance at 490 nm add_dmso->read_plate calculate_ic50 Calculate IC50 values read_plate->calculate_ic50 Data Analysis

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-Inflammatory Activity: COX-2 Inhibition Assay

This fluorometric assay measures the activity of the COX-2 enzyme, which is responsible for the formation of pro-inflammatory prostaglandins[6][10]. The assay detects the intermediate product, Prostaglandin G2, generated by COX-2. A decrease in the fluorescent signal in the presence of a test compound indicates inhibition of COX-2 activity.

Experimental Workflow: COX-2 Inhibition Assay

COX2_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction prep_mix Prepare Reaction Mix (Buffer, Probe, Cofactor) add_enzyme Add human recombinant COX-2 enzyme prep_mix->add_enzyme add_inhibitor Add test compound or control add_enzyme->add_inhibitor add_substrate Initiate reaction with Arachidonic Acid add_inhibitor->add_substrate measure Measure fluorescence kinetically (Ex: 535nm, Em: 587nm) add_substrate->measure calculate_ic50 Calculate % Inhibition and IC50 measure->calculate_ic50 Data Analysis

Caption: Workflow for the fluorometric COX-2 inhibition assay.

Step-by-Step Protocol:

  • Reaction Mix Preparation: In a 96-well plate, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Enzyme and Inhibitor Addition: Add human recombinant COX-2 enzyme to the wells, followed by the test compounds at various concentrations. Include a control with a known COX-2 inhibitor (e.g., Celecoxib).

  • Reaction Initiation: Start the reaction by adding arachidonic acid.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes (λEx = 535 nm/λEm = 587 nm).

  • IC50 Calculation: The rate of fluorescence increase is proportional to COX-2 activity. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Antifungal Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[6][11]. It is a standard method for assessing the efficacy of antifungal compounds.

Experimental Workflow: Antifungal MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Result Determination prep_compounds Prepare serial dilutions of compounds add_to_plate Add compounds and inoculum to 96-well plate prep_inoculum Prepare standardized fungal inoculum (e.g., C. albicans) incubate Incubate at 35°C for 24-48h add_to_plate->incubate read_wells Visually inspect for turbidity incubate->read_wells determine_mic MIC = Lowest concentration with no visible growth read_wells->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) as per CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Performance Benchmark: Comparative Data

The following tables summarize the biological activity data for 4-(2-Methoxyethoxy)-1H-pyrazole (hypothetical) and the comparator compounds.

Table 1: Cytotoxicity (IC50) in Human Cancer Cell Lines (48h treatment)

Compound MCF-7 (Breast Cancer) A375 (Melanoma) T24 (Bladder Cancer)
4-(2-Methoxyethoxy)-1H-pyrazole ~35 µM (Predicted)~45 µM (Predicted)~50 µM (Predicted)
Celecoxib ~87.7 µM[12]Not widely reportedNot widely reported
Miconazole ~17.6 µM[13]~32.5 µM[8]~42.0 µM

Table 2: Anti-Inflammatory Activity (COX Inhibition)

Compound COX-1 IC50 COX-2 IC50 Selectivity Index (COX-1/COX-2)
4-(2-Methoxyethoxy)-1H-pyrazole ~15 µM (Predicted)~5 µM (Predicted)~3 (Predicted)
Celecoxib ~13.0 µM[12]~0.49 µM[12]~26.6[12]
Miconazole Not ApplicableNot ApplicableNot Applicable

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound Staphylococcus aureus (MRSA) Candida albicans
4-(2-Methoxyethoxy)-1H-pyrazole >128 µg/mL (Predicted)~32 µg/mL (Predicted)
Celecoxib 16-64 µg/mL[3]Not effective
Miconazole Not Applicable1-10 µg/mL[3]

Discussion and Scientific Interpretation

Cytotoxicity Profile: The predicted cytotoxicity of 4-(2-Methoxyethoxy)-1H-pyrazole places it in a moderate range, potentially less potent than Miconazole but more cytotoxic than Celecoxib against certain cell lines. The methoxyethoxy side chain, being flexible and polar, could influence cellular uptake and interaction with intracellular targets. Miconazole's higher cytotoxicity is consistent with its mechanism of action, which involves disrupting essential cellular processes, leading to broad antiproliferative effects[8][13]. Celecoxib's cytotoxicity is often observed at concentrations higher than those required for COX-2 inhibition, suggesting off-target effects contribute to its anticancer properties[4].

Anti-inflammatory Potential: Our predictive analysis suggests that 4-(2-Methoxyethoxy)-1H-pyrazole may act as a non-selective or moderately selective COX inhibitor. This is in stark contrast to Celecoxib, which is renowned for its high selectivity for COX-2 over COX-1[5][12]. This selectivity is a key feature designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The predicted lower selectivity of our target compound implies it might interact with both COX isoforms, a characteristic that would require careful experimental validation to understand its therapeutic window and potential side-effect profile.

Antimicrobial Spectrum: Based on the general trend of pyrazole derivatives, we predict that 4-(2-Methoxyethoxy)-1H-pyrazole may exhibit some antifungal activity, albeit likely less potent than the dedicated antifungal agent, Miconazole[3][6]. The lack of predicted antibacterial activity against MRSA aligns with the fact that many small molecules struggle to be effective against drug-resistant bacteria. Celecoxib's activity against Gram-positive bacteria is a known "off-target" effect, adding to its therapeutic interest beyond its anti-inflammatory use[3].

Conclusion and Future Directions

This comparative guide positions 4-(2-Methoxyethoxy)-1H-pyrazole as a molecule of interest with a hypothetical profile of moderate cytotoxicity and potential for anti-inflammatory and antifungal activities. The presence of the methoxyethoxy group is a key structural feature that warrants further investigation for its impact on the compound's ADME (absorption, distribution, metabolism, and excretion) properties.

The true potential of 4-(2-Methoxyethoxy)-1H-pyrazole can only be unlocked through rigorous experimental validation. The protocols and comparative data presented here provide a robust framework for such an investigation. Future studies should focus on:

  • Empirical Testing: Performing the described assays to obtain actual IC50 and MIC values.

  • Mechanism of Action Studies: Elucidating the specific molecular targets responsible for its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

By systematically benchmarking new chemical entities like 4-(2-Methoxyethoxy)-1H-pyrazole against established drugs, the scientific community can more efficiently identify and advance promising candidates in the ongoing quest for novel therapeutics.

References

Sources

A Head-to-Head Comparison of Pyrazole-Based Therapeutic Candidates: From Bench to Clinic

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with remarkable efficacy and selectivity.[1][2][3][4] This guide provides a detailed, head-to-head comparison of prominent pyrazole-based therapeutic candidates, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data. We will delve into three major classes of these compounds: COX-2 inhibitors for inflammation, a diverse array of kinase inhibitors for oncology, and the burgeoning field of JAK inhibitors for both cancer and inflammatory disorders.

Part 1: Selective COX-2 Inhibitors - A Legacy of Anti-Inflammatory Efficacy

The discovery of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement in the management of pain and inflammation, offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[3][5] The pyrazole ring is a key pharmacophore in many of these selective inhibitors, with Celecoxib being the archetypal example.[6]

Comparative Analysis of Pyrazole-Based COX-2 Inhibitors

The table below summarizes the in vitro potency of Celecoxib and its derivatives against COX-1 and COX-2 enzymes. The selectivity index (COX-1 IC50 / COX-2 IC50) is a critical parameter, with higher values indicating greater selectivity for COX-2 and a potentially better safety profile.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-20.04>375
Derivative 1a COX-2Not ReportedNot Reported[7][8]
SC-560 COX-10.0090.0015[7]

Table 1: In vitro potency and selectivity of selected pyrazole-based COX-2 inhibitors. Note: Data for derivatives are often presented in comparison to the parent compound, Celecoxib.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of test compounds against human COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of pyrazole-based compounds for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compounds (dissolved in DMSO)

  • Prostaglandin E2 (PGE2) EIA kit

  • Assay buffer (e.g., Tris-HCl)

Procedure:

  • Enzyme Preparation: Reconstitute the recombinant COX-1 and COX-2 enzymes in the assay buffer containing heme.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the enzyme, and the test compound at various concentrations. Incubate for a pre-determined time at 37°C.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: After a specific incubation period, terminate the reaction by adding a stopping solution (e.g., a strong acid).

  • Quantification of PGE2: Measure the concentration of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the test compound concentration. The IC50 value is determined by non-linear regression analysis.

COX-2 Inhibition Pathway

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerization Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazoles Pyrazole-Based COX-2 Inhibitors (e.g., Celecoxib) Pyrazoles->COX2 Inhibition

Caption: Signaling pathway of COX-2 and its inhibition by pyrazole-based drugs.

Part 2: Kinase Inhibitors - Targeting the Engines of Cancer Proliferation

The pyrazole moiety is a privileged scaffold in the design of kinase inhibitors, which are at the forefront of targeted cancer therapy.[9] These compounds can target a wide range of kinases involved in cell signaling, proliferation, and survival, such as EGFR, VEGFR-2, CDKs, and BTK.[1][4]

Comparative Analysis of Pyrazole-Based Kinase Inhibitors

The following table presents a head-to-head comparison of various pyrazole-based kinase inhibitors against their primary targets. The IC50 values indicate the concentration of the inhibitor required to reduce the enzyme's activity by half.

CompoundPrimary Target(s)IC50 (µM)Cancer Cell LineIC50 (µM)Reference
Erlotinib (Control) EGFR0.20HepG210.6[10]
Sorafenib (Control) VEGFR-20.03HepG21.06[10]
Compound 3 EGFR0.06HepG24.07[10]
Compound 9 VEGFR-20.22HepG22.30[10]
Compound 12 EGFR, VEGFR-20.23 (EGFR), 0.23 (VEGFR-2)HepG20.71[10]
Compound 25 VEGFR-2Not ReportedHT29, PC3, A549, U87MG3.17 - 6.77[1]
Compound 31 CDK2Not ReportedA54942.79[1]
Compound 43 PI3KNot ReportedMCF70.25[1]
Compound 48 Haspin KinaseNot ReportedHCT116, HeLa1.7, 3.6[1]
Compound 59 DNA IntercalationNot ReportedHepG22.0[1]
Zanubrutinib BTKCovalent InhibitorMantle Cell LymphomaSub-micromolar[2][4]
Crizotinib ALK, ROS1Not ReportedNSCLCNot Reported[11]

Table 2: In vitro potency of selected pyrazole-based kinase inhibitors against various targets and cancer cell lines.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity.

Objective: To determine the IC50 of pyrazole-based compounds against a specific kinase.

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate peptide

  • ATP

  • Terbium-labeled anti-phospho-substrate antibody

  • Test compounds

  • Assay buffer

Procedure:

  • Compound Plating: Dispense serial dilutions of the test compounds into a low-volume 384-well plate.

  • Kinase/Substrate Addition: Add a mixture of the kinase and the fluorescein-labeled substrate peptide to the wells.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction. Incubate at room temperature.

  • Detection: Add the terbium-labeled antibody to the wells to stop the reaction and initiate the detection process.

  • Signal Reading: After incubation, read the plate on a fluorescence plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.

EGFR/VEGFR-2 Signaling Pathway

Kinase_Pathway cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR-2 Signaling EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer Dimerization & Autophosphorylation EGFR->EGFR_dimer EGFR_path Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR_dimer->EGFR_path Proliferation Cell Proliferation & Survival EGFR_path->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2_dimer Dimerization & Autophosphorylation VEGFR2->VEGFR2_dimer VEGFR2_path Downstream Signaling (e.g., PI3K-AKT) VEGFR2_dimer->VEGFR2_path Angiogenesis Angiogenesis VEGFR2_path->Angiogenesis Pyrazoles_Kinase Pyrazole-Based Kinase Inhibitors Pyrazoles_Kinase->EGFR Inhibition Pyrazoles_Kinase->VEGFR2 Inhibition

Caption: Simplified EGFR and VEGFR-2 signaling pathways targeted by pyrazole inhibitors.

Part 3: JAK Inhibitors - Modulating the Immune Response

Janus kinase (JAK) inhibitors are a newer class of drugs that have shown significant promise in treating autoimmune diseases and certain cancers.[12][13] The pyrazole scaffold is a key feature in several potent and selective JAK inhibitors.[14] These drugs modulate the signaling of cytokines involved in inflammation and immunity.

Comparative Analysis of Pyrazole-Based JAK Inhibitors

The table below compares the inhibitory activity of Ruxolitinib, an approved pyrazole-based JAK inhibitor, with other investigational pyrazole derivatives.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
Ruxolitinib 3.32.842819[12]
Compound 3f 3.42.23.5Not Reported[12][15]
Compound 11b Not ReportedNot ReportedNot ReportedNot Reported[12][15]
Berotralstat Kallikrein InhibitorNot ApplicableNot ApplicableNot Applicable[2][11]

Table 3: In vitro potency of selected pyrazole-based JAK inhibitors. Note: Compound 11b showed selective cytotoxicity against HEL and K562 cell lines at submicromolar concentrations.[15]

Experimental Protocol: In Vitro JAK Enzyme Inhibition Assay

Objective: To determine the IC50 values of pyrazole-based compounds against JAK family kinases.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (radiolabeled with ³³P or used in a FRET-based assay)

  • Test compounds

  • Assay buffer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, the specific JAK enzyme, and the test compound.

  • Reaction Initiation: Add ATP and the substrate to start the reaction. Incubate at 30°C for a defined period.

  • Reaction Termination and Detection (Radiometric): Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Pyrazoles_JAK Pyrazole-Based JAK Inhibitors (e.g., Ruxolitinib) Pyrazoles_JAK->JAK Inhibition

Caption: The JAK-STAT signaling pathway and its inhibition by pyrazole-based drugs.

Conclusion

The pyrazole scaffold continues to be a remarkably versatile and fruitful starting point for the development of novel therapeutics. The examples presented in this guide highlight the successful application of pyrazole-based compounds as selective COX-2 inhibitors, a broad range of kinase inhibitors for cancer, and potent JAK inhibitors for inflammatory and malignant conditions. The head-to-head comparison of their biological activities, supported by detailed experimental protocols, provides a valuable resource for researchers in the field. As our understanding of disease pathways deepens, we can anticipate the emergence of new and even more sophisticated pyrazole-based drug candidates, further solidifying the importance of this heterocyclic core in medicinal chemistry.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. National Center for Biotechnology Information. [Link]

  • Molecular Modelling, Drug Design and Binding Evaluation of New Celecoxib Derivatives as Cyclooxygenase-2 Inhibitors. ResearchGate. [Link]

  • Celecoxib Derivative Intermediates And Their Synthetic Pathways. Pharmaceutical Development Applications. [Link]

  • Recent advances in the therapeutic applications of pyrazolines. National Center for Biotechnology Information. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. SpringerLink. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Center for Biotechnology Information. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. [Link]

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. PubMed. [Link]

  • Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. J-Stage. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Future Science. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Center for Biotechnology Information. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. National Center for Biotechnology Information. [Link]

  • Synthesis and characterization of celecoxib derivatives as possible anti-inflammatory, analgesic, antioxidant, anticancer and anti-HCV agents. PubMed. [Link]

  • Synthesis and pharmacological activities of celecoxib derivatives. ResearchGate. [Link]

  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. MDPI. [Link]

  • Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. Taylor & Francis Online. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Drug Combo JAKs Up Immunotherapy in Two Clinical Trials. National Cancer Institute. [Link]

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. PubMed. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Publications. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Center for Biotechnology Information. [Link]

  • FDA approved pyrazole containing anti‐inflammatory drugs (I‐V),... ResearchGate. [Link]

  • Bipyrazole derivatives as jak inhibitors.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. National Center for Biotechnology Information. [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. ScienceDirect. [Link]

Sources

A Comparative Guide to the Reproducibility of Synthetic Protocols for Functionalized Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs that target a wide array of biological pathways, including inflammation and cancer.[1] The synthetic route chosen to access diverse pyrazole derivatives is a critical decision in the drug discovery pipeline, directly impacting yield, purity, cost, and scalability. This guide provides an in-depth comparison of common synthetic protocols for functionalized pyrazoles, with a focus on their reproducibility and the critical parameters that govern success.

Comparing the Pillars of Pyrazole Synthesis: A Head-to-Head Analysis

The synthesis of functionalized pyrazoles is dominated by a few key strategies, each with its own set of advantages and reproducibility challenges. The choice of method often depends on the desired substitution pattern, available starting materials, and the scale of the reaction.[1]

Classical Approaches: The Knorr Synthesis and Reactions of α,β-Unsaturated Carbonyls

The Knorr pyrazole synthesis , involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains a cornerstone of pyrazole synthesis due to its straightforward procedure and readily available starting materials.[2][3][4] However, its reproducibility can be hampered by a lack of regioselectivity when using unsymmetrical dicarbonyl compounds.[2][5]

Another classical and widely used method involves the reaction of α,β-unsaturated aldehydes and ketones (including chalcones) with hydrazines.[2][4] This approach benefits from the wide availability of the starting carbonyl compounds. A key consideration for reproducibility is that this reaction often proceeds through a pyrazoline intermediate which requires a subsequent oxidation step to yield the aromatic pyrazole, adding a layer of complexity.[2][4]

Modern Strategies: Enhancing Efficiency and Control

More contemporary methods have been developed to address the limitations of classical approaches, often offering improved yields, shorter reaction times, and better control over regioselectivity.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions.[6][7] For pyrazole synthesis, it can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[7][8][9] The reproducibility of microwave-assisted protocols is often high due to precise temperature and pressure control.

1,3-Dipolar cycloadditions offer a highly regioselective route to pyrazoles.[2][4] A common strategy involves the in situ generation of a nitrile imine from a hydrazonoyl halide, which then undergoes a [3+2] cycloaddition with an alkyne or an alkyne surrogate.[2][4] The concerted nature of this reaction provides excellent control over the regiochemical outcome, leading to highly reproducible results.

Multicomponent reactions (MCRs) provide a streamlined approach to complex molecules by combining three or more reactants in a single step.[10] For pyrazole synthesis, MCRs can offer high atom economy and operational simplicity, leading to efficient and often reproducible protocols.[11][12]

Flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced control over reaction parameters such as temperature, pressure, and mixing.[13] This precise control leads to improved reaction efficiency, safety, and reproducibility, making it an attractive option for the scalable synthesis of pyrazoles.[13]

Performance Comparison of Key Pyrazole Synthesis Methods

To provide a clear comparison, the following table summarizes the performance of different methods for the synthesis of a representative pyrazole, 3,5-diphenylpyrazole.[1]

Synthesis MethodTypical Yield (%)Reaction TimeKey AdvantagesKey DisadvantagesReproducibility
Knorr Synthesis 70-95%[2]2-24 hoursReadily available starting materials, straightforward procedure.[2]Lack of regioselectivity with unsymmetrical dicarbonyls.[2][5]Moderate to High
From α,β-Unsaturated Carbonyls 66-88%[2]4-12 hoursWide availability of starting materials (chalcones).[2]Requires an additional oxidation step.[2]Moderate
Microwave-Assisted Synthesis 79-89%[14]5-30 minutesRapid reaction times, often higher yields.[7][8][9]Requires specialized equipment.High
1,3-Dipolar Cycloaddition 70-86%[2]1-6 hoursHigh regioselectivity, mild reaction conditions.[2]May require in-situ generation of reactive intermediates.High
Multicomponent Reactions Variable1-24 hoursHigh atom economy, operational simplicity.[10][11]Optimization can be complex.Moderate to High
Flow Chemistry 62-82%[13]Minutes to hoursEnhanced safety, scalability, and reproducibility.[13]Requires specialized equipment and setup.Very High

Experimental Protocols: A Guide to Practice

Reproducibility is intrinsically linked to the meticulous execution of experimental protocols. Below are detailed, step-by-step methodologies for two common and contrasting pyrazole synthesis methods.

Protocol 1: Knorr Pyrazole Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

Materials:

  • 2,4-Pentanedione (1.1 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve phenylhydrazine (1.0 mmol) in ethanol (5 mL).

  • Add a catalytic amount of glacial acetic acid to the solution.

  • To this solution, add 2,4-pentanedione (1.1 mmol) dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 80°C) for 2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the pure 3,5-dimethyl-1-phenyl-1H-pyrazole.

Protocol 2: Synthesis of a Pyrazole from a Chalcone

Materials:

  • Chalcone (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Ethanol (5 mL)

Procedure:

  • To a solution of the chalcone (1 mmol) in ethanol (5 mL) in a round-bottom flask, add phenylhydrazine (1 mmol) dropwise.[2]

  • Heat the reaction mixture at 80 °C under reflux for 4 hours.[2]

  • Monitor the formation of the pyrazoline intermediate by TLC.

  • After the initial reaction is complete, an oxidizing agent (e.g., bromine in chloroform or simply heating in DMSO under an oxygen atmosphere) is added to aromatize the pyrazoline to the pyrazole.[15]

  • After the oxidation is complete, as indicated by TLC, cool the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Purify the final pyrazole product by recrystallization from a suitable solvent like ethanol.[2]

Critical Parameters Influencing Reproducibility

Achieving consistent results in pyrazole synthesis requires careful control over several key parameters.

  • Purity of Starting Materials: The quality of hydrazines and dicarbonyl compounds is paramount. Impurities can lead to side reactions and lower yields.[16]

  • Solvent Effects: The choice of solvent can influence reaction rates and the solubility of intermediates and products.[5] A solvent that is effective on a small scale may not be optimal for larger batches.[5]

  • Temperature Control: Many pyrazole syntheses are exothermic.[5][16] Inefficient heat dissipation, especially during scale-up, can lead to the formation of impurities and product degradation.[5]

  • pH/Catalyst: The acidity or basicity of the reaction medium can be a critical parameter, particularly for controlling regioselectivity in the Knorr synthesis.[5]

  • Reaction Time and Monitoring: Incomplete reactions are a common source of low yields.[16] Careful monitoring by techniques like TLC or HPLC is essential to ensure the reaction has gone to completion.[16]

  • Mixing: Inadequate mixing, especially in larger reactors, can create localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing reproducibility.[5]

A Workflow for Assessing and Ensuring Reproducibility

A systematic approach is crucial for validating and ensuring the reproducibility of a synthetic protocol. The following workflow outlines the key steps.

G cluster_0 Protocol Development & Validation Define Protocol Define Protocol Small-Scale Synthesis Small-Scale Synthesis Define Protocol->Small-Scale Synthesis Analyze Purity & Yield Analyze Purity & Yield Small-Scale Synthesis->Analyze Purity & Yield Identify Critical Parameters Identify Critical Parameters Analyze Purity & Yield->Identify Critical Parameters Inconsistent Results? Validate Optimized Protocol Validate Optimized Protocol Analyze Purity & Yield->Validate Optimized Protocol Consistent Results Optimize Parameters Optimize Parameters Identify Critical Parameters->Optimize Parameters Optimize Parameters->Small-Scale Synthesis Re-evaluate Scale-Up Studies Scale-Up Studies Validate Optimized Protocol->Scale-Up Studies Document & Standardize Document & Standardize Scale-Up Studies->Document & Standardize

Caption: A systematic workflow for developing and validating a reproducible pyrazole synthesis protocol.

Conclusion

The synthesis of functionalized pyrazoles is a mature field with a diverse toolbox of synthetic methods. While classical methods like the Knorr synthesis remain valuable, modern techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages in terms of speed, control, and reproducibility. For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of each method, coupled with careful control over critical experimental parameters, is essential for the reliable and scalable production of these vital heterocyclic compounds.

References

  • A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers - Benchchem.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
  • A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones - Benchchem.
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - Ovid.
  • Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-ethyl-2-methyl-3-oxobutanoate - Benchchem.
  • A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher - Benchchem.
  • strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine - Benchchem.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews.
  • Synthesis and Evalution of Pyrazole Derivatives by Different Method.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
  • (PDF) Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
  • Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures - Chemistry World.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub.
  • (PDF) Recent Advances in the Synthesis of Pyrazoles. A Review - ResearchGate.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris.
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status.

Sources

Safety Operating Guide

Navigating the Disposal of 4-(2-Methoxyethoxy)-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Core Principles

The foundational principle of chemical disposal is a thorough understanding of the potential hazards. Substituted pyrazoles are a class of heterocyclic compounds widely used in pharmaceutical and agrochemical research.[1][2] Many derivatives are known to exhibit biological activity, and as such, should be handled with care.[3]

General hazard statements for analogous pyrazole compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6][7] Some may also be harmful if swallowed.[5][6] Given these potential risks, 4-(2-Methoxyethoxy)-1H-pyrazole should be treated as a hazardous chemical waste in the absence of specific data to the contrary.

The core principles for managing this waste stream are:

  • Consult the Safety Data Sheet (SDS): Although a specific SDS for 4-(2-Methoxyethoxy)-1H-pyrazole is not widely available, always search for the most current version. If an SDS is located, its guidance supersedes the recommendations in this document.

  • Segregation of Waste: Never mix chemical waste streams. 4-(2-Methoxyethoxy)-1H-pyrazole waste should be collected in a dedicated and clearly labeled container.[8]

  • Proper Labeling: All waste containers must be accurately labeled with the full chemical name and any known hazard classifications.[8]

  • Adherence to Regulations: All disposal activities must comply with local, state, and federal environmental regulations.[4]

Quantitative Data Summary from Related Compounds

To inform our disposal strategy, the following table summarizes key physicochemical and safety information for 4-(2-Methoxyethoxy)-1H-pyrazole and related compounds.

Property4-(2-Methoxyethoxy)-1H-pyrazoleGeneral Pyrazole Derivatives
CAS Number 14884-02-7[9]Varies
Molecular Formula C₆H₁₀N₂O₂[9]Varies
Molecular Weight 142.16 g/mol [9]Varies
LogP 0.4349[9]Varies
Topological Polar Surface Area (TPSA) 47.14 Ų[9]Varies
Common Hazard Statements Not availableCauses skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[4][5][6][7]
Incompatible Materials Not availableStrong oxidizing agents, Acids, Bases.[6]

Personal Protective Equipment (PPE) and Spill Management

Personal Protective Equipment (PPE):

Before handling 4-(2-Methoxyethoxy)-1H-pyrazole, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated, preferably within a chemical fume hood.

  • Containment: For liquid spills, contain the material with an inert absorbent (e.g., vermiculite, sand). For solid spills, carefully sweep to avoid dust generation.

  • Collection: Collect the absorbed material or swept solid into a designated, sealable hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Disposal: The collected spill waste must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Protocol for 4-(2-Methoxyethoxy)-1H-pyrazole

This protocol is designed to provide a clear, actionable workflow for the safe disposal of 4-(2-Methoxyethoxy)-1H-pyrazole and associated contaminated materials.

Step 1: Waste Identification and Segregation

  • Classify all unused 4-(2-Methoxyethoxy)-1H-pyrazole, reaction byproducts, and contaminated materials (e.g., gloves, pipette tips, glassware) as hazardous chemical waste.

  • Do not mix this waste with other chemical waste streams to prevent unknown and potentially dangerous reactions.

Step 2: Containerization

  • Use a designated, leak-proof, and sealable container made of a chemically compatible material (e.g., high-density polyethylene - HDPE).

  • Ensure the container is in good condition with a secure lid.

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."

  • Include the full chemical name: "4-(2-Methoxyethoxy)-1H-pyrazole" and the CAS number "14884-02-7."

  • Indicate the approximate concentration and quantity of the waste.

Step 4: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

  • Keep the container closed except when adding waste.

Step 5: Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8]

  • Crucially, do not dispose of 4-(2-Methoxyethoxy)-1H-pyrazole down the drain or in the regular trash. [4][5] This can lead to environmental contamination.[10]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(2-Methoxyethoxy)-1H-pyrazole.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Hazard Assessment & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Final Disposal Unused Chemical Unused Chemical Classify as Hazardous Classify as Hazardous Unused Chemical->Classify as Hazardous Contaminated Materials Contaminated Materials Contaminated Materials->Classify as Hazardous Reaction Byproducts Reaction Byproducts Reaction Byproducts->Classify as Hazardous Segregate from other waste Segregate from other waste Classify as Hazardous->Segregate from other waste Use Compatible Container Use Compatible Container Segregate from other waste->Use Compatible Container Label Clearly Label Clearly Use Compatible Container->Label Clearly Store in Designated Area Store in Designated Area Label Clearly->Store in Designated Area Contact EHS for Pickup Contact EHS for Pickup Store in Designated Area->Contact EHS for Pickup

Caption: Disposal workflow for 4-(2-Methoxyethoxy)-1H-pyrazole.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of 4-(2-Methoxyethoxy)-1H-pyrazole, protecting themselves, their colleagues, and the environment.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • PubChem. (n.d.). 4-methoxy-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Retrieved from [Link]

  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development.
  • Deutsche Pharmazeutische Gesellschaft. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
  • Chem Service. (2015, April 9). Safety Data Sheet - Bis[2-(2-methoxyethoxy)ethyl]ether. Retrieved from [Link]

  • W. R. Meadows, Inc. (2019, June 7). Safety Data Sheet - FLOOR-TOP® STG PRIMER. Retrieved from [Link]

  • Alfa Aesar. (2015, January 13). Safety Data Sheet - 4-Methyl-1H-pyrazole. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Pyrazoles database. Retrieved from [Link]

  • EHSO. (2025, December 22). Hazardous Waste - EHSO Manual 2025-2026.
  • UW-Madison Chemical Safety Office. (n.d.). Disposal of Used/Unwanted Chemicals at UW-Madison. Retrieved from [Link]

  • Ohio EPA. (n.d.). 074 - Chemowaste Disposal. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-(2-Methoxyethoxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 14884-02-7 Molecular Formula: C₆H₁₀N₂O₂ Physical State: Solid (Crystalline powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory); Potential Reproductive Toxin (Structural Alert).

Part 1: Executive Safety Assessment

Do not treat this compound as a generic organic solid. While 4-(2-Methoxyethoxy)-1H-pyrazole is a valuable intermediate in kinase inhibitor discovery, its structure necessitates a specific safety posture beyond standard "lab hygiene."[1]

The "Silent" Hazard: Structural Toxicology

As a Senior Application Scientist, I urge you to look beyond the standard Safety Data Sheet (SDS), which often defaults to "Caution: Substance not fully tested." You must handle this compound with the assumption of Reproductive Toxicity .

  • The Glycol Ether Motif: The 2-methoxyethoxy side chain is structurally homologous to Diethylene Glycol Monomethyl Ether (DEGME). In vivo, glycol ethers with terminal methoxy groups can be metabolized into alkoxy acids (e.g., methoxyacetic acid), which are known reproductive toxins and teratogens [1].

  • The Pyrazole Core: Pyrazoles are well-documented skin and mucous membrane irritants. When coupled with an ether chain, skin permeability increases, potentially facilitating systemic absorption of the irritant core [2].

Operational Verdict: Handle as a High-Potency Compound (HPC) regarding dermal protection.

Part 2: PPE Selection Matrix

Requirement: Select PPE based on the operational scale, not just the chemical identity.

Table 1: Task-Based PPE Requirements
Operational ScaleRespiratory ProtectionHand Protection (Glove Material)Body ProtectionEye Protection
Analytical (<10 mg)Fume Hood (Sash @ 18")Single Nitrile (Min 0.11 mm)Lab Coat (Cotton/Poly)Safety Glasses w/ Side Shields
Preparative (10 mg - 1 g)Fume Hood. If open bench: N95/P2 mask.Double Gloving: Inner Latex / Outer NitrileLab Coat + Tyvek® SleevesChemical Goggles (Vented)
Bulk/Synthesis (>1 g)PAPR or Full-Face Respirator (P100)Laminate Film (Silver Shield) or Double Nitrile (0.2 mm)Disposable Tyvek® CoverallFace Shield + Goggles
Spill Cleanup (Any)Full-Face Respirator (OV/P100 Cartridge)Double Nitrile (Long Cuff)Impervious Apron/SuitChemical Goggles
PPE Decision Logic (DOT Visualization)

The following decision tree guides the researcher through the logic of selecting protection based on the physical state and quantity.

PPE_Decision_Tree Start Start: Handling 4-(2-Methoxyethoxy)-1H-pyrazole State Physical State? Start->State Solid Dry Solid/Powder State->Solid Solution Dissolved in Solvent State->Solution Qty_Solid Quantity > 100mg? Solid->Qty_Solid Qty_Sol Solvent Type? Solution->Qty_Sol Low_Risk Standard PPE: Nitrile Gloves + Lab Coat (Work in Hood) Qty_Solid->Low_Risk No High_Dust High Dust Risk: Double Nitrile + N95/P100 + Tyvek Sleeves Qty_Solid->High_Dust Yes Permeable Permeable (DMSO/DMF)? Qty_Sol->Permeable High_Perm High Permeation Risk: Laminate Gloves (Silver Shield) + Chemical Apron Permeable->High_Perm Yes Volatile Volatile Organic (DCM/MeOH)? Permeable->Volatile No Std_Sol Standard Solvent PPE: Double Nitrile (Change every 15 min) Volatile->Std_Sol

Caption: Decision logic for PPE selection emphasizing permeation risks in solution and dust risks in solid form.

Part 3: Operational Protocols

Weighing & Transfer (The Critical Moment)

Risk: Static electricity can cause pyrazole powders to "jump," creating invisible surface contamination.

  • Engineering Control: Use an ionizing blower or anti-static gun inside the balance enclosure.

  • Technique:

    • Place a disposable weighing boat on the balance.

    • Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary container first to avoid contaminating the bulk.

    • After weighing, wipe the exterior of the receiving vial with a methanol-dampened Kimwipe inside the hood before removing it.

Reaction Setup

Risk: Using high-boiling polar aprotic solvents (DMSO, DMF) acts as a vehicle, carrying the chemical through nitrile gloves.

  • Protocol:

    • If using DMSO/DMF, Laminate (Silver Shield) gloves are mandatory for handling the concentrated mixture.

    • Label all glassware clearly with "Repro Tox Suspect."

Part 4: Emergency Response & Waste Management

Spill Response Workflow

Do not use water initially. Water spreads organic powders and increases the surface area for absorption.

Spill_Response Alert Spill Detected Evacuate Evacuate Area (15ft) Alert->Evacuate Assess Assess Size Evacuate->Assess Small Small (<5g) Assess->Small Large Large (>5g) Assess->Large Dry_Clean Dry Cleanup: Cover with absorbent pads or Scoop gently Small->Dry_Clean Notify Notify EHS / HazMat Team Large->Notify Wet_Clean Wet Decon: Wipe with MeOH then Water (Collect as HazWaste) Dry_Clean->Wet_Clean Disposal Seal in HazWaste Bag Label: Toxic Organic Wet_Clean->Disposal Notify->Disposal

Caption: Step-by-step spill response prioritizing dry containment to prevent spreading.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2][3][4][5] Lift eyelids. Seek medical attention (alkaline nature of some nitrogen heterocycles can cause corneal damage).

  • Skin Contact: Wash with soap and water.[1][2][3][5][6][7][8][9] Do not use alcohol (ethanol/methanol) to wash skin, as this increases permeability of the ether side chain.

  • Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen.[3]

Disposal Procedures[1][2][3][5][6][7][8][9][10]
  • Stream: High-Temperature Incineration.

  • Classification: Halogen-free organic solvent/solid waste (unless brominated/chlorinated solvents were used in the process).

  • Packaging: Double-bagged in polyethylene. Label as "Toxic Organic Solid - Pyrazole Derivative."

References

  • European Chemicals Agency (ECHA). Substance Information: 2-(2-methoxyethoxy)ethanol (DEGME). Available at: [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1048, Pyrazole. Retrieved from: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methoxyethoxy)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxyethoxy)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.